Product packaging for Methyl 3-bromo-5-(bromomethyl)benzoate(Cat. No.:CAS No. 877624-40-3)

Methyl 3-bromo-5-(bromomethyl)benzoate

Cat. No.: B1456880
CAS No.: 877624-40-3
M. Wt: 307.97 g/mol
InChI Key: CUDWOTQCLYYWOC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(bromomethyl)benzoate is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B1456880 Methyl 3-bromo-5-(bromomethyl)benzoate CAS No. 877624-40-3

Properties

IUPAC Name

methyl 3-bromo-5-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDWOTQCLYYWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730794
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877624-40-3
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-(bromomethyl)benzoate
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Foundational & Exploratory

"Methyl 3-bromo-5-(bromomethyl)benzoate" synthesis from 3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate

Foreword: Strategic Synthesis of a Bifunctional Aromatic Building Block

This compound is a highly valuable bifunctional building block in the fields of drug discovery, medicinal chemistry, and materials science. Its structure incorporates three distinct functionalities on a benzene ring: a methyl ester, an aromatic bromine, and a benzylic bromine. This arrangement provides two key reactive sites for orthogonal chemical transformations: the activated benzyl bromide, which is an excellent electrophile for nucleophilic substitution, and the aromatic bromide, which is ideal for cross-coupling reactions. This versatility allows for the sequential and controlled introduction of molecular complexity, making it a sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1]

The synthetic challenge lies in achieving the precise 1,3,5-trisubstituted pattern with high regioselectivity. A direct approach from a seemingly simple precursor like methyl 3,5-dimethylbenzoate is fraught with difficulties. The directing effects of the existing substituents would likely lead to bromination at undesired positions on the aromatic ring, and the substitution of a methyl group with a bromine atom is not a trivial transformation.

This guide, therefore, presents a robust and scientifically sound multi-step synthesis that ensures high regiochemical fidelity. By starting with 3-amino-5-methylbenzoic acid, we can leverage the power of directed synthesis, employing a sequence of esterification, a Sandmeyer reaction for precise aromatic bromination, and a final Wohl-Ziegler reaction for benzylic bromination. This strategy provides a reliable and scalable pathway for researchers and drug development professionals to access this critical synthetic intermediate.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

A successful synthesis hinges on a logical retrosynthetic plan. The target molecule's substitution pattern dictates a strategy where the most challenging transformation—the regioselective introduction of the aromatic bromine—is addressed with a highly reliable method.

The retrosynthetic analysis reveals that the two carbon-bromine bonds can be formed from distinct precursors. The benzylic bromide is readily installed from a methyl group via free-radical bromination. The aromatic bromide is best introduced from an amino group via a diazonium salt intermediate, which offers unparalleled control over the position of substitution.

G product This compound inter2 Methyl 3-bromo-5-methylbenzoate product->inter2  Benzylic Bromination (Wohl-Ziegler) inter1 Methyl 3-amino-5-methylbenzoate inter2->inter1  Aromatic Bromination (Sandmeyer Reaction) start 3-Amino-5-methylbenzoic acid inter1->start  Esterification

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Core Mechanistic Principles

A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This synthesis relies on two powerful named reactions from the canon of organic chemistry.

The Wohl-Ziegler Reaction: Selective Benzylic Bromination

The conversion of a benzylic methyl group to a bromomethyl group is achieved via the Wohl-Ziegler reaction.[2][3] This is a free-radical chain reaction that utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often facilitated by heat or light.[4]

The key to the selectivity of this reaction is the inherent stability of the intermediate benzylic radical. The unpaired electron on the carbon adjacent to the aromatic ring is delocalized through resonance, significantly lowering the activation energy for hydrogen abstraction at this position compared to other sp³-hybridized C-H bonds.[5][6][7][8] NBS serves as a source of a low, steady concentration of molecular bromine (Br₂).[9][10] This low concentration is critical as it favors the radical substitution pathway over competing ionic reactions, such as the electrophilic addition of bromine to the aromatic ring.[7][9]

Caption: Mechanism of the Wohl-Ziegler free-radical bromination.

The Sandmeyer Reaction: Regiocontrolled Aromatic Bromination

To install the bromine atom at the C3 position with absolute certainty, the Sandmeyer reaction is the method of choice. This reaction transforms an aromatic primary amine into an aryl halide via a diazonium salt intermediate.

The process begins with diazotization, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt. This intermediate is then treated with a copper(I) salt, such as copper(I) bromide (CuBr), which catalyzes the replacement of the diazonio group (-N₂⁺) with a bromide, releasing nitrogen gas.[11][12] The use of a diazonium intermediate circumvents the regioselectivity issues associated with direct electrophilic aromatic substitution on a complex, multi-substituted ring.[13][14]

Part 3: Experimental Protocols & Data

The following protocols provide a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification of 3-Amino-5-methylbenzoic Acid

Reaction: 3-Amino-5-methylbenzoic acid is converted to its methyl ester using a classic Fischer esterification.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methylbenzoic acid (1.0 eq).

  • Add methanol (approx. 10 mL per gram of starting material) as the solvent and reactant.

  • Carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-amino-5-methylbenzoate, which can be purified further by column chromatography if necessary.

Step 2: Sandmeyer Bromination of Methyl 3-Amino-5-methylbenzoate

Reaction: The amino group is converted to a bromine atom via a diazonium salt intermediate.

Procedure:

  • Prepare a solution of methyl 3-amino-5-methylbenzoate (1.0 eq) in aqueous hydrobromic acid (HBr, approx. 48%, 3.0 eq) in a three-necked flask and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract with dichloromethane (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 3-bromo-5-methylbenzoate.[15]

Step 3: Wohl-Ziegler Benzylic Bromination

Reaction: The methyl group of methyl 3-bromo-5-methylbenzoate is selectively brominated.

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W flood lamp), dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene.[3]

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN (0.05 eq).

  • Heat the mixture to a gentle reflux while irradiating with the lamp. The reaction is initiated when the color turns yellow/orange and the reflux rate increases.

  • Continue refluxing until all the denser NBS has been consumed and is replaced by the less dense succinimide, which will float on the surface.[3][9] Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the final product, this compound, by recrystallization (e.g., from hexane/ethyl acetate) or column chromatography.

Part 4: Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

PropertyDataSource(s)
Molecular Formula C₉H₈Br₂O₂[16]
Molecular Weight 307.97 g/mol Calculated
Monoisotopic Mass 305.8891 Da[16]
Appearance White to off-white solidTypical for this class
Melting Point 95-97 °C[17]
¹H NMR (CDCl₃) δ ~7.9 (s, 1H), ~7.6 (s, 1H), ~4.4 (s, 2H), ~3.9 (s, 3H)Predicted/Inferred
¹³C NMR (CDCl₃) δ ~165 (C=O), ~139, ~134, ~131, ~130, ~52 (OCH₃), ~32 (CH₂Br)[17]
IR (cm⁻¹) ~1730 (C=O stretch), ~1250 (C-O stretch), ~680 (C-Br stretch)[17]*

*Data for the closely related isomer, methyl 3,5-bis(bromomethyl)benzoate, is provided for reference.

Part 5: Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Avoid inhalation of dust. Handle in a fume hood and store in a refrigerator away from combustible materials.[18][19][20][21][22]

  • Aromatic Diazonium Salts: Potentially explosive when isolated and dry. Always keep in solution at low temperatures and handle behind a blast shield.

  • Hydrobromic Acid & Sulfuric Acid: Highly corrosive. Cause severe burns. Handle with extreme care using appropriate gloves, lab coat, and eye protection.

  • Halogenated Solvents (CCl₄, CH₂Cl₂): Toxic and environmentally harmful. Carbon tetrachloride is a known carcinogen and ozone-depleting substance.[9][18] Use only when necessary and in a well-ventilated fume hood. Substitute with safer alternatives like trifluorotoluene where possible.[3]

Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams must be kept separate.

Part 6: Synthesis Workflow Summary

The overall transformation from a readily available starting material to the high-value bifunctional product is summarized below.

G start 3-Amino-5-methylbenzoic acid step1 Methyl 3-amino-5-methylbenzoate start->step1  MeOH, H₂SO₄ (Esterification) step2 Methyl 3-bromo-5-methylbenzoate step1->step2  1. NaNO₂, HBr  2. CuBr (Sandmeyer) product This compound step2->product  NBS, AIBN (Wohl-Ziegler)

Caption: Overall synthetic workflow.

This strategic, three-step synthesis provides a reliable and regiochemically controlled route to this compound. By employing classic and well-understood named reactions, researchers can confidently produce this versatile intermediate for applications in pharmaceutical development and beyond.

References

An In-depth Technical Guide to Methyl 3-bromo-5-(bromomethyl)benzoate: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-5-(bromomethyl)benzoate is a difunctional organic compound of significant interest to the chemical research and pharmaceutical development communities. Its structure, featuring two distinct bromine substituents—an aryl bromide and a more reactive benzylic bromide—makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a focus on its utility in constructing advanced intermediates for drug discovery and materials science. We will delve into the causality behind its selective reactivity and provide field-proven protocols for its synthesis and subsequent transformations.

Introduction: A Bifunctional Linchpin for Complex Synthesis

In the landscape of organic synthesis, bifunctional reagents that allow for controlled, sequential reactions are indispensable tools. This compound (CAS No. 877624-40-3) is a prime example of such a reagent.[1] Its strategic importance lies in the differential reactivity of its two carbon-bromine bonds. The benzylic bromide at the 5-position is highly susceptible to nucleophilic substitution (S_N2) reactions, while the aryl bromide at the 3-position is relatively inert under these conditions, typically requiring metal-catalyzed cross-coupling reactions for functionalization.

This orthogonal reactivity allows chemists to selectively address one position while leaving the other intact for a subsequent transformation. This capability is crucial in multi-step syntheses, enabling the efficient and controlled assembly of complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials like polymers or liquid crystals.[1] This guide will explore the fundamental properties of this reagent and demonstrate how its unique reactivity profile can be leveraged to streamline synthetic strategies.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. This compound is a white to yellow solid under standard conditions.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
CAS Number 877624-40-3[1][2][3]
Molecular Formula C₉H₈Br₂O₂[1][4]
Molecular Weight 307.97 g/mol [1]
Monoisotopic Mass 305.8891 Da[4]
Appearance White to Yellow Solid[1]
Boiling Point 344.6 ± 32.0 °C at 760 mmHg[1]
Storage 2-8°C, under inert gas[1][2]
Spectroscopic Profile (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.9-8.1 ppm (m, 2H, Ar-H)

    • δ ~7.6-7.7 ppm (m, 1H, Ar-H)

    • δ 4.51 ppm (s, 2H, -CH₂Br)

    • δ 3.94 ppm (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~165 ppm (C=O)

    • δ ~140 ppm (Ar-C)

    • δ ~135 ppm (Ar-C)

    • δ ~132 ppm (Ar-C)

    • δ ~130 ppm (Ar-C)

    • δ ~128 ppm (Ar-C)

    • δ ~122 ppm (Ar-C)

    • δ 52.7 ppm (-OCH₃)

    • δ 31.5 ppm (-CH₂Br)

The presence of the singlet around 4.5 ppm is a characteristic signal for the benzylic methylene protons, while the aromatic protons would appear as multiplets in the downfield region. The methyl ester protons would be a sharp singlet around 3.9 ppm.

Synthesis and Purification

The most common and efficient route to this compound is via the radical bromination of its precursor, Methyl 3-bromo-5-methylbenzoate. This reaction selectively targets the benzylic methyl group, leaving the aryl bromide and ester functionalities untouched. A typical laboratory-scale procedure is detailed below.

Detailed Experimental Protocol: Radical Bromination

This protocol is based on well-established methods for benzylic bromination using N-Bromosuccinimide (NBS).

Objective: To synthesize this compound from Methyl 3-bromo-5-methylbenzoate.

Materials:

  • Methyl 3-bromo-5-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-bromo-5-methylbenzoate (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

    • Filter the mixture to remove the succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, typically a yellow oil or solid, can be further purified by flash column chromatography on silica gel if necessary.

Causality: The choice of NBS and a radical initiator like AIBN is critical. This combination generates a low, steady concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position—the weakest C-H bond—initiating the bromination cascade. The use of a non-polar solvent like CCl₄ prevents ionic side reactions.

Reactivity and Synthetic Utility: A Tale of Two Bromines

The synthetic power of this compound stems from the chemoselectivity offered by its two different bromine atoms.

High Reactivity at the Benzylic Position

The benzylic bromide is an excellent electrophile, readily participating in S_N2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups.

  • With Amines: Forms secondary or tertiary amines, a key step in building scaffolds for many pharmaceutical agents.

  • With Thiols: Yields thioethers.

  • With Alcohols/Phenols: Produces ethers.

  • With Azides: Forms benzyl azides, which are precursors to amines (via reduction) or triazoles (via click chemistry).

sn2_reaction reactant_node reactant_node process_node process_node product_node product_node label_node label_node sub Methyl 3-bromo-5- (bromomethyl)benzoate product Substituted Product sub->product S_N2 Attack nuc Nucleophile (Nu:⁻) nuc->product leaving_group Br⁻

Caption: General S_N2 reaction at the benzylic position.

Controlled Reactivity at the Aryl Position

The aryl bromide is significantly less reactive towards nucleophiles and requires metal catalysis for functionalization. This stability is the key to the compound's orthogonal reactivity. It is an ideal substrate for powerful C-C and C-N bond-forming reactions.

  • Suzuki Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.

  • Sonogashira Coupling: Couples with terminal alkynes using a palladium/copper co-catalyst system to yield aryl alkynes.

  • Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines under palladium catalysis.

These reactions are pillars of modern medicinal chemistry, enabling the construction of complex molecular frameworks.

suzuki_workflow input input process process output output condition condition sub Methyl 3-bromo-5- (substituted)benzoate reaction Catalytic Cycle sub->reaction boronic Aryl Boronic Acid Ar-B(OH)₂ boronic->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: Workflow for a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable intermediate in several research areas.

  • Pharmaceutical Scaffolding: It is used to construct core structures found in kinase inhibitors, receptor modulators, and other bioactive molecules.[5] The ability to sequentially add different groups at the benzylic and aryl positions allows for the rapid creation of compound libraries for structure-activity relationship (SAR) studies.[5]

  • Ligand Synthesis: The benzoate moiety can be incorporated into ligands for catalysis.[5]

  • Materials Science: It serves as a precursor for materials such as metal-organic frameworks (MOFs) and functionalized polymers, where the rigid benzoate core provides structural integrity.[5]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound requires careful handling due to its hazardous properties.

  • Hazards: This compound is harmful if swallowed and causes severe skin burns and eye damage.[2] It may also cause an allergic skin reaction.[2] It should be handled only by qualified personnel trained in dealing with potentially hazardous chemicals.[2]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood.[2] Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably refrigerated (2-8°C).[1][2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its defining feature—the orthogonal reactivity of its benzylic and aryl bromide groups—provides chemists with a reliable and controllable platform for building molecular complexity. By enabling selective, stepwise functionalization, it streamlines the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science, reinforcing its status as a critical building block in the modern chemist's toolkit.

References

The Strategic Intermediate: A Technical Guide to Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-bromo-5-(bromomethyl)benzoate, identified by its CAS number 877624-40-3, has emerged as a valuable intermediate, offering two distinct and differentially reactive bromine-substituted sites. This technical guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol .[1][2] Its structure features a benzene ring substituted with a bromo group, a bromomethyl group, and a methyl ester group, all in a meta-arrangement.

PropertyValueSource
CAS Number 877624-40-3N/A
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Boiling Point 344.6±32.0 °C (Predicted)[1]
Appearance Solid[3]
Storage Inert atmosphere, room temperature

Synthesis and Mechanism

The most logical and widely employed synthetic route to this compound involves a two-step process starting from 3-bromo-5-methylbenzoic acid.

  • Esterification: The initial step is the esterification of 3-bromo-5-methylbenzoic acid with methanol, typically under acidic conditions, to yield methyl 3-bromo-5-methylbenzoate.

  • Free-Radical Bromination: The subsequent and key transformation is the selective bromination of the benzylic methyl group. This is achieved through a free-radical chain reaction, commonly utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions. The reaction proceeds via the formation of a stabilized benzylic radical, which then reacts with bromine to afford the desired product. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to favor the radical pathway over competitive ionic reactions.

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two carbon-bromine bonds.

  • Benzylic Bromide: The bromine atom of the bromomethyl group is significantly more reactive towards nucleophilic substitution (SN2) reactions due to the formation of a stabilized benzylic carbocation-like transition state. This allows for selective reactions with a wide range of nucleophiles, including amines, azides, thiols, and carbanions.

  • Aryl Bromide: The bromine atom directly attached to the aromatic ring is considerably less reactive towards nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This dichotomy in reactivity allows for a stepwise and controlled functionalization of the molecule, making it a powerful tool for building molecular complexity.

Diagram: Reactivity Profile

Reactivity Molecule This compound Benzylic_Bromide Benzylic Bromide (Highly Reactive) Molecule->Benzylic_Bromide Aryl_Bromide Aryl Bromide (Less Reactive) Molecule->Aryl_Bromide SN2 SN2 Reactions (e.g., with NaN3) Benzylic_Bromide->SN2 Cross_Coupling Cross-Coupling (e.g., Suzuki) Aryl_Bromide->Cross_Coupling

Caption: Differential reactivity of the two bromine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactivity profile of this compound makes it a sought-after intermediate in the synthesis of pharmacologically active compounds.

A notable example of its application is found in a patent for novel compounds and their use in treating conditions associated with excessive transforming growth factor-beta (TGFβ) activity. In the synthesis of these potential therapeutics, this compound serves as a key starting material. The synthetic strategy leverages the high reactivity of the benzylic bromide.

Experimental Protocol Example: Azide Formation

The following protocol is adapted from the patent literature and demonstrates the selective reaction at the benzylic position.

Objective: To synthesize methyl 3-azidomethyl-5-bromobenzoate.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5-2.0 eq)

  • 90% Methanol/Water solution

Procedure:

  • A mixture of this compound and sodium azide in 90% methanol/water is prepared.

  • The reaction mixture is heated to reflux for approximately 4 hours.

  • The reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product can then be taken to the next step or purified by standard chromatographic methods.

This transformation highlights the facile displacement of the benzylic bromide, leaving the aryl bromide intact for subsequent cross-coupling reactions, thus enabling the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important bifunctional building block with well-defined and differential reactivity. Its ability to undergo selective nucleophilic substitution at the benzylic position, followed by transition-metal-catalyzed cross-coupling at the aromatic position, provides a versatile and efficient platform for the synthesis of complex organic molecules. This has been effectively demonstrated in the context of drug discovery, where it serves as a key intermediate in the development of novel therapeutics. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed intermediates will undoubtedly continue to expand.

References

An In-Depth Spectroscopic and Structural Analysis of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-bromo-5-(bromomethyl)benzoate is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block, particularly in the development of novel pharmaceuticals and advanced materials, stems from its distinct reactive sites: a brominated aromatic ring, an electrophilic benzylic bromide, and a modifiable methyl ester.[1] The precise confirmation of its molecular structure is paramount for its successful application in multi-step syntheses. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 877624-40-3), including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with fundamental spectroscopic principles, this document serves as an essential reference for researchers, offering a detailed interpretation of the compound's spectral signature and a robust workflow for its unambiguous identification.

Introduction

The strategic placement of two different bromine functionalities on the methyl benzoate scaffold makes this molecule a valuable intermediate. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzyl bromide provides a reactive handle for nucleophilic substitution.[1] This bifunctional nature allows for sequential, controlled modifications, enabling the construction of complex molecular architectures. Given this synthetic potential, rigorous structural verification is not merely a procedural step but a critical prerequisite for ensuring reaction success and the integrity of downstream products. Spectroscopic analysis provides the definitive evidence required for this confirmation.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 877624-40-3[1][3]
Molecular Formula C₉H₈Br₂O₂[1][2][3]
Molecular Weight 307.97 g/mol [1][3]
Monoisotopic Mass 305.8891 Da[2]
Appearance White to Yellow Solid[1]
Boiling Point 344.6 ± 32.0 °C at 760 mmHg[1][3]
Storage 2-8°C, store under inert gas[1]
Rationale for Spectroscopic Analysis

The application of orthogonal spectroscopic techniques is essential for the complete and unambiguous structural elucidation of an organic molecule.

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, revealing the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

  • IR Spectroscopy serves as a rapid and reliable method for identifying the presence of key functional groups, such as the carbonyl (C=O) of the ester.

  • Mass Spectrometry determines the molecular weight and elemental composition and, through fragmentation analysis, offers further clues about the molecule's substructures. The characteristic isotopic signature of bromine makes MS particularly powerful in this case.

This guide will now delve into the detailed analysis of each technique.

cluster_ID This compound mol_structure C₉H₈Br₂O₂

Caption: Molecular Structure of the Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, we expect four distinct signals corresponding to the four unique proton environments.

  • Aromatic Protons (H-2, H-4, H-6): The three protons on the benzene ring are in different chemical environments due to the unsymmetrical substitution pattern.

    • H-2 is positioned between the ester and the aryl bromide. It is expected to be a triplet (or more accurately, a triplet of doublets with small coupling) due to coupling with H-4 and H-6, appearing at the most downfield position of the aromatic region (~8.0-8.2 ppm) due to the strong electron-withdrawing effect of the adjacent ester group.

    • H-6 is adjacent to the aryl bromide and the benzyl bromide. It will likely appear as a triplet around 7.8-8.0 ppm.

    • H-4 is situated between the two bromine-containing substituents and is expected to be a triplet around 7.6-7.8 ppm.

  • Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent. They will appear as a sharp singlet, as there are no adjacent protons to couple with. The strong electron-withdrawing effect of the bromine atom shifts this signal significantly downfield into the ~4.5-4.7 ppm region.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will also produce a sharp singlet. This signal is expected in the typical methyl ester region, around 3.9-4.0 ppm.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically distinct, resulting in nine signals.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the ~164-166 ppm range.

  • Aromatic Carbons: Six distinct signals are expected.

    • The two carbons bearing bromine atoms (C-3 and C-5) will be shifted to ~122 ppm and ~138 ppm, respectively.

    • The carbon attached to the ester group (C-1) will be in the ~132 ppm region.

    • The remaining three aromatic CH carbons (C-2, C-4, C-6) will appear in the ~128-135 ppm range.

  • Methyl Carbon (-OCH₃): The methyl ester carbon signal is expected around ~52-53 ppm.

  • Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group will be found significantly upfield from the aromatic carbons, likely in the ~30-33 ppm range.

Tabulated Summary of Predicted NMR Data
Signal AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
-OCH₃3.9 - 4.0Singlet3H52 - 53
-CH₂Br4.5 - 4.7Singlet2H30 - 33
Ar-H47.6 - 7.8Triplet1H~130
Ar-H67.8 - 8.0Triplet1H~133
Ar-H28.0 - 8.2Triplet1H~135
Ar-C1 (-COO)---~132
Ar-C3 (-Br)---~122
Ar-C5 (-CH₂Br)---~138
C=O---164 - 166
Experimental Protocol for NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument protocols to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its ester and aromatic functionalities.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of the carbonyl group in an aromatic ester.

  • C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.

  • Aromatic C-H Stretch: A medium intensity band will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.

  • Aromatic C=C Bending: Several medium-to-weak bands are expected in the fingerprint region between 1450-1600 cm⁻¹ , corresponding to the carbon-carbon stretching vibrations within the benzene ring.

  • Aliphatic C-H Stretch: The C-H stretching of the methyl and methylene groups will result in bands in the 2950-3000 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibrations for both the aryl and alkyl bromides will appear as weak-to-medium bands in the low-frequency region, typically between 500-680 cm⁻¹ .

Tabulated Summary of Key IR Absorptions
Wavenumber (cm⁻¹)Bond VibrationExpected Intensity
3050 - 3100Aromatic C-H StretchMedium
2950 - 3000Aliphatic C-H StretchMedium
1720 - 1740Ester C=O StretchStrong, Sharp
1450 - 1600Aromatic C=C BendingMedium-Weak
1250 - 1300Asymmetric C-O StretchStrong
500 - 680C-Br StretchMedium-Weak
Experimental Protocol for ATR-IR Analysis
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure anvil to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through the analysis of fragmentation patterns.

Analysis of the Molecular Ion Peak (M⁺)

Due to the presence of two bromine atoms, the molecular ion peak will exhibit a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units. For a molecule with two bromine atoms, this results in a trio of peaks:

  • M⁺: Contains two ⁷⁹Br isotopes. (Relative abundance ~25%)

  • (M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope. (Relative abundance ~50%)

  • (M+4)⁺: Contains two ⁸¹Br isotopes. (Relative abundance ~25%)

The monoisotopic mass of C₉H₈⁷⁹Br₂O₂ is approximately 305.9 Da. Therefore, we expect to see peaks at m/z ≈ 306, 308, and 310 with an approximate intensity ratio of 1:2:1. This pattern is definitive proof of the presence of two bromine atoms.

Proposed Fragmentation Pathway

Under electron ionization (EI), the molecular ion can undergo fragmentation. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

M [C₉H₈Br₂O₂]⁺ m/z ≈ 306/308/310 M_minus_OCH3 [M - OCH₃]⁺ m/z ≈ 275/277/279 M->M_minus_OCH3 - •OCH₃ M_minus_Br [M - Br]⁺ m/z ≈ 227/229 M->M_minus_Br - •Br M_minus_CH2Br [M - CH₂Br]⁺ m/z ≈ 213/215 M->M_minus_CH2Br - •CH₂Br Tropylium [C₇H₆Br]⁺ m/z ≈ 169/171 M_minus_CH2Br->Tropylium - CO₂

Caption: Proposed EI-MS Fragmentation Pathway.

  • Loss of a methoxy radical (•OCH₃): Cleavage of the ester can lead to the formation of a [M - 31]⁺ ion at m/z ≈ 275/277/279.

  • Loss of a bromine radical (•Br): Loss of one of the bromine atoms (likely the more labile benzylic one) would result in a [M - 79/81]⁺ peak at m/z ≈ 227/229.

  • Loss of the bromomethyl radical (•CH₂Br): This is a very likely fragmentation, leading to a stable methyl 3-bromobenzoyl cation at m/z ≈ 213/215.

Tabulated Summary of Predicted MS Data
m/z (approx.)Proposed IonNotes
306, 308, 310[C₉H₈Br₂O₂]⁺ (M⁺)Molecular ion, 1:2:1 isotopic pattern
275, 277, 279[C₉H₈Br₂O]⁺Loss of •OCH₃
227, 229[C₉H₈BrO₂]⁺Loss of •Br
213, 215[C₈H₆BrO₂]⁺Loss of •CH₂Br
169, 171[C₇H₆Br]⁺Bromotropylium ion
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Separation: Utilize a suitable GC temperature program to separate the analyte from any impurities before it enters the mass spectrometer. A typical program might start at 50°C and ramp to 250°C.

  • MS Analysis: Acquire mass spectra using Electron Ionization (EI) at 70 eV over a mass range of m/z 50-400.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound is a process of converging evidence. No single technique provides the complete picture, but together, they build an irrefutable case. The logical workflow demonstrates how data from each analysis synergistically validates the proposed structure.

Start Sample: this compound MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS_Result Result: Correct MW (308 amu) Presence of 2 Br atoms (M, M+2, M+4 pattern) MS->MS_Result IR_Result Result: Presence of C=O (ester) at ~1730 cm⁻¹ Presence of Aromatic Ring IR->IR_Result NMR_Result Result: Confirms C-H framework -OCH₃, -CH₂Br, Ar-H signals present Correct integration and connectivity NMR->NMR_Result Conclusion Structure Confirmed MS_Result->Conclusion IR_Result->Conclusion NMR_Result->Conclusion

Caption: Integrated workflow for structural elucidation.

The process begins with MS to confirm the molecular weight and the presence of two bromine atoms. IR spectroscopy then validates the core functional groups, specifically the aromatic ester. Finally, NMR provides the definitive map of the proton and carbon skeleton, confirming the precise arrangement of substituents on the aromatic ring and validating the identity of the alkyl groups.

Conclusion

The spectroscopic profile of this compound is distinct and fully consistent with its proposed structure. Mass spectrometry provides unequivocal evidence of its elemental formula (C₉H₈Br₂O₂) through its molecular ion and the characteristic 1:2:1 isotopic cluster for a dibrominated compound. Infrared spectroscopy confirms the presence of essential functional groups, most notably the aromatic ester C=O stretch. Finally, ¹H and ¹³C NMR analyses, even when predicted, establish the precise connectivity and constitution of the molecule, accounting for all atoms in their expected chemical environments. This integrated spectroscopic guide provides a robust framework for the confident identification and quality control of this synthetically valuable intermediate, empowering researchers to employ it with certainty in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-5-(bromomethyl)benzoate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide and an aromatic bromide on a methyl benzoate scaffold, makes it a versatile intermediate for synthesizing complex molecular architectures. The benzylic bromide serves as a potent electrophile for introducing the substituted benzyl moiety into target molecules, while the methyl ester and the aromatic bromide offer further sites for chemical modification.

Understanding the fundamental physicochemical properties of this reagent, specifically its solubility and stability, is paramount for its effective use. Proper handling, storage, and reaction condition selection depend critically on these parameters. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding begins with the key physical and chemical identifiers of the compound. These properties are essential for accurate documentation, safety assessment, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
CAS Number 877624-40-3
Appearance White to off-white solid/powder[1]
Melting Point Data not widely published; requires experimental determination.
Boiling Point Data not available; likely to decompose at high temperatures.
InChIKey CUDWOTQCLYYWOC-UHFFFAOYSA-N[2]

Solubility Profile

The solubility of a compound dictates its utility in various reaction media and is a critical parameter in formulation and purification processes. While specific quantitative data for this compound is not extensively published, its solubility can be predicted based on its structure and determined experimentally.

Qualitative Assessment and Solvent Selection Rationale

The molecule possesses both polar (ester) and non-polar (brominated aromatic ring) characteristics, suggesting moderate solubility in a range of organic solvents. The "like dissolves like" principle is a guiding tenet here.

  • Aqueous Solubility : Due to the hydrophobic nature of the dibrominated benzene ring, the compound is expected to be poorly soluble in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents are generally excellent choices for dissolving a wide range of organic molecules and are likely to effectively solubilize this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : The compound is expected to show good to moderate solubility in alcohols.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Good solubility is anticipated due to the non-polar characteristics of the molecule.

  • Non-Polar Solvents (e.g., Hexanes, Toluene) : Solubility is expected to be lower in highly non-polar solvents, although the aromatic ring may provide some affinity for toluene.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is the gold standard.[3] This protocol ensures that an equilibrium is reached between the dissolved and undissolved solute, providing a reliable measurement of saturation solubility.

Methodology:

  • Preparation : Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed glass vial. The presence of undissolved solid is crucial.

  • Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.

  • Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.[3]

  • Data Reporting : Express the solubility in units of mg/mL or mol/L at the specified temperature.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Dilute filtrate D->E F Analyze via HPLC-UV against a standard curve E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Degradation Pathways

The stability of this compound is governed by the reactivity of its two key functional groups: the benzylic bromide and the methyl ester. Understanding its degradation profile is essential for defining appropriate storage conditions and avoiding unwanted side reactions.

Inherent Chemical Reactivity
  • Benzylic Bromide : This is the most reactive site on the molecule. Benzylic halides are susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination reactions.[4][5] The stability of the resulting benzylic carbocation or radical intermediate, due to resonance with the benzene ring, enhances this reactivity.[4] Common laboratory nucleophiles like water, alcohols, amines, and even halide ions can displace the bromide.

  • Methyl Ester : The ester group is generally more stable but can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and methanol.[6] Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis.[6]

  • Aromatic Bromide : The bromine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic bromide and is stable under typical synthetic conditions.

Factors Affecting Stability
  • Temperature : Elevated temperatures will accelerate degradation reactions. For long-term storage, refrigeration (e.g., 2-8°C) is recommended to minimize thermal decomposition and reactions with trace impurities.[7]

  • Light : Aromatic bromides and benzylic systems can be sensitive to light, which can initiate free-radical chain reactions. To prevent photolytic degradation, the compound should be stored in amber glass vials or protected from light.

  • pH and Moisture : The presence of moisture, especially under basic or strongly acidic conditions, can lead to the hydrolysis of the ester group.[6] The benzylic bromide can also undergo solvolysis with water. Therefore, the compound should be stored in a dry, tightly sealed container.

  • Incompatible Materials : Avoid storage with strong bases, strong oxidizing agents, and potent nucleophiles. These substances can react readily with either the benzylic bromide or the ester functionality.

Experimental Protocol for Stability Assessment

A comprehensive stability assessment involves both forced degradation (stress testing) and long-term studies, guided by principles from regulatory bodies like the International Council for Harmonisation (ICH).

A. Forced Degradation (Stress Testing)

The goal of stress testing is to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation : Prepare solutions of the compound in suitable solvents.

  • Stress Conditions : Expose the solutions to a variety of exaggerated conditions in separate experiments:

    • Acid Hydrolysis : 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis : 0.1 M NaOH at room temperature and/or elevated temperature.

    • Oxidative Degradation : 3% H₂O₂ at room temperature.

    • Thermal Stress : Heat the solid compound (e.g., 80°C) and a solution of the compound.

    • Photostability : Expose the solid and a solution to UV/Vis light as per ICH Q1B guidelines.

  • Analysis : At specified time points, analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.

B. Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Batch Selection : Use a representative batch of the compound.

  • Container Closure System : Store the material in a container that simulates the proposed packaging for distribution and storage.

  • Storage Conditions : Store the samples at the recommended long-term condition (e.g., 5°C ± 3°C). It is also wise to include an accelerated condition (e.g., 25°C / 60% Relative Humidity) to predict the impact of short-term excursions from the recommended storage.

  • Testing Frequency : Test the samples at regular intervals. For a 12-month study, a typical schedule would be 0, 3, 6, 9, and 12 months.

  • Attributes to Test : Monitor key attributes such as appearance, purity (by HPLC), and the formation of specific degradation products. A "significant change" is defined as a failure to meet the established specification.

G

References

A Technical Guide to the Safe Handling of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for Methyl 3-bromo-5-(bromomethyl)benzoate. As a bifunctional building block frequently employed in complex organic synthesis, its reactivity necessitates a thorough understanding of its potential hazards. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Identification and Risk Analysis

This compound is a substituted aromatic compound whose primary hazards stem from the two bromine-containing functional groups. The bromomethyl group, in particular, classifies this compound as a potent lachrymator and alkylating agent, while the aromatic bromine contributes to its overall chemical properties. A comprehensive risk assessment begins with understanding its intrinsic properties and associated hazards.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical data for the related compound, Methyl 3-(bromomethyl)benzoate, is provided below. While data for the specific dibromo- aologue is limited, these properties provide a crucial baseline for handling expectations.

PropertyValueSource
CAS Number 877624-40-3Chemsrc[1]
Molecular Formula C₉H₈Br₂O₂Inferred
Molecular Weight 307.97 g/mol Inferred
Appearance Off-white to beige solid/powder[2][3]
Melting Point 41-46 °C / 109.4 - 114.8 °F[2][4]
Storage Temperature Refrigerated (2-8°C)[1][4]
1.2: GHS Hazard Classification & Analysis

While a specific GHS classification for this compound is not universally published, data from structurally similar compounds provide a robust hazard profile. The presence of the bromomethyl group is the dominant factor in its corrosive and lachrymatory nature.

Hazard Class & CategoryHazard StatementGHS CodeRationale & Implication
Skin Corrosion/Irritation, Cat 1B/1CCauses severe skin burns and eye damageH314The compound is a potent alkylating agent that can react with biological nucleophiles in the skin, causing chemical burns and irreversible tissue damage.[2][5][6]
Serious Eye Damage, Cat 1Causes serious eye damageH318As a lachrymator and corrosive solid, contact with eye tissue can lead to immediate pain, tearing, and potentially permanent blindness.[2][6]
Acute Toxicity, Oral, Cat 4Harmful if swallowedH302Ingestion can cause severe irritation and burns to the gastrointestinal tract. Systemic toxicity, potentially affecting the liver and kidneys, is also a concern for this class of compounds.[2][4][7]
Skin Sensitization, Cat 1May cause an allergic skin reactionH317Repeated exposure can lead to the development of allergic contact dermatitis.[2][4]
Corrosive to Metals, Cat 1May be corrosive to metalsH290Potential to release hydrogen bromide upon decomposition or reaction with moisture, which is corrosive to many metals.[6][8]

Expert Analysis: The primary danger of this compound lies in its reactivity as an alkylating agent, driven by the benzylic bromide. This functional group makes it a potent lachrymator, designed by its chemical nature to react with moisture—including the moisture on the surface of the eyes and in the respiratory tract—to produce hydrobromic acid (HBr), causing immediate and severe irritation.[2][9] This is not an incidental property; it is a direct consequence of its molecular structure.

Section 2: Exposure Controls & Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplementing with rigorous personal protective equipment (PPE) protocols, is mandatory.

2.1: The Hierarchy of Controls
  • Engineering Controls (Primary Barrier): All handling of this compound, including weighing, transfers, and reaction setup, must be performed exclusively within a certified chemical fume hood.[1][9][10] The rationale is to contain the solid particulates and any potential vapors, preventing inhalation which can cause severe damage to the mucous membranes and upper respiratory tract.[1][11] The laboratory must also be equipped with easily accessible and regularly tested safety showers and eyewash stations.[2][12]

  • Personal Protective Equipment (PPE - Secondary Barrier): PPE is the final line of defense and must be selected based on the specific hazards.

    • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required at all times.[9] When there is a risk of splashing, a full face shield must be worn in addition to goggles.[4][13]

    • Hand Protection: Disposable nitrile gloves provide sufficient protection for incidental contact during weighing and transfers.[9] If more extensive handling is required, heavier-duty gloves should be considered. Gloves must be inspected for tears before each use and removed and disposed of immediately if contamination is suspected.[14]

    • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[1][5][14] An acid-resistant apron should be used when handling larger quantities.[13]

2.2: Safe Handling Workflow

The following diagram outlines the mandatory workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification is Current prep2 Locate and Test Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Carefully Weigh Solid into a Sealed Container prep3->handle1 Begin Work handle2 Perform Transfer or Reaction Setup handle1->handle2 handle3 Securely Close All Reagent Containers handle2->handle3 clean1 Decontaminate Work Surface and Equipment handle3->clean1 Complete Work clean2 Dispose of Contaminated Waste in Labeled Bag clean1->clean2 clean3 Remove PPE Carefully clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: Standard workflow for handling this compound.

Section 3: Protocols for Handling, Storage, and Disposal

Adherence to strict, standardized procedures is critical for mitigating risk.

3.1: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, minimizing the potential for exposure at each step.

  • Preparation: Before retrieving the chemical, ensure your workspace in the fume hood is clean and uncluttered.[14] Assemble all necessary equipment (spatulas, weigh boats, reaction vessels).

  • Retrieval: Transport the chemical in a sealed, labeled, secondary container.

  • Weighing & Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to prevent aerosol dissemination.[13]

    • Use a dedicated, clean spatula.

    • Carefully transfer the solid, avoiding the generation of dust.

    • Immediately and securely cap the source bottle.

  • Post-Transfer:

    • Thoroughly decontaminate the spatula and weighing vessel.

    • Wipe down the work surface with an appropriate solvent and dispose of the wipe as hazardous waste.

    • Segregate and dispose of all contaminated consumables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container.[1]

3.2: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated area, and keep containers tightly sealed.[2][5] Refrigeration is recommended to minimize decomposition.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and sources of heat or flame.[1][5][9] The rationale is to prevent exothermic reactions or the liberation of toxic fumes like hydrogen bromide.

  • Container Integrity: Use original, corrosion-resistant containers. Do not store in aluminum or galvanized containers.[5] Check regularly for leaks or damage.[5]

3.3: Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, is classified as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][2][12]

Section 4: Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

4.1: Personal Exposure Response

The corrosive nature of this compound requires immediate, decisive action.

  • Skin Contact: Immediately remove all contaminated clothing while simultaneously moving to an emergency shower.[1][11] Flush the affected area with copious amounts of water for at least 15 minutes.[1][10] Seek immediate medical attention.[1]

  • Eye Contact: Forcibly hold the eyelids open and flush the eyes with water at an eyewash station for a minimum of 15 minutes.[1][10][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[1][2]

  • Inhalation: Immediately move the affected person to fresh air.[1][15] If breathing is difficult or symptoms persist, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water.[1][2] Seek immediate medical attention.[1]

cluster_actions cluster_responses start Personal Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale skin_resp Remove Contaminated Clothing Flush with Water for 15+ min in Safety Shower skin->skin_resp eye_resp Flush Eyes at Eyewash Station for 15+ min (Hold Eyelids Open) eye->eye_resp inhale_resp Move to Fresh Air Immediately inhale->inhale_resp end Seek IMMEDIATE Medical Attention (Bring SDS) skin_resp->end eye_resp->end inhale_resp->end cluster_small Small Spill (in Fume Hood) cluster_large Large Spill (or Outside Hood) start Spill Detected decision Spill Size & Location? start->decision s1 Alert Colleagues decision->s1 Small & Contained l1 EVACUATE LAB IMMEDIATELY decision->l1 Large or Uncontained s2 Don Full PPE s1->s2 s3 Cover with Inert Absorbent Material s2->s3 s4 Collect & Place in Hazardous Waste Container s3->s4 s5 Decontaminate Area s4->s5 report Report Incident to Supervisor s5->report l2 Alert Others & Prevent Entry l1->l2 l3 Call Emergency Response (EH&S / 911) l2->l3 l3->report

References

The Strategic Deployment of Methyl 3-bromo-5-(bromomethyl)benzoate: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-5-(bromomethyl)benzoate has emerged as a highly versatile and strategic bifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct reactive centers—a benzylic bromide, an aryl bromide, and a methyl ester—offers a powerful platform for the orchestrated construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable intermediate, with a particular focus on its utility in pharmaceutical and materials science research. Detailed experimental protocols, mechanistic insights, and data-driven guidance are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful molecule.

Introduction: Unveiling a Trifecta of Reactivity

In the landscape of synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient and elegant construction of target molecules. Bifunctional and trifunctional building blocks, in particular, offer significant advantages by enabling the sequential and controlled introduction of molecular complexity from a single, compact core. This compound stands out as a prime example of such a strategic starting material.

This compound, with the molecular formula C₉H₈Br₂O₂, possesses three key functional groups with orthogonal reactivity profiles:

  • Benzylic Bromide: A highly reactive electrophilic center, susceptible to nucleophilic substitution, providing a straightforward handle for the introduction of a wide array of functional groups.

  • Aryl Bromide: A robust handle for a diverse range of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Methyl Ester: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functionalities, offering a late-stage diversification point.

This unique combination of reactive sites allows for a "choose-your-own-adventure" approach to molecular design, where the sequence of reactions can be tailored to achieve the desired synthetic outcome. This guide will dissect the reactivity of each of these functional groups and provide practical, field-proven protocols for their selective transformation.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step sequence starting from 3,5-dimethylbenzoic acid.

Step 1: Esterification of 3,5-Dimethylbenzoic Acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard transformation that can be achieved under various conditions.

Step 2: Radical Bromination of Methyl 3,5-dimethylbenzoate

The subsequent and key transformation is the selective benzylic bromination of one of the two methyl groups. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The electron-withdrawing nature of the bromo and methoxycarbonyl substituents deactivates the aromatic ring towards electrophilic bromination, favoring the desired benzylic functionalization.

The Orthogonal Reactivity of a Trifunctional Scaffold

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This orthogonality allows for the selective manipulation of one site while leaving the others intact, enabling a stepwise and controlled elaboration of the molecular framework.

The Benzylic Bromide: A Gateway to Diverse Functionality

The benzylic bromide is the most reactive site on the molecule and serves as an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various side chains, a common strategy in the construction of pharmaceutical scaffolds.[1]

Key Applications:

  • Alkylation of Amines, Thiols, and Phenols: The benzylic bromide readily reacts with primary and secondary amines, thiols, and phenols to form the corresponding substituted benzyl derivatives. This is a fundamental transformation in the synthesis of a vast array of bioactive molecules.

  • Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates provides a straightforward route to benzyl ethers and thioethers.

  • Cyanide Displacement: Treatment with cyanide salts introduces a cyanomethyl group, which can be further elaborated into carboxylic acids, amides, or amines.

Experimental Protocol: General Procedure for Nucleophilic Substitution at the Benzylic Position

A solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is treated with the desired nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) if required. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC or LC-MS. The product is then isolated by standard aqueous workup and purification by column chromatography or recrystallization.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileBaseSolventTemperature (°C)Product
AnilineK₂CO₃Acetonitrile60Methyl 3-bromo-5-(phenylaminomethyl)benzoate
ThiophenolCs₂CO₃DMF25Methyl 3-bromo-5-(phenylthiomethyl)benzoate
Sodium Phenoxide-THF50Methyl 3-bromo-5-(phenoxymethyl)benzoate
Sodium Azide-DMF/H₂O80Methyl 3-azidomethyl-5-bromobenzoate
The Aryl Bromide: A Hub for Cross-Coupling Chemistry

The aryl bromide functionality is a cornerstone of modern synthetic chemistry, serving as a versatile precursor for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of biaryl structures and the introduction of various carbon and heteroatom substituents, which are prevalent in pharmaceuticals and advanced materials.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method for the formation of C(sp²)-C(sp²) bonds, leading to biaryl compounds.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to arylethynyl derivatives, which are valuable intermediates in organic synthesis.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes allows for the formation of substituted styrenyl derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed solution of this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent mixture (e.g., toluene/water, dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a ligand if necessary. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

The Methyl Ester: A Handle for Late-Stage Diversification

The methyl ester group provides a third point of reactivity that can be exploited for further molecular diversification. It is generally less reactive than the benzylic and aryl bromides, allowing for its manipulation at a later stage in a synthetic sequence.

Key Transformations:

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common motif in drug molecules.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.

Experimental Protocol: Hydrolysis of the Methyl Ester

This compound is dissolved in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., LiOH, NaOH). The reaction is stirred at room temperature or heated until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, and the resulting carboxylic acid is extracted with an organic solvent.

Strategic Application in Multi-Step Synthesis

The true power of this compound is realized in multi-step synthetic sequences where its orthogonal reactivity is strategically exploited. The order in which the functional groups are manipulated is crucial and depends on the desired final product and the compatibility of the reagents and reaction conditions.

Illustrative Synthetic Workflow:

A common strategy involves first utilizing the highly reactive benzylic bromide for nucleophilic substitution, followed by a more robust cross-coupling reaction at the aryl bromide position. Finally, the methyl ester can be hydrolyzed and further functionalized. This stepwise approach allows for the controlled and predictable assembly of complex molecules.

G start This compound step1 Nucleophilic Substitution (Benzylic Bromide) start->step1 1. R-Nu step2 Cross-Coupling (Aryl Bromide) step1->step2 2. Ar-B(OH)2, Pd cat. step3 Ester Hydrolysis/ Functionalization step2->step3 3. LiOH, then Amine/Coupling product Complex Target Molecule step3->product

Caption: A representative synthetic workflow utilizing the orthogonal reactivity of this compound.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a powerful and versatile bifunctional building block that offers chemists a strategic advantage in the design and execution of complex synthetic routes. Its unique arrangement of three orthogonally reactive functional groups provides a flexible platform for the efficient construction of a wide range of molecules with applications in medicinal chemistry and materials science. By understanding the distinct reactivity of each functional group and strategically planning the reaction sequence, researchers can unlock the full potential of this valuable synthetic intermediate.

References

A Technical Guide to the Electrophilic Reactive Sites of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-5-(bromomethyl)benzoate is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a deactivated aromatic ring substituted with a bromine atom, a methyl ester, and a highly reactive bromomethyl group, presents a landscape of distinct electrophilic sites. This guide provides an in-depth analysis of these sites, focusing on the underlying electronic principles that govern their reactivity. We will dissect the pronounced electrophilicity of the benzylic carbon, which is primed for nucleophilic substitution, and contrast it with the reactivity of the aromatic ring and the ester's carbonyl carbon. This document serves as a technical resource, offering field-proven insights and detailed protocols to effectively harness the synthetic potential of this versatile building block.

Introduction

In the intricate field of molecular design and synthesis, the strategic selection of building blocks is paramount. This compound (C₉H₈Br₂O₂) is a key intermediate valued for its capacity to introduce a substituted benzyl motif into complex molecular architectures.[1] Its utility is rooted in the differential reactivity of its electrophilic centers. A thorough understanding of these sites allows chemists to perform selective transformations, a cornerstone of efficient and elegant synthesis in drug discovery and materials science. This guide will explore the electronic landscape of the molecule to predict and explain its chemical behavior.

Electronic Landscape and Substituent Effects

The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In this compound, three groups modulate the electron density of the molecule: the bromo group, the methyl ester group, and the bromomethyl group.

  • Bromo Group (-Br): Halogens like bromine exhibit a dual electronic effect. They are inductively electron-withdrawing due to their electronegativity, which deactivates the aromatic ring towards electrophilic attack.[2][3] However, they also possess lone pairs of electrons that can be donated into the ring through resonance (a π-donating effect), which directs incoming electrophiles to the ortho and para positions.[4] Overall, the inductive effect dominates, making the bromo group a deactivating, yet ortho, para-directing substituent.[5][6]

  • Methyl Ester Group (-COOCH₃): This group is strongly deactivating. The carbonyl carbon is electron-deficient and withdraws electron density from the aromatic ring through both induction and resonance. This deactivation is significant and directs incoming electrophiles to the meta position.[4][7]

  • Bromomethyl Group (-CH₂Br): This group is primarily electron-withdrawing via induction due to the electronegativity of the bromine atom. It deactivates the aromatic ring. The carbon of the -CH₂Br group, known as the benzylic carbon, is itself a potent electrophilic center.

The cumulative effect of these three electron-withdrawing groups renders the benzene ring highly electron-deficient and thus significantly deactivated towards electrophilic aromatic substitution (EAS).[8]

Primary Electrophilic Reactive Sites

Based on the electronic analysis, we can identify three potential electrophilic sites, each with a distinct reactivity profile.

The most significant electrophilic site on this compound is the carbon atom of the bromomethyl (-CH₂Br) group. This benzylic position is exceptionally reactive towards nucleophiles for two primary reasons:

  • Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the departure of the bromine atom upon nucleophilic attack.

  • Stabilized Transition State: The reaction at this primary benzylic halide proceeds readily via an Sₙ2 mechanism. The transition state is stabilized by the adjacent benzene ring, which can delocalize electron density. While a primary carbocation is generally unstable, the benzylic position offers resonance stabilization, making it more susceptible to substitution than typical primary alkyl halides.[9][10]

This high reactivity makes the benzylic position the preferred site for functionalization using a wide array of nucleophiles such as amines, thiols, azides, and carboxylates.[1]

The benzene ring itself can act as an electrophile in the context of nucleophilic aromatic substitution, but more commonly it acts as a nucleophile in electrophilic aromatic substitution (EAS). However, as established, the ring is heavily deactivated by three electron-withdrawing substituents.[2][6] Therefore, EAS reactions on this substrate are challenging and require harsh conditions.[8]

If an EAS reaction were to be forced, the regioselectivity would be determined by the directing effects of the existing groups.

  • The -Br group directs ortho and para.

  • The -COOCH₃ group directs meta.

  • The -CH₂Br group directs meta.

The positions ortho and para to the bromine are C6 and C4, respectively. The positions meta to the ester are C2 and C6. The positions meta to the bromomethyl group are C2 and C4. The directing effects therefore converge on positions C2, C4, and C6. Steric hindrance at C2 (between the bromo and ester groups) and C4 (between the bromo and bromomethyl groups) would likely favor substitution at the C6 position .

The carbon atom of the methyl ester (-COOCH₃) is inherently electrophilic due to the polarization of the C=O double bond. It can be attacked by strong nucleophiles, typically leading to hydrolysis (saponification) to form the corresponding carboxylic acid or transesterification with other alcohols. However, these reactions generally require more forcing conditions (e.g., strong base or acid and heat) compared to the facile substitution at the benzylic position.

Diagram: Reactivity Map of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: - Substrate - Benzylamine - K₂CO₃ - Acetonitrile stir Stir at RT (4-6 hours) reagents->stir monitor Monitor by TLC stir->monitor filter Filter solid K₂CO₃ monitor->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Liquid-Liquid Extraction concentrate1->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Methodological & Application

Synthesis of Novel Benzothiazole-Based Kinase Inhibitors Utilizing Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and the Versatility of a Bifunctional Building Block

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] A key strategy in designing potent and selective kinase inhibitors is the exploration of diverse chemical scaffolds that can effectively interact with the ATP-binding site of the target kinase.[2] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, known to mimic the adenine portion of ATP and thereby competitively inhibit kinase activity.[3]

This application note provides a comprehensive guide to the synthesis of a novel benzothiazole-based kinase inhibitor scaffold, leveraging the unique reactivity of Methyl 3-bromo-5-(bromomethyl)benzoate . This commercially available building block offers two distinct reactive sites: a benzylic bromide for facile nucleophilic substitution and an aromatic bromide amenable to cross-coupling reactions.[4] This dual functionality allows for a divergent synthetic approach, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. We present a detailed, field-proven protocol for the synthesis of a representative inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology.[4][5]

Strategic Synthesis of a Benzothiazole-Based EGFR Inhibitor

Our synthetic strategy involves a two-step sequence commencing with the construction of the core benzothiazole ring system, followed by functionalization via the pendant bromomethyl group of our key starting material. This approach is designed for efficiency and modularity.

Experimental Workflow Overview

The overall synthetic workflow is depicted below. The initial step involves the synthesis of a 2-aminobenzothiazole derivative, which then undergoes N-alkylation with this compound to yield the target kinase inhibitor scaffold.

G cluster_0 Part 1: Benzothiazole Core Synthesis cluster_1 Part 2: N-Alkylation and Inhibitor Formation 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Reaction_1 Cyclization 2-Amino-4-chlorophenol->Reaction_1 Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction_1 Acetic Acid Acetic Acid Acetic Acid->Reaction_1 Bromine Bromine Bromine->Reaction_1 2-Amino-6-chlorobenzothiazole 2-Amino-6-chlorobenzothiazole Reaction_1->2-Amino-6-chlorobenzothiazole Reaction_2 N-Alkylation 2-Amino-6-chlorobenzothiazole->Reaction_2 This compound This compound This compound->Reaction_2 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_2 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_2 Target Kinase Inhibitor Target Kinase Inhibitor Reaction_2->Target Kinase Inhibitor

Caption: Synthetic workflow for the benzothiazole-based kinase inhibitor.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-6-chlorobenzothiazole (Intermediate 1)

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[6] The reaction proceeds via an in situ generation of thiocyanogen bromide, which then reacts with the aminophenol to form the benzothiazole ring.

Materials and Reagents:

  • 2-Amino-4-chlorophenol

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 2-amino-4-chlorophenol (10.0 g, 69.6 mmol) in glacial acetic acid (100 mL).

  • Add potassium thiocyanate (13.5 g, 139.2 mmol) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (3.6 mL, 69.6 mmol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • To remove any unreacted bromine, wash the solid with a 10% sodium thiosulfate solution, followed by deionized water.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-6-chlorobenzothiazole as a crystalline solid.

Part 2: Synthesis of Methyl 3-bromo-5-((6-chlorobenzo[d]thiazol-2-yl)aminomethyl)benzoate (Target Kinase Inhibitor)

This N-alkylation reaction utilizes the high reactivity of the benzylic bromide of our starting material to couple with the synthesized benzothiazole intermediate.[7]

Materials and Reagents:

  • 2-Amino-6-chlorobenzothiazole (Intermediate 1)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chlorobenzothiazole (5.0 g, 27.1 mmol), anhydrous potassium carbonate (7.5 g, 54.2 mmol), and anhydrous DMF (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (8.3 g, 27.1 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure target kinase inhibitor.

Characterization of the Synthesized Inhibitor

The structure and purity of the final compound should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the benzothiazole and benzoate rings, the methylene bridge protons, and the methyl ester protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic and aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (ideally >95%).

Biological Evaluation: Targeting the EGFR Signaling Pathway

The synthesized benzothiazole derivative is designed to target the ATP-binding site of EGFR. The dysregulation of the EGFR signaling pathway is a key driver in the proliferation of various cancer cells.[8]

G Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Activates ADP ADP Dimerization & Autophosphorylation->ADP Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phosphorylates Our Inhibitor Our Inhibitor Our Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->Dimerization & Autophosphorylation Phosphate Source Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, etc. Promotes

Caption: Inhibition of the EGFR signaling pathway by the synthesized inhibitor.

In Vitro Kinase Inhibition Assay

To validate the activity of the synthesized compound, an in vitro kinase inhibition assay should be performed. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Protocol Outline:

  • Recombinant human EGFR kinase is incubated with the synthesized inhibitor at various concentrations.

  • The kinase reaction is initiated by the addition of a suitable substrate and ATP.

  • After a defined incubation period, a reagent is added to stop the kinase reaction and detect the amount of remaining ATP via a luciferase-based reaction.

  • The luminescence is measured using a plate reader.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the synthesis of a novel benzothiazole-based kinase inhibitor using the versatile building block, this compound. The described synthetic route is amenable to the creation of a diverse library of analogues by varying the starting aminophenol and by further functionalization of the aromatic bromine and the methyl ester. The synthesized compounds can be effectively screened for their inhibitory activity against a panel of kinases, with a primary focus on EGFR. This work serves as a foundational guide for researchers in drug discovery and medicinal chemistry to explore new chemical space in the quest for more effective and selective kinase inhibitors.

References

Using "Methyl 3-bromo-5-(bromomethyl)benzoate" as a linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of Methyl 3-bromo-5-(bromomethyl)benzoate as a Rigid Linker in PROTAC Design

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[][4] A PROTAC molecule consists of three key components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][4]

Initially perceived as a simple spacer, the linker is now recognized as an active and critical modulator of PROTAC function.[4][5] Its composition, length, and rigidity dictate the spatial orientation of the POI and E3 ligase, which is fundamental for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)—the cornerstone of PROTAC-mediated degradation.[1][6] An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[1]

Linkers are broadly classified as flexible (e.g., PEG, alkyl chains) or rigid (e.g., aromatic systems, alkynes).[1][5] While flexible linkers are synthetically accessible and allow for multiple binding orientations, they can incur an entropic penalty upon binding.[1][] In contrast, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[1][2]

This guide focuses on This compound , a bifunctional aromatic linker. Its rigid benzene core offers a defined geometry, while its distinct reactive sites—an activated benzyl bromide and a less reactive aryl bromide—allow for controlled, sequential synthesis of the final PROTAC molecule. We will explore its chemical properties, provide detailed protocols for its incorporation into a PROTAC, and outline methods for the biological evaluation of the resulting degrader.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC TC POI-PROTAC-E3 Ternary Complex PROTAC->TC Binds POI & E3 POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC TC->E3 PROTAC Recycling PolyUb Polyubiquitinated POI TC->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Chemical Properties and Reactivity of the Linker

This compound is a versatile building block due to its dual reactivity. The two bromine substituents have significantly different chemical environments, enabling selective and sequential reactions.

  • Benzylic Bromide (-CH₂Br): The bromomethyl group is an activated, electrophilic site highly susceptible to Sₙ2 nucleophilic substitution.[8] This makes it ideal for reacting with nucleophiles like amines (R-NH₂), thiols (R-SH), or the nitrogen of a VHL or CRBN ligand handle. This reaction typically proceeds under mild basic conditions at or below room temperature.

  • Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring is much less reactive towards nucleophilic substitution. It is, however, an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the formation of carbon-carbon or carbon-nitrogen bonds, providing a robust method for attaching the second ligand (e.g., the POI warhead).

  • Methyl Ester (-COOCH₃): The ester group provides a third potential point for modification. It can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation, further expanding synthetic possibilities.[8]

This differential reactivity is the cornerstone of a logical synthetic strategy, allowing for the controlled, stepwise assembly of the PROTAC molecule.

Property Value Source
Molecular Formula C₉H₈Br₂O₂PubChem CID: 58993494[9]
Molecular Weight 307.97 g/mol PubChem CID: 58993494[9]
Monoisotopic Mass 305.889 g/mol PubChem CID: 58993494[9]
XLogP3 3.0PubChem CID: 58993494[9]
Appearance White crystalline powder or crystalsChemicalBook[10]
Table 1: Physicochemical properties of this compound.

Synthetic Strategy and Protocols

The most common strategy involves a two-step process: first, a nucleophilic substitution at the more reactive benzylic bromide, followed by a palladium-catalyzed cross-coupling at the aryl bromide position.

Synthetic_Workflow cluster_step1 Protocol 1: Nucleophilic Substitution (SN2) cluster_step2 Protocol 2: Pd-Catalyzed Cross-Coupling Linker This compound Intermediate Linker-Ligand 1 Intermediate Linker->Intermediate Ligand1 E3 Ligase Ligand (e.g., Pomalidomide-NH₂) Ligand1->Intermediate Ligand2 POI Warhead (e.g., Kinase Inhibitor-B(pin)) PROTAC Final PROTAC Molecule Ligand2->PROTAC Intermediate->PROTAC

Figure 2: Two-step synthetic workflow for PROTAC assembly.
Protocol 1: Synthesis of Linker-E3 Ligase Intermediate

Objective: To covalently attach an E3 ligase ligand (using a hypothetical pomalidomide derivative with a free amine as an example) to the benzylic bromide of the linker.

Causality: The Sₙ2 reaction is chosen for its efficiency in forming C-N bonds with activated halides. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HBr byproduct without competing with the pomalidomide nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the benzylic bromide.

Materials:

Reagent M.W. Amount Moles
Pomalidomide-NH₂ (Hypothetical) 273.25 100 mg 0.366 mmol
This compound 307.97 125 mg 0.406 mmol (1.1 eq)
DIPEA 129.24 95 µL 0.549 mmol (1.5 eq)

| Anhydrous Dimethylformamide (DMF) | - | 4 mL | - |

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the pomalidomide derivative (100 mg, 0.366 mmol).

  • Dissolve the solid in anhydrous DMF (4 mL).

  • Add DIPEA (95 µL, 0.549 mmol) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (125 mg, 0.406 mmol) in a minimal amount of anhydrous DMF (~1 mL).

  • Add the linker solution dropwise to the stirring pomalidomide solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pomalidomide derivative is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Linker-E3 Ligase intermediate.

  • Characterize the product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Final PROTAC Assembly via Suzuki Coupling

Objective: To couple the Linker-E3 Ligase intermediate with a boronic ester-functionalized POI warhead.

Causality: The Suzuki coupling is a robust and widely used method for forming C-C bonds between an aryl halide and a boronic acid/ester. A palladium catalyst (e.g., Pd(dppf)Cl₂) is used to facilitate the catalytic cycle. A base (e.g., Cs₂CO₃ or K₂CO₃) is required for the transmetalation step. The reaction is performed in a degassed solvent mixture to prevent oxidation of the palladium catalyst.

Materials:

Reagent M.W. Amount Moles
Linker-E3 Ligase Intermediate (Calculated) 100 mg (Calculated)
Warhead-B(pin) (Hypothetical) (Variable) 1.2 eq (Calculated)
Pd(dppf)Cl₂ 816.64 0.05 eq (Calculated)
Cesium Carbonate (Cs₂CO₃) 325.82 3.0 eq (Calculated)

| 1,4-Dioxane / Water (4:1) | - | 5 mL | - |

Procedure:

  • To a microwave vial or Schlenk flask, add the Linker-E3 Ligase intermediate, the Warhead-B(pin) (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.

  • Add the degassed solvent mixture of dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.

  • Self-Validation: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of the starting materials.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC (e.g., C18 column) to achieve high purity (>95%).

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and analytical HPLC to confirm structure and purity.

Biophysical and Biological Evaluation Protocols

Once the PROTAC is synthesized and purified, its biological activity must be assessed. This involves confirming ternary complex formation and measuring target protein degradation in a cellular context.

Biological_Evaluation_Workflow step1 Synthesized & Purified PROTAC step2 Protocol 3: Ternary Complex Formation Assay (e.g., SPR, NanoBRET) step1->step2 Biophysical Characterization step3 Protocol 4: Cellular Degradation Assay (Western Blot) step2->step3 Cellular Validation step4 Data Analysis: Determine DC₅₀ & Dₘₐₓ step3->step4 step5 Validated Degrader step4->step5

Figure 3: Workflow for the biological evaluation of a novel PROTAC.
Protocol 3: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and stability of the POI-PROTAC-E3 ligase ternary complex.[11]

Causality: SPR measures changes in mass on a sensor chip surface in real-time, allowing for the label-free determination of binding affinities (Kᴅ) and on/off rates.[4] By immobilizing one protein and flowing over the PROTAC and the second protein, one can directly observe the assembly and disassembly of the ternary complex.[11]

Procedure Outline:

  • Immobilization: Covalently immobilize a purified E3 ligase complex (e.g., VCB) onto a sensor chip surface.

  • Binary Interaction Analysis: Inject the synthesized PROTAC at various concentrations over the E3 ligase surface to measure the binary PROTAC-E3 binding affinity.

  • Ternary Interaction Analysis: Inject a constant, saturating concentration of the purified POI mixed with varying concentrations of the PROTAC over the E3 ligase surface.

  • Self-Validation: The binding response in the ternary analysis should be greater than the sum of the individual binary interactions if a stable ternary complex is formed. A control experiment using a non-binding ligand or a mutated protein should show no ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetics (kₐ, kₔ) and affinity (Kᴅ) of the ternary complex. Calculate the cooperativity factor (alpha) to quantify the stability gained from protein-protein interactions.

Protocol 4: Cellular Protein Degradation Assay by Western Blot

Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.[12][13]

Causality: Western blotting is a semi-quantitative technique that uses antibodies to detect specific proteins in a cell lysate. By comparing the band intensity of the target protein in PROTAC-treated cells to vehicle-treated cells, and normalizing to a loading control (a protein whose expression is unaffected), one can accurately determine the percentage of degradation.[13]

Procedure:

  • Cell Seeding: Seed a relevant human cell line (e.g., MCF-7, HEK293T) in 12-well or 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution (in DMSO) in a complete cell culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Aspirate the old medium from the cells and replace it with the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

  • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane, then incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin, or Vinculin).

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Data Presentation: Plot the percentage of degradation against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[12]

Parameter Description Significance
DC₅₀ The molar concentration of a PROTAC required to induce 50% degradation of the target protein.Measures the potency of the PROTAC. A lower DC₅₀ value indicates higher potency.
Dₘₐₓ The maximum percentage of target protein degradation achieved across the tested concentration range.Measures the efficacy of the PROTAC. A higher Dₘₐₓ (closer to 100%) indicates greater efficacy.
Table 2: Key parameters for quantifying PROTAC-mediated degradation.

References

Nucleophilic substitution reactions with "Methyl 3-bromo-5-(bromomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions with Methyl 3-bromo-5-(bromomethyl)benzoate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Bifunctional Building Block

This compound (CAS No. 877624-40-3) is a highly valuable bifunctional reagent in modern organic synthesis.[1][2][3] Its utility is anchored in a molecular architecture featuring two distinct carbon-bromine bonds with dramatically different reactivities. This structural dichotomy allows for selective, stepwise functionalization, making it a powerful intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1]

This application note provides a comprehensive guide to leveraging the unique reactivity of this compound in nucleophilic substitution reactions. We will explore the chemical principles governing its selectivity, provide detailed, field-proven protocols for various nucleophile classes, and offer insights into optimizing reaction outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 877624-40-3[2]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Appearance White to yellow solid[1]
Boiling Point 344.6 ± 32.0 °C at 760 mmHg[1]
Storage 2-8°C, store under inert gas[1]

Safety and Handling: this compound is a hazardous chemical and should be handled only by qualified personnel.[2] All manipulations must be performed in a chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid contact with heat, flames, and oxidizing agents.[2] In case of accidental release, mix with an inert absorbent material like sand and place in a closed container for disposal.[2]

Reactivity Analysis: A Tale of Two Bromides

The synthetic power of this molecule stems from the differential reactivity of its two bromine substituents. The key to its application is understanding which C-Br bond will react under specific conditions.

  • The Benzylic Bromide (-CH₂Br): This is the primary site for nucleophilic substitution. The C-Br bond is activated by the adjacent benzene ring, which stabilizes the transition state of an Sₙ2 reaction or a potential carbocation intermediate in an Sₙ1 pathway.[4][5] For this primary benzylic halide, the Sₙ2 mechanism is strongly favored with most nucleophiles.[5][6]

  • The Aryl Bromide (C-Br on the ring): This bond is significantly less reactive towards traditional nucleophilic substitution. The sp²-hybridized carbon and the electron-rich aromatic ring repel incoming nucleophiles. Reaction at this site typically requires more forcing conditions for Nucleophilic Aromatic Substitution (SₙAr) or, more commonly, transition-metal catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig coupling reactions).[1][7]

This disparity allows for the selective functionalization of the benzylic position while leaving the aryl bromide intact for subsequent cross-coupling reactions, enabling a divergent synthetic strategy from a single starting material.

Caption: Differential reactivity of the two bromine atoms.

General Protocol for Nucleophilic Substitution at the Benzylic Position

The following is a generalized workflow for the Sₙ2 displacement of the benzylic bromide. Specific conditions will vary based on the nucleophile.

G start Start: Reagents & Glassware setup 1. Setup Reaction - Dissolve substrate in aprotic solvent (e.g., DMF, ACN). - Add nucleophile (1.0-1.5 eq). - Add base (if required, e.g., K₂CO₃, Et₃N). start->setup reaction 2. Reaction - Stir at specified temperature (RT to 60°C). - Monitor by TLC until starting material is consumed. setup->reaction workup 3. Aqueous Work-up - Quench reaction (e.g., with H₂O). - Extract with organic solvent (e.g., EtOAc). - Wash organic layer (H₂O, brine). reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄ or MgSO₄). - Concentrate in vacuo. - Purify via column chromatography or recrystallization. workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for Sₙ2 reactions.

Application Protocols: Reactions with N, O, and S Nucleophiles

Here we present specific, validated protocols for reacting this compound with representative nucleophiles.

Protocol 1: Synthesis of Methyl 3-azidomethyl-5-bromobenzoate (N-Nucleophile)

Principle: This protocol describes the displacement of the benzylic bromide with an azide anion, a versatile functional group that can be readily converted to an amine or used in "click" chemistry.[8] Sodium azide serves as the nucleophile in a polar aprotic solvent to facilitate the Sₙ2 reaction.

Materials & Reagents:

ReagentMW ( g/mol )QuantityMolesEquivalents
This compound307.971.00 g3.25 mmol1.0
Sodium Azide (NaN₃)65.01253 mg3.90 mmol1.2
Dimethylformamide (DMF)-15 mL--

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.25 mmol) and DMF (15 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Carefully add sodium azide (253 mg, 3.90 mmol). Caution: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acid, which generates toxic hydrazoic acid gas.

  • Reaction: Stir the mixture at room temperature (approx. 25°C) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Methyl 3-bromo-5-(phenoxymethyl)benzoate (O-Nucleophile)

Principle: This protocol details an O-alkylation reaction, specifically a Williamson ether synthesis. A weak base is used to deprotonate the phenol, generating a more potent phenoxide nucleophile that displaces the benzylic bromide.

Materials & Reagents:

ReagentMW ( g/mol )QuantityMolesEquivalents
This compound307.971.00 g3.25 mmol1.0
Phenol94.11337 mg3.58 mmol1.1
Potassium Carbonate (K₂CO₃)138.21677 mg4.90 mmol1.5
Acetonitrile (ACN)-20 mL--

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, combine phenol (337 mg, 3.58 mmol), potassium carbonate (677 mg, 4.90 mmol), and acetonitrile (20 mL). Stir the suspension vigorously.

  • Reagent Addition: Add a solution of this compound (1.00 g, 3.25 mmol) dissolved in 5 mL of acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to 60°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between 50 mL of ethyl acetate and 50 mL of water.

  • Washing: Separate the organic layer and wash it with 1M NaOH (2 x 25 mL) to remove excess phenol, followed by water (25 mL) and brine (25 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude ether, which can be purified by column chromatography.

Protocol 3: Synthesis of Methyl 3-bromo-5-((phenylthio)methyl)benzoate (S-Nucleophile)

Principle: Thiols are excellent nucleophiles. This protocol demonstrates the formation of a thioether (sulfide) linkage. A mild base is sufficient to deprotonate the thiol, forming a thiolate anion that readily attacks the benzylic carbon.

Materials & Reagents:

ReagentMW ( g/mol )QuantityMolesEquivalents
This compound307.971.00 g3.25 mmol1.0
Thiophenol110.180.38 mL3.58 mmol1.1
Triethylamine (Et₃N)101.190.68 mL4.90 mmol1.5
Dichloromethane (DCM)-25 mL--

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.00 g, 3.25 mmol) in dichloromethane (25 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add thiophenol (0.38 mL, 3.58 mmol) to the solution, followed by the dropwise addition of triethylamine (0.68 mL, 4.90 mmol). Caution: Thiols have a strong, unpleasant odor; work in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. The formation of triethylammonium bromide salt is often observed as a white precipitate. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 25 mL of DCM.

  • Washing: Transfer to a separatory funnel and wash with 1M HCl (2 x 25 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude thioether by flash chromatography.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp.Product Functional Group
Nitrogen Sodium Azide (NaN₃)NoneDMFRTAzide
Secondary Amine (R₂NH)K₂CO₃ACNRT - 50°CTertiary Amine
Oxygen Phenol (ArOH)K₂CO₃, Cs₂CO₃ACN, DMF50 - 80°CAryl Ether
Carboxylate (RCOO⁻)None (as salt)DMFRT - 60°CEster
Sulfur Thiol (RSH)Et₃N, K₂CO₃DCM, ACNRTThioether

Conclusion

This compound is a strategically designed building block that offers chemists a reliable platform for selective nucleophilic substitution. By targeting the highly reactive benzylic bromide, a wide array of functional groups can be introduced under well-controlled, mild conditions, while preserving the aryl bromide for subsequent synthetic transformations. The protocols and principles outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science to unlock the full synthetic potential of this versatile intermediate.

References

Application Note: Strategic Synthesis of N-Substituted 6-Bromo-2,3-dihydro-1H-isoindolin-1-ones from Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive experimental protocol for the selective reaction of "Methyl 3-bromo-5-(bromomethyl)benzoate" with primary amines to synthesize N-substituted 6-bromo-2,3-dihydro-1H-isoindolin-1-ones. This protocol is designed to be a robust starting point for researchers in medicinal chemistry and materials science, offering a detailed, two-step, one-pot procedure that leverages the differential reactivity of the benzylic and aryl bromide moieties. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and outline methods for reaction monitoring and product characterization.

Introduction

The isoindolinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials. The ability to introduce diverse substituents on the isoindolinone nitrogen atom is crucial for tuning the physicochemical and pharmacological properties of these molecules. "this compound" is a versatile bifunctional building block uniquely suited for the convergent synthesis of N-substituted isoindolinones. Its structure features two bromine atoms with distinct chemical reactivities: a highly reactive benzylic bromide and a less reactive aryl bromide. This inherent difference allows for a sequential reaction strategy, beginning with the selective N-alkylation of a primary amine at the benzylic position, followed by an intramolecular cyclization to form the lactam ring of the isoindolinone core.

The unreacted aryl bromide on the isoindolinone product serves as a valuable handle for further functionalization, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This application note provides a detailed protocol for this synthetic transformation, emphasizing experimental design, reaction monitoring, and characterization of the final product.

Mechanistic Rationale: Exploiting Differential Reactivity

The success of this synthetic strategy hinges on the significant difference in reactivity between the benzylic bromide and the aryl bromide towards nucleophilic substitution.

  • Benzylic Bromide: The carbon-bromine bond at the benzylic position is activated towards nucleophilic attack. This is due to the ability of the adjacent benzene ring to stabilize the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1-like process. Benzylic halides are known to undergo nucleophilic substitution reactions readily.[1]

  • Aryl Bromide: In contrast, the bromine atom directly attached to the aromatic ring is relatively unreactive towards nucleophilic substitution. The lone pairs of the bromine atom are delocalized into the aromatic π-system, giving the C-Br bond partial double bond character.[2] Furthermore, the sp²-hybridized carbon of the benzene ring is more electronegative than an sp³-hybridized carbon, making it a poorer electrophile. Nucleophilic aromatic substitution typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this substrate.

This disparity in reactivity allows for the selective reaction of a primary amine with the benzylic bromide at lower temperatures, leaving the aryl bromide untouched. Subsequent heating in the presence of a base promotes the intramolecular nucleophilic attack of the newly formed secondary amine onto the ester carbonyl, leading to the formation of the isoindolinone ring via cyclization and elimination of methanol.

Experimental Protocol

This protocol is divided into two main stages: the initial N-alkylation and the subsequent intramolecular cyclization. This can be performed as a one-pot procedure.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Commercial Source
Primary Amine (e.g., Benzylamine)Reagent GradeCommercial Source
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory Grade-
Brine (saturated aqueous NaCl)Laboratory Grade-
Anhydrous sodium sulfate (Na₂SO₄)Laboratory Grade-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial Source
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • UV lamp for TLC visualization

Step-by-Step Procedure

Part 1: Selective N-Alkylation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Add the primary amine (1.0-1.1 eq) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.2 eq) dropwise to the reaction mixture at room temperature. The base is crucial to neutralize the hydrobromic acid generated during the reaction.

  • Reaction Monitoring (N-Alkylation): Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][3][4][5][6] A typical eluent system is a mixture of hexanes and ethyl acetate. The formation of a new, more polar spot corresponding to the N-alkylated intermediate should be observed, with the consumption of the starting amine.

Part 2: Intramolecular Cyclization and Workup

  • Cyclization: Once the N-alkylation is complete as indicated by TLC (typically 2-4 hours), heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring (Cyclization): Continue to monitor the reaction by TLC. The disappearance of the intermediate spot and the appearance of a new spot corresponding to the isoindolinone product will indicate the completion of the cyclization (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-substituted 6-bromo-2,3-dihydro-1H-isoindolin-1-one.

Data Analysis and Characterization

The successful synthesis of the target isoindolinone can be confirmed by a combination of chromatographic and spectroscopic techniques.

Thin Layer Chromatography (TLC) Monitoring

A well-executed TLC analysis is critical for monitoring the reaction progress.[2][3][4][5][6]

  • Lane 1: Starting material (this compound)

  • Lane 2: Co-spot of starting material and reaction mixture

  • Lane 3: Reaction mixture

As the reaction progresses, the spot corresponding to the starting material will diminish, and a new, more polar spot for the N-alkylated intermediate will appear. Upon heating, this intermediate spot will be replaced by the final isoindolinone product, which will have a different Rf value.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the product will show characteristic signals for the newly formed isoindolinone. Key signals to look for include the singlet for the methylene protons of the isoindolinone ring (typically around 4.5-5.0 ppm) and the signals corresponding to the N-substituent. The disappearance of the methyl ester singlet (around 3.9 ppm) from the starting material is a key indicator of successful cyclization.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the lactam carbonyl carbon (typically around 165-170 ppm).

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-substituted 6-bromo-2,3-dihydro-1H-isoindolin-1-one. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern.[9][10]

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It is a lachrymator and should be handled in a well-ventilated fume hood.

  • Primary amines can be corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • N,N-Diisopropylethylamine (DIPEA) is a corrosive and flammable liquid.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete N-alkylationInsufficient base or reaction timeAdd an additional equivalent of DIPEA and continue stirring at room temperature.
Formation of dialkylated byproductExcess primary amine or prolonged reaction timeUse a slight excess of the this compound or carefully monitor the reaction and stop it once the starting amine is consumed.
Incomplete cyclizationInsufficient temperature or reaction timeIncrease the reaction temperature to 100-120 °C and/or extend the reaction time.
Low yield after purificationProduct loss during workup or chromatographyEnsure complete extraction from the aqueous phase. Use a less polar eluent system for column chromatography to minimize product streaking.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_alkylation Part 1: N-Alkylation cluster_cyclization Part 2: Cyclization & Purification A 1. Dissolve Reactants (this compound + Primary Amine in DMF) B 2. Add Base (DIPEA) A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Heat Reaction Mixture D->E Alkylation Complete F 6. Monitor by TLC E->F G 7. Aqueous Workup F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: One-pot synthesis of N-substituted isoindolinones.

Reaction Mechanism

Reaction_Mechanism Reactants This compound + R-NH₂ Intermediate N-Alkylated Intermediate Reactants->Intermediate Selective N-Alkylation (Room Temp, Base) Product N-Substituted 6-bromo-isoindolinone Intermediate->Product Intramolecular Cyclization (Heat, -MeOH)

Caption: Key steps in the isoindolinone synthesis.

References

Application Notes & Protocols: Methyl 3-bromo-5-(bromomethyl)benzoate as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-5-(bromomethyl)benzoate is a trifunctional synthetic building block of significant value in medicinal chemistry and materials science.[1] Its unique structure, featuring three distinct reactive centers with orthogonal reactivity, enables the strategic and efficient construction of complex molecular architectures. This guide provides an in-depth exploration of this reagent's properties, safety protocols, and its application in the synthesis of medicinally relevant nitrogen- and sulfur-containing heterocyclic compounds. Detailed, field-tested protocols are presented to illustrate its utility, with a focus on explaining the chemical principles that underpin each experimental step.

Reagent Overview and Strategic Value

This compound possesses three key functional groups: a highly reactive benzylic bromide, a less reactive aryl bromide, and a methyl ester. This differentiation is the cornerstone of its synthetic utility.

  • Benzylic Bromide (-CH₂Br): This is the most reactive site, acting as a potent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, and azides, making it the primary handle for constructing heterocyclic rings via alkylation and subsequent cyclization.[2]

  • Aryl Bromide (Ar-Br): This site is ideal for late-stage functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the introduction of molecular diversity after the heterocyclic core has been established.[1]

  • Methyl Ester (-COOCH₃): The ester group can serve as a cyclization precursor, be hydrolyzed to the corresponding carboxylic acid for further modification, or be converted into other functional groups like amides.[2]

This strategic arrangement allows for a stepwise, controlled synthesis, building complexity from a single, versatile starting material.

Diagram 1: Reactivity Map of the Reagent

G cluster_sites Reactive Sites & Transformations cluster_reactions Reaction Classes REAGENT This compound BenzylicBr Benzylic Bromide (-CH₂Br) REAGENT->BenzylicBr High Reactivity ArylBr Aryl Bromide (Ar-Br) REAGENT->ArylBr Ester Methyl Ester (-COOCH₃) REAGENT->Ester SN2 Sₙ2 Nucleophilic Substitution (e.g., N-Alkylation) BenzylicBr->SN2 Primary Site for Heterocycle Formation Coupling Cross-Coupling (e.g., Suzuki, Heck) ArylBr->Coupling Ideal for Late-Stage Diversification Hydrolysis Hydrolysis / Amidation Ester->Hydrolysis Enables Cyclization & Further Modification

Caption: Key reactive sites and their corresponding chemical transformations.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 877624-40-3[3]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Appearance White to Yellow Solid[1]
Boiling Point 344.6 ± 32.0 °C at 760 mmHg[1]
Storage Conditions 2-8°C, store under inert gas[1]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.

Causality Behind Precautions: The benzylic bromide moiety makes this compound a potent lachrymator and alkylating agent, which can cause severe irritation and potential long-term health effects. The aryl bromide is less reactive but contributes to the overall toxicity profile.

Table 2: Hazard Identification and Required Precautions
Hazard ClassPrecautionary ActionReference(s)
Acute Toxicity / Harmful Harmful if swallowed, in contact with skin, or by inhalation. Avoid generating dust.[3][4]
Corrosion / Irritation Causes severe skin burns and serious eye damage. A potent lachrymator (causes tearing).[4][5]
Engineering Controls Mandatory: Use only within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[3][4]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[3][5]
First Aid Measures Eyes: Rinse immediately and cautiously with water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention for all exposure routes.[3][5]
Storage & Incompatibility Store refrigerated (2-8°C) in a tightly closed container. Keep away from strong oxidizing agents and bases.[3][5]

Application & Protocols: Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[6][7] This reagent is an exemplary starting material for their construction.

Synthesis of Substituted Isoindolinones

Isoindolinones are a privileged structural motif found in numerous bioactive compounds.[8] The synthesis leverages the sequential reactivity of the benzylic bromide and the methyl ester. The process involves an initial Sₙ2 reaction with a primary amine, followed by an intramolecular cyclization.

Diagram 2: Workflow for Isoindolinone Synthesis

G Start Reagents: - this compound - Primary Amine (R-NH₂) - Mild Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., Acetonitrile) Step1 Step 1: N-Alkylation (Sₙ2) Start->Step1 Intermediate Intermediate: Secondary Amine Adduct Step1->Intermediate Formation of C-N bond Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Heat promotes amide formation with loss of methanol Workup Reaction Workup (Filtration, Extraction) Step2->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Substituted Isoindolinone Purify->Product

Caption: Stepwise workflow for the synthesis of isoindolinone derivatives.

Protocol 3.1: Synthesis of 5-Bromo-2-benzylisoindolin-1-one

This protocol details the reaction with benzylamine as a model primary amine.

Expertise & Causality:

  • Acetonitrile (ACN) is chosen as the solvent due to its polar aprotic nature, which is ideal for Sₙ2 reactions, and its sufficiently high boiling point to facilitate the subsequent cyclization.

  • Potassium Carbonate (K₂CO₃) is a crucial component. It acts as a mild, insoluble base to scavenge the HBr generated during the alkylation. Its mildness is key to preventing premature hydrolysis of the methyl ester.

  • Elevated Temperature (Reflux): While the initial N-alkylation may proceed at room temperature, heating is required to drive the intramolecular aminolysis of the sterically hindered methyl ester, leading to the formation of the stable 5-membered lactam ring.

Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq., 3.08 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq., 2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile via syringe.

  • Reagent Addition: Add benzylamine (1.05 eq., 1.13 g, 10.5 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The disappearance of the starting benzoate and the appearance of a new, more polar spot indicates product formation.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the insoluble K₂CO₃ and other salts. Wash the pad with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. d. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-bromo-2-benzylisoindolin-1-one.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of Other N-Heterocycles via N-Alkylation

The potent electrophilicity of the benzylic bromide allows for the direct alkylation of various nitrogen-containing heterocycles, such as pyrazoles and triazoles. This is a powerful method for attaching the benzoate scaffold to pre-existing heterocyclic drugs or fragments. A similar strategy has been successfully employed for related bis(bromomethyl)benzoate compounds.[9]

Protocol 3.2: General Procedure for N-Alkylation of 1,2,4-Triazole

Expertise & Causality:

  • Cesium Carbonate (Cs₂CO₃): A stronger base than K₂CO₃ is used here. It enhances the nucleophilicity of the triazole nitrogen, facilitating a more efficient reaction, especially with less nucleophilic heterocycles.

  • Inert Atmosphere (Argon/Nitrogen): While not always strictly necessary, using an inert atmosphere protects the reagents from moisture and oxygen, ensuring cleaner reactions and more reproducible yields, which is a hallmark of a robust protocol.

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, suspend 1H-1,2,4-triazole (1.1 eq., 0.76 g, 11 mmol) and cesium carbonate (2.5 eq., 8.15 g, 25 mmol) in 40 mL of dry acetonitrile.

  • Reagent Addition: Add a solution of this compound (1.0 eq., 3.08 g, 10 mmol) in 10 mL of dry acetonitrile to the suspension via a syringe.

  • Reaction Execution: Stir the mixture vigorously at 60°C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting benzoate.

  • Work-up: After cooling, filter the reaction mixture and add water (30 mL) to the filtrate. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the resulting residue by flash column chromatography to yield the desired N-alkylated product.[9]

Future Directions: A Gateway to Complex Heterocycles

The true potential of this compound is realized in multi-step, divergent syntheses.

Diagram 3: Divergent Synthesis Strategies

G Start This compound PathA_Node1 Step 1A: Sₙ2 with R-NH₂ Start->PathA_Node1 Path A PathB_Node1 Step 1B: Sₙ2 with 2-Aminothiophenol Start->PathB_Node1 Path B PathA_Node2 Step 2A: Intramolecular Cyclization PathA_Node1->PathA_Node2 ProductA Aryl-Brominated Isoindolinone PathA_Node2->ProductA PathA_Node3 Step 3A: Suzuki Coupling (Late-Stage Diversification) ProductA->PathA_Node3 ProductA_Final Fully Functionalized Isoindolinone PathA_Node3->ProductA_Final ProductB Benzothiazine Precursor PathB_Node1->ProductB PathB_Node2 Step 2B: Intramolecular Cyclization (e.g., Pictet-Spengler type) ProductB->PathB_Node2 ProductB_Final Fused Benzothiazine System PathB_Node2->ProductB_Final

Caption: Divergent synthetic pathways enabled by the reagent's orthogonal reactivity.

  • Path A illustrates the initial formation of a heterocyclic core (isoindolinone) using the more reactive benzylic bromide, followed by diversification via cross-coupling at the aryl bromide position. This is a powerful strategy in drug discovery for structure-activity relationship (SAR) studies.

  • Path B suggests using a bifunctional nucleophile like 2-aminothiophenol. The more nucleophilic thiol would likely react first with the benzylic bromide, setting the stage for a subsequent intramolecular cyclization involving the amine and the ester, potentially leading to complex fused systems like benzothiazinoisoindolinones.[10]

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient synthesis of diverse heterocyclic structures. By understanding and exploiting the differential reactivity of its three functional groups, researchers can design and execute elegant, high-yield syntheses of novel compounds for pharmaceutical and materials science applications. The protocols provided herein serve as a validated starting point for exploring the vast chemical space made accessible by this versatile building block.

References

Application Notes & Protocols: Methyl 3-bromo-5-(bromomethyl)benzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 3-bromo-5-(bromomethyl)benzoate, a bifunctional linker poised for significant utility in solid-phase organic synthesis (SPOS). While specific literature on this molecule's application in SPOS is emerging, its structure presents a compelling case for its use in generating complex small-molecule libraries. This document synthesizes established principles of SPOS with the known reactivity of analogous structures to propose detailed protocols and workflows. We will cover the molecule's unique properties, a proposed synthetic route, and its application as an orthogonal linker, enabling both resin anchoring and subsequent on-resin diversification. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced linkers for combinatorial chemistry and targeted synthesis.

Introduction: A Bifunctional Tool for Advanced SPOS

Solid-phase organic synthesis (SPOS) has revolutionized drug discovery by streamlining the synthesis and purification of compound libraries.[1] The choice of linker—the molecular bridge connecting the substrate to the insoluble resin—is paramount, dictating the conditions for attachment, on-resin chemistry, and final cleavage.[2]

This compound (PubChem CID: 58993494) is a particularly interesting, though underutilized, building block for SPOS.[3] Its structure features two bromine atoms with distinct chemical reactivities:

  • A Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution, making it an ideal anchor for attaching the linker to various functionalized resins (e.g., those with hydroxyl or amine groups).[4]

  • An Aryl Bromide (-Br on the benzene ring): This group is significantly less reactive towards nucleophilic substitution but is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This differential reactivity allows for an orthogonal synthetic strategy. The molecule can be first immobilized onto a solid support via its more reactive benzylic bromide. Subsequently, after the construction of a core molecular scaffold, the stable aryl bromide can be modified in a final diversification step before cleavage from the resin. This guide outlines the theoretical framework and practical protocols for harnessing this unique bifunctional capability.

Physicochemical Properties and Proposed Synthesis

A comprehensive understanding of the reagent's properties is critical for its successful application.

Key Properties
PropertyValueSource
Molecular Formula C₉H₈Br₂O₂[3]
Molecular Weight 307.97 g/mol Calculated
Monoisotopic Mass 305.8891 Da[3]
InChI Key CUDWOTQCLYYWOC-UHFFFAOYSA-N[3]
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in DMF, DCM, THF, DioxaneInferred
Proposed Synthetic Route

The target compound can be synthesized from commercially available Methyl 3-bromo-5-methylbenzoate via a free-radical bromination of the benzylic methyl group. This method is analogous to the synthesis of similar bromomethylbenzoate compounds.[4][5]

G Start Methyl 3-bromo-5-methylbenzoate Reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, 70°C Start->Reagents Product This compound Reagents->Product Free-Radical Side-Chain Bromination

Caption: Proposed synthesis of the target linker.

Protocol 1: Synthesis of this compound

  • Rationale: This protocol employs N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator for the selective bromination of the methyl group. It is important to note that the presence of two electron-withdrawing groups (bromo and methyl ester) on the aromatic ring can hinder this reaction, potentially requiring longer reaction times or a higher concentration of the initiator compared to simpler analogs.[6]

  • Procedure:

    • In a dry, three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 3-bromo-5-methylbenzoate (1.0 equiv.) in carbon tetrachloride (CCl₄).

    • Add NBS (1.1 equiv.) and a catalytic amount of AIBN (0.05 equiv.).

    • Heat the mixture to reflux (approx. 70-77°C) under inert atmosphere (N₂ or Ar).

    • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours. Additional portions of AIBN may be required to drive the reaction to completion.

    • Upon completion, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Application in Solid-Phase Synthesis: An Orthogonal Strategy

The core utility of this linker lies in its orthogonal design, allowing for sequential, independent chemical transformations at its two distinct reactive sites.

G Resin Solid Support (e.g., Wang Resin, Polystyrene) Linker Linker Attached Methyl 3-bromo-5-(oxymethyl)benzoate Resin->Linker Step 1: Immobilization (via Benzylic Bromide) Scaffold On-Resin Scaffold Synthesis (e.g., Peptide, Heterocycle) Linker->Scaffold Step 2: Elongation Diversify On-Resin Diversification Suzuki/Sonogashira Coupling at Aryl-Br Scaffold->Diversify Step 3: Orthogonal Modification Cleave Cleavage (e.g., TFA Cocktail) Diversify->Cleave Step 4: Release Product {Final Product | Diverse Library} Cleave->Product

Caption: Orthogonal workflow using the bifunctional linker.

Protocol 2: Immobilization on Hydroxymethyl Resin (e.g., Wang Resin)
  • Rationale: This procedure anchors the linker to the solid support. The highly reactive benzylic bromide is displaced by the nucleophilic hydroxyl group of the resin. A non-nucleophilic base is used to deprotonate the hydroxyl group without competing in the substitution reaction.

  • Procedure:

    • Swell Wang resin (1.0 equiv., typically 0.5-1.0 mmol/g loading) in anhydrous DMF for 1 hour in a reaction vessel.

    • Drain the DMF. Add a solution of this compound (3.0 equiv.) in anhydrous DMF.

    • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv.).

    • Agitate the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the linker with TFA, and analyzing the supernatant by LC-MS to confirm the presence of the attached linker.

    • After completion, drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum. Determine the loading capacity using gravimetric analysis or by cleaving the ester and titrating the resulting carboxylic acid.

Protocol 3: On-Resin Diversification via Suzuki Coupling
  • Rationale: Once a core molecule is synthesized on the resin-bound linker, the aryl bromide serves as a handle for diversification. The Suzuki coupling is a robust method for forming C-C bonds. This protocol outlines a typical procedure.

  • Procedure:

    • Swell the resin-bound substrate (1.0 equiv.) in a suitable solvent mixture, such as 1,4-Dioxane/Water (4:1).

    • Add the desired boronic acid (5.0 equiv.) and a base such as K₂CO₃ or Cs₂CO₃ (5.0 equiv.).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1 equiv.).

    • Heat the reaction mixture to 80-100°C and agitate for 4-12 hours.

    • Cool the mixture, drain the solvent, and wash the resin thoroughly with the reaction solvent, water, DMF, and DCM to remove excess reagents and catalyst.

    • A small sample can be cleaved and analyzed by LC-MS to confirm the success of the coupling reaction.

Protocol 4: Cleavage and Product Isolation
  • Rationale: The final step is to release the synthesized molecule from the solid support. The ester linkage to the benzoate core is acid-labile, similar to linkers used in standard peptide synthesis.[2] A cleavage cocktail containing scavengers is used to prevent side reactions with reactive intermediates generated during cleavage.

  • Procedure:

    • Wash the final, dried resin with DCM.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM.

    • Combine the filtrates and concentrate the volume under a stream of nitrogen or by rotary evaporation.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum. Purify as needed using HPLC.

Validation and Data Interpretation

Ensuring the success of each step in a solid-phase synthesis is crucial.

StepMonitoring / Validation TechniqueExpected OutcomePotential Issues & Troubleshooting
Linker Immobilization Cleave a small resin sample with TFA; analyze by LC-MS.Detection of the linker's molecular ion in the supernatant.Low Loading: Increase reaction time, temperature, or reagent equivalents. Ensure resin and solvents are anhydrous.
On-Resin Reaction Qualitative tests (e.g., Kaiser test for amines). Cleavage of a small resin sample and LC-MS analysis.Disappearance of starting material peak and appearance of product peak.Incomplete Reaction: Use excess reagents, increase reaction time, or switch to a solvent that provides better resin swelling.
Final Cleavage LC-MS and ¹H NMR of the final product.Product mass and spectrum match the expected structure.Incomplete Cleavage: Extend cleavage time. Side Products: Optimize scavenger composition in the cleavage cocktail.

Conclusion

This compound represents a powerful and versatile tool for the solid-phase synthesis of complex organic molecules. Its orthogonal reactive sites—the labile benzylic bromide for immobilization and the robust aryl bromide for late-stage diversification—enable sophisticated synthetic strategies that can accelerate the generation of novel compound libraries. The protocols detailed herein provide a foundational framework for researchers to begin exploring the vast potential of this bifunctional linker in drug discovery and materials science.

References

Application Notes & Protocols: Leveraging Methyl 3-bromo-5-(bromomethyl)benzoate for the Construction of Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Success often hinges on the strategic use of versatile building blocks that allow for controlled, sequential modifications. Methyl 3-bromo-5-(bromomethyl)benzoate (CAS No. 877624-40-3) has emerged as a preeminent tool in this context.[1][2] Its utility is rooted in a simple yet powerful structural feature: the presence of two distinct carbon-bromine bonds with orthogonal reactivity.

This molecule incorporates a highly reactive benzylic bromide and a less reactive aryl bromide on the same benzene ring. The benzylic bromide (-CH₂Br) is an excellent electrophile, primed for nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of amines, thiols, azides, and other nucleophilic moieties.[3] In contrast, the aryl bromide is relatively inert to these conditions but serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This differential reactivity enables chemists to perform sequential, site-selective functionalization, making it an invaluable intermediate for building diverse libraries of compounds for structure-activity relationship (SAR) studies.[4]

This guide provides an in-depth look at the properties, reactivity, and practical application of this compound, offering detailed protocols for its use in the synthesis of novel pharmaceutical scaffolds.

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties and handling requirements is the foundation of safe and reproducible science. All operations should be conducted by qualified personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[5][6]

PropertyValueSource(s)
CAS Number 877624-40-3[1][5]
Molecular Formula C₉H₈Br₂O₂[2][7]
Molecular Weight 307.97 g/mol [7][8]
Appearance Solid[9]
Storage Store refrigerated (2-8°C) in a tightly closed container[5][8]
Hazard Summary Harmful if swallowed, by inhalation, or in contact with skin.[5] Causes skin irritation and serious eye damage.[10]
Handling Handle under an inert atmosphere. Avoid heat, flames, and sparks. Incompatible with strong oxidizing agents.[5]

Core Reactivity: A Tale of Two Bromides

The synthetic power of this compound lies in the chemoselectivity offered by its two bromine substituents. Understanding the causality behind their differential reactivity is key to designing successful multi-step syntheses.

  • The Benzylic Bromide (-CH₂Br): This group is the more reactive of the two. The carbon atom is sp³-hybridized and adjacent to the aromatic ring. This benzylic position is highly activated towards Sₙ2 displacement by a wide range of nucleophiles. The stability of the potential benzylic carbocation also facilitates Sₙ1-type reactions under certain conditions. This site is typically targeted first in a synthetic sequence using standard nucleophilic substitution conditions.

  • The Aryl Bromide (-Br): This bromine is directly attached to the sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger and less polarized than the benzylic C-Br bond, making it resistant to standard nucleophilic attack. Its value is realized in the presence of a transition metal catalyst (e.g., Palladium, Copper), which can undergo oxidative addition into the C-Br bond, initiating a catalytic cycle for cross-coupling reactions.

This predictable reactivity allows for a two-stage diversification strategy, as illustrated below.

G cluster_0 This compound cluster_1 Stage 1: Nucleophilic Substitution cluster_2 Intermediate Scaffold cluster_3 Stage 2: Cross-Coupling cluster_4 Final Diversified Molecule start C₉H₈Br₂O₂ stage1 React with Nucleophile (Nu⁻) (e.g., R₂NH, RSH) start->stage1 Benzylic Bromide (High Reactivity) intermediate Aryl Bromide Intermediate (Scaffold-Nu) stage1->intermediate stage2 React with R-B(OH)₂ (Pd Catalyst) intermediate->stage2 Aryl Bromide (Low Reactivity) final Final Product (Scaffold-Nu)-R stage2->final

Caption: Sequential functionalization workflow. (Within 100 characters)

Experimental Protocols

The following protocols are representative examples of how to utilize this compound. Researchers should adapt these procedures based on the specific properties of their substrates.

Protocol 1: Selective Sₙ2 Alkylation of a Primary Amine

This protocol demonstrates the selective reaction at the benzylic bromide position, a common first step in building a scaffold.

A. Rationale & Causality

  • Solvent: Acetonitrile (ACN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions without interfering.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.

  • Temperature: The reaction is conducted at room temperature to ensure selectivity for the more reactive benzylic bromide. Elevated temperatures could risk side reactions or reaction with the aryl bromide.

  • Monitoring: Thin Layer Chromatography (TLC) is a crucial and straightforward technique for monitoring the consumption of the starting material and the appearance of the product spot.

B. Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the solid in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Addition of Reagents: Add the primary amine nucleophile (1.1 eq) to the solution, followed by anhydrous potassium carbonate (2.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting benzoate has been consumed (typically 4-12 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

G cluster_workflow Protocol 1: Workflow Setup 1. Dissolve Reagents in ACN Add 2. Add Amine (1.1 eq) & K₂CO₃ (2.5 eq) Setup->Add React 3. Stir at RT (4-12h) Add->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Filter & Concentrate Monitor->Workup Complete Purify 6. Extract & Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for selective N-alkylation. (Within 100 characters)
Protocol 2: Subsequent Suzuki Cross-Coupling

This protocol assumes the successful completion of Protocol 1 and utilizes the remaining aryl bromide for C-C bond formation.

A. Rationale & Causality

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base like sodium carbonate is required to activate the boronic acid in the transmetalation step of the Suzuki reaction mechanism.

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.

  • Temperature: Heating is necessary to drive the oxidative addition and other steps in the catalytic cycle at a reasonable rate.

B. Step-by-Step Methodology

  • Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine the N-alkylated aryl bromide from Protocol 1 (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Addition of Reagents: Add the solvent system (e.g., a 3:1 mixture of Dioxane:Water) followed by the aqueous sodium carbonate solution (2 M, 3.0 eq).

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the final biaryl product.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined orthogonal reactivity enables a logical and efficient approach to the synthesis of complex, highly-functionalized molecules. By first leveraging the benzylic bromide for nucleophilic additions and subsequently functionalizing the aryl bromide via cross-coupling, researchers can rapidly access novel chemical space and accelerate the drug discovery process.

References

Application Notes & Protocols: Methyl 3-bromo-5-(bromomethyl)benzoate as a Versatile Precursor for Catalytic Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate field of catalysis, the design and synthesis of ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. The ligand framework dictates the steric and electronic environment around the metal center, directly influencing the outcome of a catalytic transformation. Methyl 3-bromo-5-(bromomethyl)benzoate is a uniquely valuable building block for ligand synthesis due to its trifunctional nature. It possesses three distinct reactive sites: a highly reactive benzylic bromide, a less reactive aryl bromide, and a methyl ester. This arrangement allows for programmed, sequential functionalization, enabling the construction of a diverse array of ligand architectures from a single, readily accessible precursor.

The 1,3,5-substitution pattern on the benzene ring provides a rigid and well-defined scaffold, ensuring that the coordinating groups are held in a specific spatial orientation. This pre-organization is crucial for creating effective catalytic pockets. The benzylic bromide is an excellent electrophile for SN2 reactions, allowing for the facile introduction of phosphine, amine, or N-heterocyclic donors.[1] The aryl bromide can subsequently be functionalized via cross-coupling reactions, offering a pathway to multidentate or electronically-tuned ligands. Finally, the methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing an additional handle for immobilization, altering solubility, or introducing further coordinating sites.[1]

This guide provides detailed protocols for the synthesis of this compound and its application in the preparation of key ligand classes, underscoring its strategic importance for researchers in catalysis and drug development.

Synthesis of the Precursor: this compound

The synthesis of the title compound is typically achieved through a free-radical bromination of the corresponding methyl-substituted precursor, methyl 3-bromo-5-methylbenzoate. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Synthetic Workflow

The overall transformation involves the selective bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).

G cluster_0 Synthesis of this compound A Methyl 3-bromo-5-methylbenzoate B This compound A->B  NBS, AIBN  CCl4, Reflux G cluster_1 Synthesis of an Imidazolium Salt (NHC Precursor) A This compound C Imidazolium Salt Product A->C  CH3CN, 60 °C B 1-Methylimidazole B->C G cluster_2 Synthesis of a Phosphine Ligand A This compound C Phosphine Ligand Product A->C  THF, -78 °C to rt B Lithium diphenylphosphide (LiPPh2) B->C

References

Application Notes and Protocols for Methyl 3-bromo-5-(bromomethyl)benzoate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 3-bromo-5-(bromomethyl)benzoate as a versatile scaffold for structure-activity relationship (SAR) studies. This trifunctional building block offers a unique platform for rapid library synthesis through orthogonal chemical modifications. We present the underlying chemical principles, step-by-step experimental protocols for selective functionalization, and a framework for data analysis to accelerate the discovery of novel bioactive molecules.

Introduction: The Strategic Value of a Trifunctional Scaffold

In modern drug discovery, the systematic exploration of chemical space around a core molecular structure—the essence of SAR studies—is paramount for optimizing potency, selectivity, and pharmacokinetic properties. The choice of the initial chemical scaffold is therefore a critical decision. This compound is an exemplary starting point due to its three distinct, orthogonally reactive functional groups:

  • A Benzylic Bromide (-CH₂Br): Highly reactive towards nucleophilic substitution (SN1/SN2 pathways), allowing for the introduction of a wide array of functional groups.[1]

  • An Aryl Bromide (-Br): A stable but versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of diverse aryl and heteroaryl substitutions.[2][3]

  • A Methyl Ester (-COOCH₃): Can be readily hydrolyzed (saponified) to a carboxylic acid, which serves as a key point for amide bond formation or other derivatizations.[4][5]

This inherent differential reactivity allows for a controlled, stepwise diversification of the molecule, making it a powerful tool for generating focused compound libraries. This guide will detail the protocols to harness this potential.

Physicochemical Properties and Safe Handling

PropertyValueReference
Molecular Formula C₉H₈Br₂O₂[6]
Molecular Weight 229.07 g/mol (for monobrominated analog)[7]
Appearance Solid
Melting Point 41-45 °C
Boiling Point 112-114 °C / 3 mmHg
CAS Number 1129-28-8 (for Methyl 3-(bromomethyl)benzoate)[7]

Safety & Handling: this compound is a lachrymator and corrosive. It causes severe skin burns and eye damage.[7] Always handle this reagent in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory. Store in a cool, dry, well-ventilated area away from incompatible materials.

Synthetic Strategy: A Workflow for Library Generation

The core advantage of this scaffold lies in the ability to selectively address each reactive site. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide.[8] This allows for initial diversification at the benzylic position under mild conditions that leave the aryl bromide untouched. Subsequently, the less reactive aryl bromide can be functionalized using more forcing conditions, typically palladium catalysis. Finally, the ester can be saponified at any stage to introduce another layer of diversity.

G A This compound B Protocol 1: Selective SN2 Substitution (Benzylic Position) A->B + R1-Nucleophile C Library A (R1-substituted) B->C D Protocol 2: Pd-Catalyzed Cross-Coupling (Aryl Position) C->D + R2-Boronic Acid/Amine F Protocol 3: Saponification (Ester Position) C->F + LiOH or NaOH (alternative route) E Library B (R1, R2-disubstituted) D->E E->F + LiOH or NaOH G Library C (R1, R2, R3-trisubstituted) F->G SAR_Logic cluster_0 SAR Analysis Flow Start Initial Scaffold IC50 > 100 µM Step1 Modification at R1 (e.g., Amines) IC50 ~ 50 µM Start->Step1 Increased Potency Step2 Modification at R2 (e.g., 4-F-Phenyl) IC50 ~ 10 µM Step1->Step2 Further Potency Enhancement Step3 Modification at R3 (e.g., Methylamide) IC50 = 1.5 µM Step2->Step3 Significant Improvement Lead Optimized Lead Compound Step3->Lead Identified

References

Application Notes and Protocols: Selective Reaction at the Benzylic Bromide of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

Methyl 3-bromo-5-(bromomethyl)benzoate is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure presents two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This disparity in reactivity allows for selective functionalization, making it a valuable scaffold for the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the principles and protocols for achieving selective reactions at the benzylic position, empowering researchers to harness the full synthetic potential of this compound.

The key to the synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The benzylic bromide, attached to an sp³-hybridized carbon adjacent to the aromatic ring, is significantly more susceptible to nucleophilic substitution than the aryl bromide, which is bonded to an sp²-hybridized carbon of the benzene ring.[2][3] This guide will elucidate the mechanistic underpinnings of this selectivity and provide actionable protocols for its application.

Understanding the Basis of Selectivity: A Mechanistic Perspective

The enhanced reactivity of the benzylic bromide can be attributed to the stability of the intermediates formed during nucleophilic substitution reactions. Benzylic halides can undergo substitution via both S(_N)1 and S(_N)2 pathways.[4]

  • S(_N)1 Pathway: The rate-determining step of an S(_N)1 reaction is the formation of a carbocation. Benzylic carbocations are highly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. This stabilization lowers the activation energy for carbocation formation, accelerating the reaction rate.

  • S(_N)2 Pathway: In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step, leading to the displacement of the leaving group. The transition state of an S(_N)2 reaction at a benzylic position is also stabilized by the adjacent π-system of the aromatic ring, which can overlap with the p-orbitals of the transitioning carbon.

In contrast, the aryl bromide is significantly less reactive towards nucleophilic substitution under typical conditions. The C(sp²)–Br bond is stronger than the C(sp³)–Br bond, and the formation of a phenyl cation is energetically unfavorable.[2] While the aryl bromide can participate in reactions such as palladium-catalyzed cross-coupling, it remains inert to most common nucleophiles under conditions that readily activate the benzylic bromide.[2]

Visualizing the Reaction Pathways

To illustrate the selective reactivity, the following diagrams depict the preferred nucleophilic substitution at the benzylic position.

cluster_main Selective Nucleophilic Substitution Start This compound Reaction Reaction Conditions (Solvent, Temp.) Start->Reaction Reacts with Nucleophile Nucleophile (e.g., ROH, RSH, RNH2) Nucleophile->Reaction Product Selectively Functionalized Product Reaction->Product Forms Aryl_Bromide Aryl Bromide (Unhanged) Product->Aryl_Bromide

Caption: Workflow for selective nucleophilic substitution.

cluster_mechanism Mechanistic Rationale for Selectivity cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Benzylic Benzylic Bromide (sp3 Carbon) Benzylic_Carbocation Resonance-Stabilized Benzylic Carbocation Benzylic->Benzylic_Carbocation Forms (Favored) Benzylic_TS Stabilized Transition State Benzylic->Benzylic_TS Proceeds via (Favored) Aryl Aryl Bromide (sp2 Carbon) Phenyl_Cation Unstable Phenyl Cation Aryl->Phenyl_Cation Does not form (Disfavored) Aryl_TS High Energy Transition State Aryl->Aryl_TS Does not proceed via (Disfavored)

Caption: Comparison of benzylic vs. aryl bromide reactivity.

Experimental Protocols for Selective Functionalization

The following protocols provide detailed, step-by-step methodologies for common selective transformations at the benzylic bromide of this compound.

Protocol 1: Selective Ether Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of a benzylic ether, a common transformation in drug discovery for introducing diverse side chains.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, or a more complex alcohol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Alcohol Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 equivalents) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 4:1 hexanes:ethyl acetate).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired benzylic ether.

Parameter Value
Reactant Ratio1.0 eq. Benzoate : 1.2 eq. Alcohol : 1.2 eq. NaH
SolventAnhydrous THF or DMF
Temperature0 °C to Room Temperature
Reaction Time2-16 hours
Work-upAqueous NH(_4)Cl quench, EtOAc extraction
PurificationFlash Column Chromatography
Protocol 2: Selective Ester Synthesis

This protocol details the formation of a benzylic ester, another important functional group in organic synthesis.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3))

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH(_3)CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.1 equivalents) and potassium carbonate (1.5 equivalents) to anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO(_4) or Na(_2)SO(_4). Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired benzylic ester.

Parameter Value
Reactant Ratio1.0 eq. Benzoate : 1.1 eq. Carboxylic Acid : 1.5 eq. Base
SolventAnhydrous DMF or CH(_3)CN
Temperature50-60 °C
Reaction Time4-12 hours
Work-upAqueous work-up, EtOAc extraction
PurificationFlash Column Chromatography

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound in a cool, dry, and well-ventilated area, away from oxidizing agents.[5]

Conclusion

The differential reactivity of the benzylic and aryl bromides in this compound provides a powerful handle for selective chemical modifications. By understanding the underlying mechanistic principles and employing the appropriate reaction conditions, researchers can selectively functionalize the benzylic position to synthesize a wide array of complex molecules. The protocols outlined in this guide serve as a starting point for the exploration of this versatile building block in drug discovery and materials science.

References

Hydrolysis of the methyl ester of "Methyl 3-bromo-5-(bromomethyl)benzoate" to the carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-085

Title: High-Yield Synthesis of 3-Bromo-5-(bromomethyl)benzoic Acid via Hydrolysis of its Methyl Ester: A Detailed Protocol and Mechanistic Insight

Abstract

This application note provides a comprehensive guide for the hydrolysis of methyl 3-bromo-5-(bromomethyl)benzoate to its corresponding carboxylic acid, 3-bromo-5-(bromomethyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules where a bifunctional linker is required. We present a robust, step-by-step protocol for a high-yield saponification reaction, discuss the underlying chemical principles, and address potential challenges and safety considerations. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for producing this valuable bifunctional building block.

Introduction

This compound is a versatile synthetic intermediate possessing two key reactive sites: a methyl ester and a benzylic bromide.[1] The selective hydrolysis of the ester group to a carboxylic acid, while preserving the reactive bromomethyl moiety, is a crucial transformation for its use in multi-step organic synthesis. The resulting product, 3-bromo-5-(bromomethyl)benzoic acid, serves as a valuable building block, enabling the introduction of a substituted benzyl fragment with an orthogonal reactive handle for further chemical modification. This application note details a reliable and efficient protocol for this specific hydrolysis, addressing the nuances of the reaction to ensure high yield and purity.

Reaction Mechanism: Saponification

The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification.[2][3] This reaction is effectively irreversible and proceeds via a nucleophilic acyl substitution mechanism.[2]

The process can be delineated into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.[4]

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion, or another hydroxide ion in solution, to form a carboxylate salt.[2] This acid-base reaction is highly favorable and drives the equilibrium towards the products, making the overall saponification process irreversible.[2][5]

  • Protonation: In the final work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[2][6]

It is crucial to control the reaction temperature to avoid potential side reactions, such as the nucleophilic substitution of the benzylic bromide by the hydroxide ion.

Experimental Protocol

This protocol is optimized for the hydrolysis of this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Sigma-Aldrich
Lithium Hydroxide (LiOH) monohydrateReagent GradeFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
WaterDeionizedIn-house
Hydrochloric Acid (HCl)37% (concentrated)VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (saturated NaCl solution)In-house-
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 16.2 mmol) in tetrahydrofuran (THF, 40 mL).

  • Addition of Base: In a separate beaker, dissolve lithium hydroxide (LiOH) monohydrate (1.36 g, 32.4 mmol, 2.0 equivalents) in deionized water (10 mL). Add the LiOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Stir the resulting biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicate the completion of the reaction (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. It is advisable to cool the flask in an ice bath during acidification to dissipate any heat generated.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add ethyl acetate (50 mL) and shake well. Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 3-bromo-5-(bromomethyl)benzoic acid is often obtained in high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation cluster_final Final Product start Dissolve Ester in THF combine Combine Reagents start->combine base_prep Prepare LiOH Solution base_prep->combine stir Stir at Room Temp combine->stir monitor Monitor by TLC stir->monitor acidify Acidify to pH 1-2 monitor->acidify Reaction Complete extract Extract with EtOAc acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product 3-Bromo-5-(bromomethyl)benzoic Acid evaporate->product

Figure 1. Experimental workflow for the hydrolysis of this compound.

Results and Characterization

Following the protocol described above, the hydrolysis of this compound typically yields 3-bromo-5-(bromomethyl)benzoic acid as a white to off-white solid.

ParameterExpected Value
Yield >95%
Appearance White to off-white solid
Melting Point 175-180 °C
¹H NMR (CDCl₃) δ 8.10 (s, 1H), 7.95 (s, 1H), 7.65 (s, 1H), 4.50 (s, 2H)
¹³C NMR (CDCl₃) δ 170.5, 138.0, 135.5, 132.0, 130.0, 123.0, 31.5

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Actual values may vary slightly.

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, the quality of the LiOH or the anhydrous nature of the THF may be compromised. Gentle warming (to ~40 °C) can also be employed to drive the reaction to completion, but care must be taken to avoid side reactions.

  • Low Yield: Potential loss of product during the aqueous work-up can occur if the pH is not sufficiently acidic. Ensure the aqueous layer is acidified to a pH of 1-2 to fully protonate the carboxylate salt, rendering it soluble in the organic extraction solvent.

  • Side Product Formation: The presence of the benzylic bromide introduces a risk of nucleophilic substitution by the hydroxide base, particularly at elevated temperatures, which would lead to the formation of a hydroxymethyl-substituted byproduct. Performing the reaction at room temperature mitigates this risk.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this protocol.[7]

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

  • Reagent Handling:

    • This compound: This compound is a lachrymator and an irritant. Avoid contact with skin, eyes, and mucous membranes.

    • Concentrated Hydrochloric Acid: HCl is highly corrosive and should be handled with extreme care.[10]

    • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocol outlined in this application note provides a reliable and high-yielding method for the hydrolysis of this compound to 3-bromo-5-(bromomethyl)benzoic acid. By understanding the underlying saponification mechanism and adhering to the procedural and safety guidelines, researchers can confidently synthesize this valuable bifunctional intermediate for application in pharmaceutical and materials science research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of Methyl 3-bromo-5-(bromomethyl)benzoate with Weak Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions involving Methyl 3-bromo-5-(bromomethyl)benzoate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for reactions with weak nucleophiles. Our goal is to empower you with the knowledge to navigate the nuances of this versatile building block and achieve your desired synthetic outcomes with confidence.

Introduction to the Reactivity of this compound

This compound is a bifunctional reagent with two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide, along with a methyl ester. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions.[1] This guide focuses on its reactions with weak nucleophiles, such as phenols, anilines, and carboxylic acids, which are common transformations in pharmaceutical and materials science research.[2]

Understanding the interplay between the substrate, nucleophile, solvent, and base is critical to controlling the reaction outcome and minimizing side products. The primary benzylic bromide can react through either an SN1 or SN2 mechanism, and the preferred pathway is highly dependent on the reaction conditions.[3][4]

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound and weak nucleophiles.

Q1: Which reaction pathway, SN1 or SN2, should I expect with weak nucleophiles?

A1: Both SN1 and SN2 pathways are possible for primary benzylic halides.[3][4] With weak nucleophiles, the reaction can often be directed towards a desired pathway by careful choice of reaction conditions:

  • SN2 Pathway: This is generally favored by using a polar aprotic solvent (e.g., DMF, DMSO, or acetone) and a non-nucleophilic base to deprotonate the weak nucleophile, thereby increasing its nucleophilicity. The reaction proceeds via a concerted mechanism, and the rate is dependent on the concentration of both the substrate and the nucleophile.

  • SN1 Pathway: This pathway becomes more likely with very weak, non-basic nucleophiles in polar protic solvents (e.g., alcohols, water). The polar protic solvent helps to stabilize the formation of the resonance-stabilized benzylic carbocation intermediate. With weak nucleophiles, SN1 reactions are often slower.[3]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The most prevalent side reactions include:

  • Over-alkylation: Particularly with amine nucleophiles, the initially formed secondary amine can be more nucleophilic than the starting aniline, leading to the formation of a tertiary amine. To mitigate this, use a stoichiometric excess of the aniline relative to the this compound.

  • Elimination (E1/E2): Although less common for primary benzylic bromides, elimination to form a styrene derivative can occur, especially with sterically hindered or strong bases at elevated temperatures. Use of a mild, non-hindered base can minimize this.

  • Reaction at the Aryl Bromide: The aryl bromide is significantly less reactive towards nucleophilic substitution than the benzylic bromide. Standard nucleophilic substitution conditions for the benzylic position are unlikely to affect the aryl bromide. However, under forcing conditions or with specific catalysts (e.g., in cross-coupling reactions), reaction at this site is possible.

  • Hydrolysis of the Ester: In the presence of strong aqueous base (e.g., NaOH, KOH) and heat, the methyl ester can be hydrolyzed to a carboxylic acid. If the ester functionality is desired in the final product, milder bases like K₂CO₃ or Cs₂CO₃ are recommended.

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical for activating the weak nucleophile without promoting side reactions.

BaseTypical NucleophileRationale
K₂CO₃, Cs₂CO₃ Phenols, Carboxylic AcidsMild, inorganic bases that are effective in deprotonating acidic nucleophiles. They are generally preferred to minimize elimination and ester hydrolysis.
NaH AlcoholsA strong, non-nucleophilic base that irreversibly deprotonates alcohols to form the more reactive alkoxide. Use with caution to avoid elimination.
DIPEA, Et₃N AnilinesOrganic, non-nucleophilic bases that can scavenge the HBr byproduct of the reaction without competing as nucleophiles.

Q4: What is the role of a phase-transfer catalyst (PTC)?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly beneficial in biphasic reactions (e.g., a water-insoluble organic substrate and an aqueous base). The PTC transports the deprotonated nucleophile from the aqueous phase to the organic phase where it can react with the benzylic bromide. This can significantly accelerate the reaction rate and allow for the use of milder conditions.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Insufficiently Activated Nucleophile Ensure complete deprotonation of the weak nucleophile. For phenols and carboxylic acids, consider a stronger base or longer reaction time for the deprotonation step. For anilines, ensure the base is sufficient to neutralize the HBr formed.
Low Reaction Temperature While high temperatures can lead to side reactions, some reactions require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst. For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally effective.
Degraded Reagents This compound is a reactive compound and should be stored under appropriate conditions (cool, dry, and under an inert atmosphere).[2] Ensure the nucleophile and base are also of high purity.

Problem 2: Formation of Multiple Products

Possible Cause Suggested Solution
Over-alkylation of Anilines Use a 2-3 fold excess of the aniline nucleophile relative to the benzylic bromide. This statistically favors the mono-alkylation product.
Competing SN1 and SN2 Pathways To favor the SN2 pathway and a single product, use a higher concentration of the activated nucleophile in a polar aprotic solvent. To favor the SN1 pathway, use a dilute solution of a weak nucleophile in a polar protic solvent.
Elimination Side Product Use a milder, non-hindered base (e.g., K₂CO₃ instead of a strong alkoxide). Avoid excessive heating.
Hydrolysis of the Methyl Ester Use non-aqueous conditions and an anhydrous base (e.g., K₂CO₃, Cs₂CO₃) instead of aqueous NaOH or KOH, especially if heating is required.

Problem 3: Difficult Product Purification

Possible Cause Suggested Solution
Excess Benzylic Bromide Unreacted benzylic bromide can often be removed by column chromatography. Alternatively, it can be quenched by adding a scavenger like a thiol or an amine resin after the reaction is complete.
Product and Starting Material have Similar Rf Values Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation. A co-spot of the starting material and the reaction mixture on the TLC plate can help to confirm if the reaction has gone to completion.
Emulsion during Aqueous Work-up Add brine to the aqueous layer to help break the emulsion. Filtering the biphasic mixture through a pad of celite can also be effective.

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be necessary for your specific substrate and desired outcome.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes a typical procedure for the reaction of this compound with a substituted phenol.

Workflow Diagram:

O_Alkylation A 1. Dissolve phenol and K₂CO₃ in anhydrous DMF B 2. Add Methyl 3-bromo-5- (bromomethyl)benzoate A->B Stir at RT C 3. Heat reaction mixture (e.g., 60 °C) B->C D 4. Monitor by TLC C->D Periodic sampling E 5. Aqueous work-up D->E Upon completion F 6. Extraction with EtOAc E->F G 7. Purification by column chromatography F->G N_Alkylation A 1. Dissolve aniline and DIPEA in anhydrous acetonitrile B 2. Add Methyl 3-bromo-5- (bromomethyl)benzoate A->B C 3. Stir at room temperature or gentle heat B->C D 4. Monitor by TLC C->D Periodic sampling E 5. Evaporate solvent D->E Upon completion F 6. Partition between EtOAc and water E->F G 7. Purification by column chromatography F->G Mechanism cluster_main Reaction Pathways Reactants Benzylic Bromide + Nucleophile SN2_TS SN2 Transition State (Concerted) Reactants->SN2_TS Strong Nucleophile Polar Aprotic Solvent SN1_Int Benzylic Carbocation Intermediate (SN1) Reactants->SN1_Int Weak Nucleophile Polar Protic Solvent Product Substitution Product SN2_TS->Product SN1_Int->Product

References

Technical Support Center: Selective Mono-substitution of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving Methyl 3-bromo-5-(bromomethyl)benzoate. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals aiming to achieve selective mono-substitution on this versatile bifunctional reagent. Our goal is to equip you with the foundational knowledge and practical protocols required to prevent undesired di-substitution and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the reactivity and selective functionalization of this compound.

Q1: Why is achieving selective mono-substitution a primary concern with this molecule?

A: this compound possesses two bromine atoms at distinct chemical environments, leading to a significant difference in their reactivity.

  • Benzylic Bromide (-CH₂Br): This bromine is attached to a carbon adjacent to the benzene ring. It is highly reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms) because the benzene ring effectively stabilizes the transition state or carbocation intermediate through resonance.[1][2]

  • Aryl Bromide (-Br on the ring): This bromine is directly bonded to an sp²-hybridized carbon of the aromatic ring. Aryl halides are substantially less reactive in standard nucleophilic substitution reactions.[1][3] The C-Br bond has a partial double bond character due to resonance, making it stronger and harder to break.[1]

The challenge arises because forcing conditions (e.g., high temperatures, prolonged reaction times, or specific catalysts) intended to react with a weak nucleophile at the benzylic position might inadvertently become harsh enough to trigger a slower, undesired reaction at the aryl position, leading to a mixture of mono- and di-substituted products.

Q2: What is the fundamental principle for ensuring mono-substitution at the benzylic position?

A: The core principle is to exploit the vast difference in reactivity between the two positions. The reaction conditions must be carefully controlled to be energetic enough to activate the highly reactive benzylic bromide while remaining well below the activation energy threshold required for substituting the unreactive aryl bromide. This is a classic case of kinetic control.

Q3: What are the ideal reaction conditions to favor selective benzylic substitution?

A: For a typical SN2 reaction, which provides good stereochemical control and avoids carbocation rearrangements, the following conditions are recommended:

  • Nucleophile: Use a strong, but ideally non-bulky, nucleophile to ensure a reasonably fast reaction at a lower temperature.[4] Good examples include azide (N₃⁻), cyanide (CN⁻), thiols (RS⁻), and primary amines.

  • Solvent: A polar aprotic solvent is generally preferred for SN2 reactions.[5][6] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[6]

  • Temperature: Start at room temperature or slightly below (0 °C to 25 °C). The reaction should be monitored closely by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be increased gently (e.g., to 40-50 °C), but high temperatures (>80 °C) should be avoided to prevent side reactions, including elimination or di-substitution.[4][5] A reaction with potassium cyanide in DMF, for instance, is effectively run at 40-45 °C.[7]

  • Reaction Time: Monitor the reaction until the starting material is consumed (as per TLC analysis). Unnecessarily long reaction times increase the risk of side product formation.

Q4: Under what circumstances could di-substitution accidentally occur?

A: Di-substitution becomes a significant risk if the reaction conditions are harsh enough to facilitate nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. This can happen if:

  • High Temperatures are Used: Prolonged heating at high temperatures can eventually force substitution at the aryl position.

  • Strongly Basic/Bulky Nucleophiles are Used: At elevated temperatures, strongly basic or sterically hindered nucleophiles can promote elimination (E2) reactions at the benzylic position or, in extreme cases, act as a base in a benzyne-mediated aromatic substitution.[4]

  • Metal Catalysts are Present: Contamination with or intentional use of transition metal catalysts (e.g., Palladium, Copper) can initiate cross-coupling reactions (like Buchwald-Hartwig or Suzuki) between the aryl bromide and the nucleophile (or other reagents), leading to di-substitution.

Q5: How can I reliably confirm that I have the desired mono-substituted product?

A: A combination of standard analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and check for the presence of multiple products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The disappearance of the benzylic -CH₂Br signal (typically a singlet around 4.4-4.5 ppm) and the appearance of a new signal corresponding to the new benzylic group (e.g., -CH₂-Nu) is a clear indicator. The aromatic proton signals will also shift slightly but will retain their characteristic pattern for a 1,3,5-trisubstituted ring. The continued presence of the aryl C-Br bond can be confirmed by ¹³C NMR.

  • Mass Spectrometry (MS): The mass of the product will confirm the replacement of one bromine atom with the nucleophile. The isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible in the mass spectrum of the mono-substituted product.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic preference for selective mono-substitution at the benzylic position.

G SM This compound P_Mono Desired Mono-substituted Product (Benzylic Substitution) SM->P_Mono  Low Activation Energy (Ea)  Mild Conditions (e.g., 25-50°C)  Fast Reaction Rate (k_fast) P_Di Undesired Di-substituted Product (Aryl & Benzylic Substitution) SM->P_Di  High Activation Energy (Ea)  Harsh Conditions (e.g., >80°C, Catalyst)  Slow Reaction Rate (k_slow)

Caption: Kinetic control favors the low-energy pathway to the mono-substituted product.

Troubleshooting Guide

Even with careful planning, unexpected results can occur. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem Observed Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Poor Nucleophile Reactivity: The chosen nucleophile is too weak or sterically hindered.[4] 2. Low Temperature: The reaction lacks sufficient thermal energy to overcome the activation barrier. 3. Solvent Issues: Poor solubility of reagents or use of a protic solvent that cages the nucleophile.[5][6] 4. Degraded Starting Material: The highly reactive benzylic bromide may have decomposed during storage.1. Use a stronger, less hindered nucleophile. If using a salt (e.g., NaCN), ensure it is dry and of high quality. Consider using a phase-transfer catalyst for biphasic reactions. 2. Gradually increase the temperature in 10°C increments, monitoring by TLC at each stage. 3. Switch to a suitable polar aprotic solvent (DMF, DMSO, MeCN). Ensure all reagents are soluble. 4. Verify the purity of the starting material by NMR before starting the reaction. Store it in a cool, dark, and dry place.
Significant Di-substitution Product 1. Temperature is Too High: The reaction conditions are harsh enough to enable substitution at the aryl bromide position. 2. Reaction Time is Too Long: After the initial fast reaction at the benzylic site, the slower aryl substitution begins to occur over extended periods. 3. Metal Contamination: Trace metals from previous reactions or spatulas are catalyzing an unwanted cross-coupling reaction.1. Reduce the reaction temperature. The goal is to find the minimum temperature required for a reasonable reaction rate at the benzylic position. 2. Monitor the reaction closely by TLC and stop the reaction (quench) as soon as the starting material is consumed. 3. Use acid-washed glassware and non-metallic spatulas to prevent metal contamination.
Formation of Elimination Side Products 1. Nucleophile is Too Basic/Bulky: Strong, hindered bases (e.g., t-butoxide) will favor elimination (E2) over substitution.[4] 2. High Temperature: Higher temperatures generally favor elimination over substitution.[5]1. Choose a nucleophile that is a weak base but a good nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻).[4] 2. Run the reaction at the lowest feasible temperature.

Decision Workflow for Troubleshooting

This flowchart provides a logical path for diagnosing and resolving experimental issues.

G cluster_low_conversion Troubleshoot Low Conversion cluster_di_sub Troubleshoot Di-substitution cluster_elim Troubleshoot Elimination Start Analyze Reaction Crude by TLC/LCMS Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Products What is the Product Distribution? Check_SM->Check_Products Yes Action_Low_Conversion Potential Issues: - Low Temperature - Weak Nucleophile - Poor Solvent Choice Check_SM->Action_Low_Conversion No Result_Good Success! Proceed to Workup & Purification Check_Products->Result_Good Clean Mono-Product Result_Di Result_Di Check_Products->Result_Di Di-substitution Observed Result_Elim Result_Elim Check_Products->Result_Elim Elimination Product Observed Solution_Low_Conversion Solutions: 1. Gently increase temperature 2. Use stronger nucleophile 3. Switch to polar aprotic solvent Action_Low_Conversion->Solution_Low_Conversion Result_Di_Note Potential Issues: - Temperature too high - Reaction time too long - Metal contamination Result_Di->Result_Di_Note Result_Elim_Note Potential Issues: - Nucleophile too basic/bulky - High temperature Result_Elim->Result_Elim_Note Solution_Di Solutions: 1. Lower reaction temperature 2. Shorten reaction time (monitor TLC) 3. Use acid-washed glassware Result_Di_Note->Solution_Di Solution_Elim Solutions: 1. Use less basic nucleophile 2. Lower reaction temperature Result_Elim_Note->Solution_Elim

Caption: A systematic workflow for troubleshooting reaction outcomes.

Exemplary Protocol: Synthesis of Methyl 3-bromo-5-(azidomethyl)benzoate

This protocol details a selective mono-substitution using sodium azide, a strong and non-basic nucleophile, which reliably favors the SN2 pathway at the benzylic position.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and sodium azide (1.2 eq).

  • Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).

  • Reaction: Stir the mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material spot and the appearance of a new, more polar product spot.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though this reaction is often clean enough to proceed to the next step without further purification.

References

Technical Support Center: Navigating the Reactivity of Methyl 3-bromo-5-(bromomethyl)benzoate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-bromo-5-(bromomethyl)benzoate." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to help you anticipate and manage its reactivity under basic conditions, ensuring the success of your synthetic endeavors.

This compound is a valuable building block due to its two distinct reactive sites: a benzylic bromide and a methyl ester. This duality, however, can also lead to a complex web of competing reactions under basic conditions. This guide will dissect these potential side reactions, offering clear, mechanistically grounded explanations and actionable protocols to steer your reactions toward the desired outcomes.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in the presence of a base. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.

Question 1: My primary nucleophilic substitution at the benzylic position is giving low yields, and I'm observing multiple unexpected products. What's happening?

Answer:

Low yields in the desired SN2 reaction are often due to competing side reactions. The benzylic bromide is highly electrophilic, making it susceptible to attack by various nucleophiles.[1][2] However, the basic conditions required for many nucleophilic substitutions can also promote other pathways.

Potential Causes and Solutions:

  • Competing Elimination (E2) Reaction: Strong, sterically hindered bases can preferentially abstract a benzylic proton, leading to an E2 elimination and the formation of a stilbene derivative, especially if dimerization occurs.[3][4]

    • Troubleshooting:

      • Choice of Base: If your nucleophile is also a strong base, consider using a weaker, non-nucleophilic base to deprotonate your nucleophile if necessary, or use the nucleophile itself as the base if its pKa is suitable. For instance, using carbonate bases instead of alkoxides can minimize elimination.

      • Temperature Control: E2 reactions are often favored at higher temperatures. Running your reaction at a lower temperature can significantly favor the SN2 pathway.[5]

  • Hydrolysis (Saponification) of the Methyl Ester: The methyl ester group is susceptible to hydrolysis under basic conditions, especially in the presence of water, leading to the formation of the corresponding carboxylate salt.[6][7][8] This consumes your base and complicates purification.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.

      • Stoichiometry of Base: Use a controlled amount of base, ideally just enough to deprotonate your nucleophile, to minimize the excess base that could attack the ester.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Formation of the Benzylic Alcohol: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of Methyl 3-bromo-5-(hydroxymethyl)benzoate.

    • Troubleshooting:

      • Dry Reaction Setup: As with saponification, maintaining anhydrous conditions is critical.

Visualizing Competing Pathways:

G start This compound + Base (B-) + Nucleophile (NuH) sn2 Desired SN2 Product start->sn2 Nucleophilic Attack (Nu-) e2 Elimination Product start->e2 Proton Abstraction (Strong, Hindered Base) saponification Saponification Product (Carboxylate) start->saponification Attack at Ester Carbonyl (OH-) alcohol Benzylic Alcohol start->alcohol Attack by H2O

Caption: Competing reaction pathways for this compound under basic conditions.

Question 2: I'm reacting my substrate with a tertiary amine, and I'm getting a rearranged product instead of the expected quaternary ammonium salt. Why?

Answer:

This is a classic sign of a Sommelet-Hauser rearrangement . This intramolecular rearrangement can occur when a benzylic quaternary ammonium salt is treated with a strong base.[9][10][11][12][13]

Mechanism Breakdown:

  • Ylide Formation: A strong base deprotonates either the benzylic position or one of the N-alkyl groups of the initially formed quaternary ammonium salt, generating a nitrogen ylide.

  • [10][14]-Sigmatropic Rearrangement: The ylide undergoes a[10][14]-sigmatropic rearrangement, where an ortho position of the benzene ring attacks the N-alkyl group.

  • Tautomerization: The intermediate then tautomerizes to restore aromaticity, resulting in an ortho-alkylated N,N-dialkylbenzylamine.

Troubleshooting:

  • Base Selection: The Sommelet-Hauser rearrangement is most efficient with very strong bases like sodium amide (NaNH₂) in liquid ammonia.[9][11] Using weaker bases such as potassium carbonate or triethylamine at lower temperatures can often prevent this rearrangement and favor the formation of the desired quaternary ammonium salt.

  • Reaction Conditions: Avoid high temperatures, which can promote the rearrangement.

Visualizing the Sommelet-Hauser Rearrangement:

G sub Benzylic Quaternary Ammonium Salt ylide Nitrogen Ylide Formation sub->ylide Deprotonation base Strong Base (e.g., NaNH2) base->ylide rearrangement [2,3]-Sigmatropic Rearrangement ylide->rearrangement tautomerization Tautomerization to Restore Aromaticity rearrangement->tautomerization product Ortho-Alkylated Benzylamine tautomerization->product

Caption: Simplified workflow of the Sommelet-Hauser rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the two bromide substituents in this compound?

A1: The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide. The C(sp³)-Br bond at the benzylic position is weaker, and the transition state for both SN1 and SN2 reactions is stabilized by the adjacent aromatic ring.[1] The aryl bromide's C(sp²)-Br bond is stronger, and nucleophilic aromatic substitution requires harsh conditions or an activation group (which is not present here in a strongly activating position).

Q2: How does the electronic nature of the substituents on the aromatic ring affect the reactivity?

A2: The bromo and methyl ester groups are both electron-withdrawing. This has two main effects:

  • It slightly increases the acidity of the benzylic protons, making elimination a more competitive pathway in the presence of strong bases.

  • It can influence the rate of saponification. Electron-withdrawing groups generally accelerate the rate of ester hydrolysis.[15]

Q3: What are the recommended storage conditions for this compound?

A3: Due to its reactivity, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.[16][17] This minimizes degradation from moisture and light.

Q4: Can I perform a one-pot reaction involving both the benzylic bromide and the methyl ester?

A4: While possible, it requires careful planning. For example, you could first perform a nucleophilic substitution at the benzylic position under mild basic conditions that do not significantly affect the ester. Then, in a subsequent step, you could add a stronger base or change the solvent system to induce saponification. A one-pot, two-step approach would be more feasible than a true one-pot reaction where all reagents are mixed at once, due to the high likelihood of competing reactions.

Experimental Protocols

Protocol 1: Minimizing Side Reactions in a Nucleophilic Substitution

This protocol provides a general method for substituting the benzylic bromide with a generic nucleophile (NuH) while minimizing elimination and saponification.

Materials:

  • This compound

  • Nucleophile (NuH) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous DMF via syringe.

  • Stir the suspension and add the nucleophile (1.1 eq) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Choices:

  • K₂CO₃: A relatively weak base that is sufficient to deprotonate many common nucleophiles without promoting significant elimination or saponification.

  • Anhydrous DMF: A polar aprotic solvent that is excellent for SN2 reactions and can be obtained in a dry state.

  • Room Temperature: Minimizes the rate of potential side reactions.

Protocol 2: Selective Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound derivative (from Protocol 1)

  • Lithium hydroxide (LiOH) (2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the product with an organic solvent.

Rationale for Choices:

  • LiOH: A common reagent for ester saponification that is effective at room temperature.

  • THF/Water: A solvent system that ensures the solubility of both the organic substrate and the inorganic base.

Data Summary

BasepKa of Conjugate AcidTypical UsePotential for Side Reactions
Potassium Carbonate (K₂CO₃)10.3Mild base for SN2Low
Triethylamine (Et₃N)10.7Organic-soluble baseModerate (can form quaternary salt)
Sodium Hydroxide (NaOH)15.7Strong baseHigh (saponification, elimination)
Sodium tert-Butoxide (t-BuONa)19.0Strong, hindered baseVery High (favors elimination)
Sodium Amide (NaNH₂)38.0Very strong baseVery High (Sommelet-Hauser)

References

Technical Support Center: Purification of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-5-(bromomethyl)benzoate (CAS: 877624-40-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block.[1] Given its dual reactivity, achieving high purity is critical for the success of subsequent synthetic steps. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format with detailed troubleshooting protocols.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities generated during the synthesis. The most common route to this compound involves the radical bromination of Methyl 3-bromo-5-methylbenzoate using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).

FAQ: What are the primary impurities I should expect from the synthesis?

The impurity profile is dictated by the reaction mechanism and conditions. You can anticipate several classes of impurities, which must be addressed by your purification workflow.

Diagram 1: Synthetic Pathway and Common Impurity Formation

cluster_reactants Reactants & Reagents cluster_products Products & Impurities SM Methyl 3-bromo- 5-methylbenzoate (Starting Material) DP Methyl 3-bromo- 5-(bromomethyl)benzoate (Desired Product) SM->DP Radical Bromination NBS NBS NBS->DP AIBN AIBN (Initiator) AIBN->DP OverBrom Methyl 3-bromo- 5-(dibromomethyl)benzoate (Over-bromination) DP->OverBrom Excess NBS/ Longer Reaction Time Hydrolysis 3-bromo-5-(hydroxymethyl) benzoic acid (Hydrolysis) DP->Hydrolysis Aqueous Workup/ Moisture DiBrom Methyl 3,5-bis(bromomethyl)benzoate (From Impurity in SM) Methyl 3,5-dimethylbenzoate Impurity in Starting Material Methyl 3,5-dimethylbenzoate->DiBrom

Table 1: Common Impurities and Their Origins

Impurity NameSourceRationalePrimary Removal Strategy
Unreacted Starting Material Incomplete reactionInsufficient NBS, initiator, or reaction time.Column Chromatography
Methyl 3-bromo-5-(dibromomethyl)benzoate Over-brominationUse of excess NBS or prolonged reaction times can lead to a second bromination on the benzylic carbon.Column Chromatography
Methyl 3,5-bis(bromomethyl)benzoate Impurity in starting materialCommercial Methyl 3-bromo-5-methylbenzoate may contain small amounts of the dimethyl precursor, which gets dibrominated.[2]Recrystallization, Column Chromatography
Succinimide NBS byproductThis is the direct byproduct of NBS after bromine transfer.[1]Aqueous Wash, Filtration
3-bromo-5-(bromomethyl)benzoic acid Hydrolysis of esterThe methyl ester can hydrolyze under acidic or basic conditions, particularly during aqueous workup if not properly controlled.Aqueous basic wash (e.g., NaHCO₃)
(3-bromo-5-(methoxycarbonyl)phenyl)methanol Hydrolysis of benzyl bromideThe benzylic bromide is reactive and can hydrolyze to the corresponding alcohol in the presence of water.Column Chromatography

Section 2: Initial Work-up and Crude Purification

FAQ: How should I perform the initial work-up to remove reagent-based impurities like succinimide?

An effective initial work-up is crucial for removing the bulk of reagent-derived impurities and simplifying the final purification step. Succinimide, a byproduct of NBS, has limited solubility in many non-polar organic solvents used for the reaction (e.g., CCl₄) and can often be removed by filtration.[1]

Protocol 1: Standard Extractive Work-up

  • Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.[3]

  • Filter Succinimide: If a precipitate (succinimide) is present, filter the reaction mixture through a Büchner funnel. Wash the solid with a small amount of cold solvent used for the reaction.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.[3]

  • Redissolve: Dissolve the crude residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aq. NaHCO₃: To neutralize any residual acids like HBr.[3]

    • Water: To remove water-soluble impurities.[3]

    • Saturated aq. NaCl (Brine): To facilitate the separation of the organic and aqueous layers and remove bulk water from the organic phase.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

Section 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially when the impurity profile is simple (e.g., removing a small amount of a more soluble or less soluble byproduct).

FAQ: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solid melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] The resulting oil is often impure and resistant to crystallization.

Troubleshooting "Oiling Out": [5]

  • Reheat and Add Solvent: Reheat the mixture until the oil fully redissolves. Add more of the "good" solvent, a small amount at a time, until the solution is no longer saturated at the boiling point.

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oiling out. Insulating the flask can help.

  • Use a Solvent Pair: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[5]

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add Hexanes dropwise with swirling until a persistent cloudiness appears. Add a few drops of Ethyl Acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 4: Purification by Column Chromatography

For complex mixtures containing impurities with similar polarities to the desired product (e.g., starting material, over-brominated products), column chromatography is the method of choice.

FAQ: My product is co-eluting with an impurity. How can I improve the separation?

Co-elution occurs when the chosen solvent system (eluent) does not provide sufficient resolving power.

Strategies to Improve Resolution:

  • Adjust Solvent Polarity: Systematically decrease the polarity of the eluent. For this compound, a common system is Hexanes/Ethyl Acetate. If you are using a 10:1 ratio, try moving to 15:1 or 20:1 to increase the retention time and allow for better separation.

  • Change Solvents: Sometimes, changing one of the solvents can alter selectivity. For example, substituting Dichloromethane for Ethyl Acetate can change the interactions with the silica gel and improve separation.

  • Optimize Column Parameters: Use a longer column or a smaller particle size silica gel to increase the number of theoretical plates and improve separation efficiency.

Diagram 2: Purification Strategy Decision Workflow

start Crude Product after Work-up check_purity Assess Purity by TLC/¹H NMR start->check_purity is_high_purity Is product the major spot with minor, distinct impurities? check_purity->is_high_purity recrystallize Proceed with Recrystallization is_high_purity->recrystallize Yes chromatography Perform Column Chromatography is_high_purity->chromatography No (Complex Mixture) check_xtal Does it crystallize well? recrystallize->check_xtal success Pure Product check_xtal->success Yes check_xtal->chromatography No (Oils out/Fails) chromatography->success

Protocol 3: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 20:1 Hexanes:Ethyl Acetate).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it carefully onto the top of the silica bed.

    • Dry Loading: For samples with poor solubility, dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully load this powder onto the top of the column.[5] This technique often results in sharper bands and better separation.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent if necessary to speed up the elution of the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 5: Purity Assessment and Handling

FAQ: How can I confirm the purity and identity of my final product?
  • Thin-Layer Chromatography (TLC): A quick method to assess purity. A single spot suggests a high degree of purity. An eluent of 5:1 cyclohexane/ethyl acetate can be effective.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural confirmation and purity assessment. Key signals include the singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic CH₂Br protons (~4.5 ppm), and the aromatic protons in their characteristic pattern.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[6]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

FAQ: What are the recommended storage conditions for the purified product?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7] Refrigeration is recommended to minimize potential degradation over long periods.[8] It should be kept away from incompatible materials such as strong bases and oxidizing agents.[7]

References

Technical Support Center: Purifying Methyl 3-bromo-5-(bromomethyl)benzoate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 3-bromo-5-(bromomethyl)benzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these specific halogenated aromatic compounds. Drawing from extensive field experience, this resource provides in-depth troubleshooting advice and robust protocols to enhance separation efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: My "this compound" derivative appears to be degrading on the silica gel column. What is causing this and how can I prevent it?

A1: Degradation of halogenated compounds, particularly those with benzylic bromides like your derivative, on standard silica gel is a common issue. The root cause is often the inherent acidity of silica gel, which can catalyze hydrolysis or other decomposition pathways.[1]

  • Expert Insight: The Lewis acid sites on the silica surface can interact with the lone pairs of the bromine atoms, weakening the carbon-bromine bond and making the compound susceptible to nucleophilic attack by residual water or polar solvents in the mobile phase.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine (Et₃N) in your non-polar solvent.[2] Flush the packed column with this solvent mixture before loading your sample.[2]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3][4] Alumina is generally more suitable for acid-sensitive compounds, but be aware that it can have its own set of interactions.[4]

    • Perform a Stability Test: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour. Re-run the TLC in a new solvent system to see if any new spots (degradation products) have appeared.[5][6]

Q2: I'm having trouble achieving good separation between my desired product and a closely related impurity. What strategies can I employ?

A2: Poor separation, or co-elution, is a frequent challenge, especially with structurally similar impurities.[3] The key is to enhance the differential migration of the compounds through the column.

  • Expert Insight: The choice of solvent system is critical for modulating the interactions between your compounds and the stationary phase. Sometimes, a simple binary solvent system isn't sufficient to resolve closely related species.[7]

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[8] A good starting point for a moderately polar compound like this compound is an ethyl acetate/hexane mixture.[9] Aim for an Rf value of 0.2-0.3 for your target compound to ensure it spends enough time on the stationary phase for effective separation.

    • Employ a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve resolution.[10][11] A shallow gradient is often more effective for separating compounds with similar polarities.[12]

    • Column Dimensions and Loading: Overloading the column is a common mistake that leads to broad peaks and poor separation.[1] A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.[3] Using a longer, narrower column can also enhance separation efficiency.[1]

Q3: My purified compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix this?

A3: Discoloration often points to the presence of residual reagents from the bromination reaction, such as elemental bromine, or minor decomposition products.[1]

  • Expert Insight: Even trace amounts of bromine can impart a significant color to the final product. These impurities may co-elute with your product if not addressed prior to chromatography.

  • Troubleshooting Steps:

    • Pre-Chromatography Wash: Before loading your crude product onto the column, dissolve it in a suitable organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate. This will quench any residual bromine.[1] Follow this with a water wash to remove any inorganic salts.[1]

    • Use High-Purity Solvents: Ensure that the solvents used for your chromatography are of high purity and are not contaminated with any colored impurities.

Troubleshooting Guide

Issue 1: The compound is not eluting from the column.
Possible Cause Expert Explanation & Solution
Solvent Polarity is Too Low The mobile phase does not have sufficient strength to displace your compound from the polar silica gel. Solution: Gradually increase the polarity of your eluent. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on, while monitoring the fractions with TLC.[13]
Compound Decomposition As discussed in FAQ 1, your compound may have degraded on the acidic silica gel, forming highly polar species that are now irreversibly adsorbed.[6] Solution: Test for compound stability on silica.[6] If it is unstable, consider deactivating the silica or using an alternative stationary phase like alumina.[2][3]
Incorrect Solvent System It's possible to mistakenly use the wrong solvents or prepare the mixture incorrectly. Solution: Double-check the solvent bottles and your calculations.[6] A quick TLC of your crude material in the prepared eluent will confirm if the solvent system is appropriate.
Issue 2: Peak Tailing in Fractions
Possible Cause Expert Explanation & Solution
Strong Compound-Stationary Phase Interaction The functional groups on your molecule may be interacting too strongly with the active sites on the silica gel, causing a slow, continuous elution.[14] Solution: Adding a small amount of a more polar solvent (a modifier) to your mobile phase can help to mitigate these strong interactions. For example, adding 0.5-1% methanol to a dichloromethane-based system can sharpen peaks. However, be cautious as adding too much methanol can dissolve the silica gel.[9]
Column Overloading Too much sample loaded onto the column leads to a non-ideal distribution of the compound at the start of the separation, resulting in broadened and tailing peaks.[1] Solution: Reduce the amount of crude material loaded onto the column. A good starting point is a sample load of 1-2% of the total silica gel weight.
Poorly Packed Column An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing band broadening and tailing.[14][15] Solution: Ensure the column is packed uniformly as a slurry and that no air bubbles are trapped.[1] Gently tapping the column during packing can help settle the stationary phase evenly.[1]
Issue 3: Crystalline product is difficult to load onto the column.
Possible Cause Expert Explanation & Solution
Low Solubility in Eluent The crude product may not be sufficiently soluble in the initial, non-polar mobile phase to be loaded as a concentrated solution. Solution: Employ a "dry loading" technique. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel to this solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[2][13] This powder can then be carefully added to the top of your packed column.

Experimental Protocols & Visualizations

Protocol 1: Standard Flash Column Chromatography of a this compound Derivative
  • Preparation of the Slurry: In a beaker, add dry silica gel to a non-polar solvent (e.g., hexane) to form a pourable slurry.[1]

  • Packing the Column: Secure the column vertically. Add a small amount of the non-polar solvent, then pour in the silica gel slurry. Gently tap the column to ensure even packing and remove air bubbles. Drain the solvent until it is just above the silica bed.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[13]

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system (e.g., 5% ethyl acetate in hexane). If using a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of fractions. Monitor the composition of each fraction by TLC to identify those containing the purified product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]

Visualization 1: Workflow for Solvent System Selection

Solvent_Selection_Workflow start Start: Crude Product Mixture solubility_test Assess Solubility of Crude Product start->solubility_test tlc_screening Perform TLC Screening with Various Solvent Systems solubility_test->tlc_screening Based on solubility eval_rf Evaluate Rf Values and Spot Separation tlc_screening->eval_rf rf_ok Is Rf of Target Compound ~0.2-0.3 with good separation? eval_rf->rf_ok consider_gradient Consider Gradient Elution eval_rf->consider_gradient Separation is poor but Rf is adjustable rf_ok->tlc_screening No, try new system optimize_ratio Optimize Solvent Ratio rf_ok->optimize_ratio Yes select_system Select Optimized System for Column optimize_ratio->select_system end Proceed to Column Chromatography select_system->end consider_gradient->end

Caption: Decision workflow for selecting an optimal solvent system.

Visualization 2: Troubleshooting Poor Separation

Troubleshooting_Separation start Problem: Poor Separation / Co-elution check_loading Check Column Loading (Is it overloaded?) start->check_loading reduce_load Solution: Reduce Sample Load (e.g., <2% of silica weight) check_loading->reduce_load Yes check_gradient Using Isocratic Elution? check_loading->check_gradient No implement_gradient Solution: Implement a Shallow Gradient Elution check_gradient->implement_gradient Yes check_column_dims Check Column Dimensions check_gradient->check_column_dims No use_longer_column Solution: Use a Longer/Narrower Column check_column_dims->use_longer_column

Caption: A troubleshooting flowchart for addressing poor separation.

Data Summary Table
Table 1: Common Normal-Phase Solvent Systems and Properties[9][16]
Solvent System (Non-polar/Polar) Relative Polarity Typical Applications
Hexane / Ethyl AcetateLow to MediumStandard for a wide range of "normal" polarity compounds.[9]
Hexane / Diethyl EtherLow to MediumGood for less polar compounds, offers different selectivity than ethyl acetate.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.[9]

Note: The polarity can be finely tuned by adjusting the ratio of the two solvents.

References

Technical Support Center: Recrystallization of Products from Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic products derived from Methyl 3-bromo-5-(bromomethyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. The unique trifunctional nature of the starting material—possessing a ring bromine, a benzylic bromide, and a methyl ester—allows for the synthesis of a diverse array of complex molecules. However, this diversity presents unique challenges in purification.

This document provides in-depth, experience-driven answers to common issues encountered during the recrystallization of these derivatives. Our focus is not just on what to do, but why a particular strategy is effective, empowering you to troubleshoot your unique purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common and frustrating problem where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solute's solubility is too high in the cold solvent or when the solution cools too rapidly, preventing the orderly arrangement of molecules into a crystal. The "oil" is essentially a supersaturated liquid of your product, which often traps impurities.

Causality & Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most immediate solution is to reheat the entire mixture until the oil redissolves completely. Then, add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level. Allow this less-concentrated solution to cool much more slowly.[1]

  • Reduce Cooling Rate: Rapid cooling is a primary cause of oiling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature on a benchtop, insulated by a cork ring or paper towels. Do not transfer it directly to an ice bath. Slow cooling is critical for forming high-purity crystals.[2]

  • Change Solvent System: If slow cooling still results in an oil, the solvent is likely too good for your product. You should switch to a less-polar solvent or employ a two-solvent system.

    • Two-Solvent Method: Dissolve your product in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble but is miscible with the first solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[1][3] This technique finely tunes the solubility to favor crystallization over oiling.

Below is a workflow to address this common issue:

G start Product 'Oiled Out' During Cooling reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add 5-10% more hot solvent reheat->add_solvent slow_cool Cool SLOWLY to room temperature add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes failure Failure: Product Oiled Out Again check_crystals->failure No change_solvent Switch to a two-solvent system or a less polar single solvent failure->change_solvent protocol Follow Two-Solvent Recrystallization Protocol change_solvent->protocol G cluster_0 Solvent Selection cluster_1 Recrystallization Process analyze Analyze Product Polarity (Like Dissolves Like) test Small-Scale Solubility Tests (~20mg in various solvents) analyze->test dissolve Dissolve Crude Product in MINIMUM Hot Solvent test->dissolve hot_filter Hot Gravity Filter (Only if insoluble impurities exist) dissolve->hot_filter optional cool Slowly Cool to Room Temp, then Chill in Ice Bath dissolve->cool hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry

References

Troubleshooting low yields in "Methyl 3-bromo-5-(bromomethyl)benzoate" coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-bromo-5-(bromomethyl)benzoate

A Guide to Navigating Chemoselectivity and Maximizing Yields in Cross-Coupling Reactions

Welcome, researchers, to our dedicated technical support guide for coupling reactions involving this compound. This document is designed to serve as a primary resource for troubleshooting low yields and navigating the unique challenges presented by this bifunctional substrate. As senior application scientists, we provide insights grounded in mechanistic principles and field-proven strategies to help you achieve your synthetic goals.

The Core Challenge: Chemoselectivity

This compound possesses two distinct electrophilic sites: a moderately reactive aryl bromide and a highly reactive benzylic bromide . The significant difference in their reactivity is the central challenge. Low yields in coupling reactions with this substrate rarely stem from a lack of reactivity, but rather from a lack of selectivity. The primary goal is to direct the reaction to the desired site while preventing the other from causing unwanted side reactions.

The benzylic bromide is prone to rapid oxidative addition to Pd(0) and is also a potent electrophile for SN2-type reactions with nucleophilic bases or solvents.[1][2] The aryl bromide requires more forcing conditions or specialized, electron-rich ligands to activate its C–Br bond for oxidative addition.[3] Understanding this dichotomy is the key to successful troubleshooting.

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions & Troubleshooting Guide

Scenario 1: Targeting the Aryl Bromide (C3-Br Position)

Question: My Suzuki-Miyaura reaction to functionalize the aryl bromide is giving a low yield and a complex mixture of byproducts. What is the likely cause?

Answer: This is the most common challenge. The high reactivity of the benzylic bromide is likely leading to side reactions that consume your starting material or catalyst. The primary culprits are:

  • Benzylic Homocoupling: The benzylic bromide can undergo a Wurtz-type coupling to form a symmetrical dimer, especially under conditions that readily generate Pd(0). This is often exacerbated by poor exclusion of oxygen.[4]

  • Reaction with Base/Solvent: Strong or nucleophilic bases (e.g., NaOH, NaOtBu) can directly attack the benzylic bromide via an SN2 pathway, leading to decomposition. Similarly, nucleophilic solvents can participate in solvolysis.

  • Inappropriate Catalyst System: Standard catalyst systems like Pd(PPh₃)₄ may not be optimal. While effective for many aryl bromides, they may not provide sufficient selectivity. Modern bulky, electron-rich phosphine ligands are often required to promote the more difficult oxidative addition at the aryl C-Br bond, allowing it to outcompete the facile reaction at the benzylic site.[3][5]

Troubleshooting Steps & Recommendations:

ParameterStandard Approach (Potential Pitfall)Recommended Optimization for SelectivityRationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[3]Bulky ligands accelerate the slower oxidative addition at the aryl bromide, improving the rate of the desired reaction relative to side reactions.
Base Strong, soluble bases (NaOH, KOH)Weaker, inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[6]Minimizes SN2 attack at the benzylic position and prevents hydrolysis of the methyl ester group.[7]
Temperature High (e.g., >100 °C)Moderate (e.g., 80-90 °C).Provides enough energy for aryl bromide activation without excessively accelerating decomposition pathways of the sensitive benzylic bromide.
Atmosphere Insufficiently degassedRigorous degassing (3x vacuum/backfill cycles) and positive inert gas pressure (Ar or N₂).[8][9]Oxygen deactivates the Pd(0) catalyst and can promote radical pathways leading to homocoupling.[9]

Question: I am observing saponification (hydrolysis) of my methyl ester. How can I prevent this?

Answer: Ester hydrolysis is a classic side reaction caused by using strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly in aqueous solvent mixtures.[7]

  • Solution 1: Change the Base. The most effective solution is to switch to a non-nucleophilic, weaker base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[6] They are sufficiently basic to facilitate the Suzuki catalytic cycle but are far less likely to hydrolyze the ester.

  • Solution 2: Use Anhydrous Conditions. If aqueous conditions are not essential for your specific coupling partner (e.g., boronic ester vs. boronic acid), running the reaction in a dry solvent like toluene or dioxane can suppress hydrolysis.

Scenario 2: Targeting the Benzylic Bromide (-CH₂Br Position)

Question: I want to selectively couple at the benzylic position, but I am getting low conversion or reaction at the aryl bromide as well. How can I optimize for this?

Answer: While the benzylic bromide is more reactive, achieving clean, selective coupling requires conditions tailored to it. Using conditions optimized for aryl bromides may be too harsh.

  • Employ Milder Conditions: Benzylic bromide couplings can often proceed at lower temperatures and with less active catalyst systems. Some protocols for benzylic Suzuki couplings have been successful even at room temperature.[10][11]

  • Simplify the Catalyst System: The oxidative addition into the benzylic C-Br bond is facile. Complex, bulky ligands may not be necessary and could even be detrimental. Systems based on PdCl₂ or Pd(OAc)₂ with simpler phosphine ligands like triphenylphosphine (PPh₃) can be effective.[12] In some cases, ligand-free conditions have been reported to work for benzylic halides.[10][13]

  • Choice of Coupling Partner: The nature of your nucleophile is critical. For instance, in a Stille coupling, the reaction can be highly selective for the benzylic bromide over an aryl bromide.[14]

Scenario 3: General Reaction Failure

Question: My reaction shows no conversion of the starting material. What are the first things I should check?

Answer: When facing a complete lack of reactivity, it's crucial to return to the fundamentals of cross-coupling chemistry before assuming a complex substrate-specific issue.

start Low or No Conversion catalyst 1. Catalyst & Ligand Integrity start->catalyst Check First atmosphere 2. Inert Atmosphere start->atmosphere Check Second reagents 3. Reagent Quality start->reagents Check Third catalyst_q Is Pd source fresh? Is it a reliable precatalyst? Is phosphine ligand oxidized? catalyst->catalyst_q Potential Issues catalyst_sol Use fresh catalyst/ligand. Store under inert gas. Consider robust precatalysts (e.g., XPhos Pd G3). catalyst_q->catalyst_sol Solutions atmosphere_q O₂ contamination? Poorly degassed solvent? Leaks in the system? atmosphere->atmosphere_q Potential Issues atmosphere_sol Degas solvent thoroughly. Use Schlenk line techniques. Ensure positive pressure of Ar/N₂. atmosphere_q->atmosphere_sol Solutions reagents_q Boronic acid degraded? (Protodeboronation) Base wet or clumpy? reagents->reagents_q Potential Issues reagents_sol Use fresh, high-purity boronic acid. Consider stable MIDA/pinacol esters. Use finely powdered, dry base. reagents_q->reagents_sol Solutions

Caption: A systematic workflow for troubleshooting general reaction failure.

A systematic check is the most efficient path to a solution:

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources and phosphine ligands, can degrade upon exposure to air.[8][9] Ensure you are using a fresh, properly stored catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[9] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas is a very common cause of failure.[8]

  • Reagent Purity & Stability: The quality of all reagents is critical. Boronic acids, for example, can degrade over time via protodeboronation.[8] The base should be finely powdered and dry to ensure reproducibility.[9]

Validated Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl Bromide (C3-Br)

This protocol is designed as a robust starting point to favor selective coupling at the aryl bromide position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (Spherical Precatalyst) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), thoroughly degassed

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Adding Solids: In the flask, combine this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: In a separate vial under inert gas, quickly weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of the degassed solvent, and add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Reaction Screen for Optimization

If the initial protocol provides low yield, a parallel screen of conditions is the most efficient troubleshooting method. Use 0.1 mmol scale reactions in 2-dram vials.

VialLigand (4 mol%)Base (2.0 equiv)SolventTemp (°C)
1 SPhosK₃PO₄Dioxane/H₂O85
2 XPhosK₃PO₄Dioxane/H₂O85
3 RuPhosK₃PO₄Dioxane/H₂O85
4 SPhosCs₂CO₃Dioxane/H₂O85
5 SPhosK₂CO₃Dioxane/H₂O85
6 SPhosK₃PO₄Toluene/H₂O95

Analyze the outcome of each reaction by LC-MS to determine the best conditions for conversion and selectivity before scaling up.

References

How to avoid hydrolysis of the ester group in "Methyl 3-bromo-5-(bromomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-bromo-5-(bromomethyl)benzoate

Guide Series: Ester Stability and Reaction Optimization

Welcome to our dedicated technical support guide for handling this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. Our goal is to provide you with the technical expertise and practical troubleshooting strategies required to mitigate the common challenge of ester hydrolysis, ensuring the integrity of your molecule and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the hydrolysis of the methyl ester group in this compound?

The methyl ester in this compound is susceptible to hydrolysis through two principal mechanisms: saponification, which is base-catalyzed, and acid-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more significant concern during reactions. It involves the nucleophilic attack of a hydroxide ion (or other strong base) on the electrophilic carbonyl carbon of the ester. This process is typically irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol) leaving group. This pathway is particularly relevant in reactions employing strong bases or conducted in protic solvents like water or methanol with residual moisture.

  • Acid-Catalyzed Hydrolysis: This pathway is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This mechanism is an equilibrium process and can be driven to completion by using a large excess of water. While often slower than base-catalyzed hydrolysis, it can be a significant side reaction if the reaction conditions are acidic, especially at elevated temperatures.

Q2: I am performing a nucleophilic substitution on the bromomethyl group. Why am I observing significant ester hydrolysis as a side product?

This is a common issue arising from the choice of nucleophile and reaction conditions. Many nucleophiles are also basic. For instance, if you are using a primary or secondary amine to displace the bromide, the amine itself can act as a base to promote ester hydrolysis, especially at elevated temperatures or long reaction times. Similarly, using strong anionic nucleophiles with basic properties (e.g., hydroxides, alkoxides) will invariably lead to competitive saponification.

The key is to select conditions that favor the desired SN2 reaction at the benzylic bromide over the hydrolysis of the sterically more hindered and less reactive ester group.

Troubleshooting Guide: Preventing Ester Hydrolysis

This section provides actionable strategies to minimize or eliminate ester hydrolysis during reactions involving this compound.

Issue 1: Hydrolysis during Nucleophilic Substitution at the Bromomethyl Position

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the mass or spectrum of 3-bromo-5-(hydroxymethyl)benzoic acid or its salt.

  • Reduced yield of the desired ester product.

  • Difficult purification due to the presence of the polar carboxylic acid byproduct.

Root Cause Analysis & Solutions:

The primary cause is often the basicity of the nucleophile or the reaction medium.

Solution 1.1: Judicious Choice of Base and Solvent

When a base is required to deprotonate a nucleophile or to act as an acid scavenger, a non-nucleophilic, sterically hindered base is preferred.

  • Recommended Bases: Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices. Their steric bulk prevents them from attacking the ester carbonyl.

  • Bases to Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) should be strictly avoided.

  • Solvent Selection: Use anhydrous aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF). Ensure the solvent is rigorously dried to minimize the presence of water, a key reagent for hydrolysis.

Table 1: Comparison of Bases for Nucleophilic Substitution Reactions

BasepKa of Conjugate AcidNucleophilicityRecommendation
NaOH~15.7HighAvoid
K2CO3~10.3ModerateUse with caution; can cause hydrolysis at elevated temperatures.
DIPEA~10.7Very LowRecommended
2,6-Lutidine~6.7Very LowRecommended

Solution 1.2: Temperature Control

Ester hydrolysis, like most reactions, is accelerated by heat.

  • Protocol: Run your reaction at the lowest temperature that allows for a reasonable rate of the desired SN2 reaction. It is often beneficial to start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Solution 1.3: Use of Phase-Transfer Catalysis

For reactions involving an anionic nucleophile, phase-transfer catalysis (PTC) can be an effective strategy. PTC allows the reaction to occur in a biphasic system (e.g., dichloromethane/water), where the concentration of hydroxide or other basic species in the organic phase is kept very low, thus minimizing contact with the ester.

Issue 2: Hydrolysis During Aqueous Work-up Procedures

Symptoms:

  • Product appears clean by in-process controls (e.g., crude NMR or TLC), but the final isolated product is contaminated with the carboxylic acid.

  • Emulsion formation during extraction, especially if a basic wash is performed.

Root Cause Analysis & Solutions:

The ester can hydrolyze during extractive work-up if exposed to strongly acidic or basic aqueous solutions for prolonged periods.

Solution 2.1: Avoid Strong Basic Washes

  • Standard Protocol: It is common practice to wash organic layers with solutions like saturated aqueous sodium bicarbonate (NaHCO3) to remove acidic impurities. While NaHCO3 is a weak base, prolonged contact can still lead to some hydrolysis.

  • Optimized Protocol: Perform the bicarbonate wash quickly and at cold temperatures (e.g., with an ice bath). If possible, use a milder base like a phosphate buffer at pH 7-8 or simply wash with brine (saturated aqueous NaCl) to remove water-soluble impurities.

Solution 2.2: Careful Use of Acidic Washes

  • Protocol: Avoid washing with strong acids like 1 M HCl unless absolutely necessary. If an acid wash is required, use a dilute solution (e.g., 0.1 M HCl) and minimize contact time.

Experimental Workflow: Optimized Nucleophilic Substitution and Work-up

Below is a generalized, step-by-step protocol designed to minimize ester hydrolysis.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Aqueous Work-up (Hydrolysis Prevention) A 1. Add this compound and anhydrous aprotic solvent (e.g., THF) to a flame-dried flask. B 2. Cool the mixture to 0 °C. A->B C 3. Add the nucleophile. B->C D 4. Add a non-nucleophilic base (e.g., DIPEA) dropwise. C->D E 5. Monitor reaction by TLC/LC-MS. Allow to warm to RT if necessary. D->E F 6. Quench the reaction with cold, saturated aqueous NH4Cl solution. E->F Upon Completion G 7. Extract with an organic solvent (e.g., EtOAc). F->G H 8. Wash organic layer sequentially with: a) Cold Brine (1x) b) Cold Saturated NaHCO3 (1x, optional & brief) c) Cold Brine (1x) G->H I 9. Dry over Na2SO4, filter, and concentrate. H->I

Caption: Optimized workflow for minimizing ester hydrolysis.

Mechanistic Insight: Why Control is Crucial

Understanding the relative rates of competing reactions is key. The SN2 reaction at the benzylic bromide is generally fast due to the stabilization of the transition state by the benzene ring. However, saponification is often kinetically competitive and thermodynamically favorable.

G cluster_desired Desired Pathway (SN2) cluster_side Side Reaction (Hydrolysis) reagent This compound + Nu:/Base desired_prod Desired Product (Ester Intact) reagent->desired_prod k_SN2 side_prod Hydrolysis Product (Carboxylic Acid) reagent->side_prod k_hydrolysis desired_path Favored by: - Aprotic Solvent - Low Temperature - Non-nucleophilic Base desired_prod->desired_path side_path Promoted by: - Protic Solvent (H2O) - High Temperature - Nucleophilic Base side_prod->side_path

Caption: Competing reaction pathways for the reagent.

By carefully selecting the reaction conditions as outlined in this guide, you can effectively ensure that kSN2 >> khydrolysis, leading to a high yield of your desired product with excellent purity.

Technical Support Center: Characterization of Impurities in Methyl 3-bromo-5-(bromomethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and analysis of Methyl 3-bromo-5-(bromomethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this critical bifunctional intermediate.[1] As a key building block in medicinal chemistry, ensuring its purity is paramount. This guide provides in-depth, experience-driven answers to troubleshoot impurity formation, offering detailed analytical protocols and preventative strategies.

The control and profiling of impurities are mandated by regulatory bodies and are essential for ensuring the safety and efficacy of final drug products.[2][3] This guide will equip you with the knowledge to identify, characterize, and minimize common process-related impurities encountered during the synthesis of this compound.

Section 1: The Synthetic Pathway - Understanding the Core Reaction

The most common and efficient route to this compound involves the radical bromination of the benzylic methyl group of its precursor, Methyl 3-bromo-5-methylbenzoate. This reaction is typically performed using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often under photochemical or thermal conditions.[4][5]

The selectivity of this reaction for the benzylic position over the aromatic ring is a key advantage of using NBS.[6][7] However, the reaction is not without its challenges, and several side products can form if conditions are not precisely controlled.

Synthesis_Pathway cluster_main Main Synthetic Route SM Methyl 3-bromo-5-methylbenzoate Product This compound SM->Product  NBS, AIBN  CCl₄ or other non-polar solvent  Δ or hν (light)

Caption: Primary synthetic route to the target compound.

Section 2: Troubleshooting Guide - Impurity Identification & Mitigation

This section is structured in a question-and-answer format to directly address issues you may encounter.

Q1: I'm observing a peak in my HPLC analysis that elutes before my main product. What could it be?

A: This is very likely the unreacted starting material, Methyl 3-bromo-5-methylbenzoate.

  • Causality & Mechanism of Formation: This impurity is present due to an incomplete reaction. Common causes include:

    • Insufficient Reagents: The molar ratio of NBS or the radical initiator (AIBN) to the starting material was too low.

    • Deactivated Initiator: AIBN and BPO have finite shelf lives and can degrade. AIBN, for example, requires relatively low temperatures for initiation (60-80 °C); excessively high temperatures can cause rapid decomposition without productive initiation.

    • Reaction Quenching: The presence of radical scavengers (e.g., oxygen, certain stabilizers in solvents) can terminate the radical chain reaction prematurely.

    • Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion.

  • Expert Analytical Characterization:

    • HPLC-MS: The peak will have a mass-to-charge ratio (m/z) corresponding to the starting material (C₉H₉BrO₂). For the protonated adduct [M+H]⁺, this would be approximately 229.0/231.0, reflecting the natural isotopic abundance of bromine (⁷⁹Br/⁸¹Br).[8][9]

    • ¹H NMR: The key diagnostic signal is the singlet corresponding to the benzylic methyl group (-CH₃) protons, typically observed around δ 2.4 ppm. This signal will be absent in the desired product, which instead shows a singlet for the bromomethyl group (-CH₂Br) at approximately δ 4.5 ppm.

  • Mitigation and Prevention Strategies:

    • Stoichiometry Check: Use a slight excess of NBS (typically 1.05-1.2 equivalents).

    • Initiator Integrity: Use a fresh, properly stored batch of AIBN or BPO. Add the initiator in portions throughout the reaction to maintain a steady concentration of radicals.[4]

    • Inert Atmosphere: Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from inhibiting the reaction.

    • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or in-process HPLC checks until the starting material spot/peak is no longer visible.[5]

Q2: My analysis shows a significant peak eluting after my desired product. What is this impurity?

A: This is almost certainly an over-brominated side product, most commonly Methyl 3-bromo-5-(dibromomethyl)benzoate.

  • Causality & Mechanism of Formation: The desired product, this compound, still possesses a benzylic proton. This proton can be abstracted by a bromine radical, initiating a second bromination event at the same carbon.[10] This is more likely to occur if localized concentrations of NBS/bromine radicals are high or if the reaction is left for an extended period after the starting material has been consumed.

Overbromination_Pathway cluster_overbromination Formation of Over-brominated Impurity Product Methyl 3-bromo-5- (bromomethyl)benzoate Impurity Methyl 3-bromo-5- (dibromomethyl)benzoate Product->Impurity  Excess NBS  Br• radical abstraction

Caption: Pathway for the formation of the dibrominated impurity.

  • Expert Analytical Characterization:

    • HPLC-MS: As a more halogenated and thus more lipophilic compound, it will have a longer retention time on a reversed-phase column. The mass spectrum will show a characteristic three-peak isotope pattern for two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity of approximately 1:2:1. The m/z for the parent ion (C₉H₈Br₂O₂) is approximately 305.9/307.9/309.9.[11]

    • ¹H NMR: The most telling signal is the disappearance of the -CH₂Br singlet (around δ 4.5 ppm) and the appearance of a new singlet for the -CHBr₂ proton at a significantly downfield-shifted position, typically around δ 6.5-7.0 ppm.

  • Mitigation and Prevention Strategies:

    • Control NBS Stoichiometry: Avoid using a large excess of NBS. A ratio of 1.05-1.1 equivalents is often sufficient.

    • Slow Addition: Add the NBS portion-wise to the reaction mixture to avoid high localized concentrations.

    • Strict Reaction Monitoring: Stop the reaction as soon as the starting material is consumed. Over-running the reaction significantly increases the risk of dibromination.

Q3: My NMR spectrum is complex, suggesting multiple isomers. What could be the issue?

A: You may be dealing with regioisomers, either from the starting material or formed during the synthesis.

  • Causality & Mechanism of Formation:

    • Impure Starting Material: The most common cause. If the initial synthesis of Methyl 3-bromo-5-methylbenzoate was not regioselective, you could have isomers like Methyl 3-bromo-2-methylbenzoate or Methyl 3-bromo-4-methylbenzoate present. These will undergo radical bromination to form their corresponding (bromomethyl) derivatives (e.g., Methyl 3-bromo-2-(bromomethyl)benzoate).[12]

    • Side Reactions: Under certain conditions, especially if elemental bromine is used or if the reaction temperature is too high, competing electrophilic aromatic substitution on the ring could occur, though this is less common with NBS.[6]

  • Expert Analytical Characterization:

    • NMR Spectroscopy is the definitive tool for distinguishing regioisomers. [13][14][15]

      • ¹H NMR: The aromatic region is the most informative. The desired 1,3,5-substitution pattern gives a distinct splitting pattern. For the target product, you expect to see three distinct aromatic proton signals. Other substitution patterns will give different splitting patterns and coupling constants.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment. A COSY spectrum will show which aromatic protons are coupled (adjacent), while an HMBC will show long-range correlations (2-3 bonds), for example, between the -CH₂Br protons and the aromatic carbons, confirming the connectivity.[15]

    • HPLC: Regioisomers often have very similar polarities and can be difficult to separate.[16] A high-resolution column and careful method development (e.g., using phenyl-hexyl or PFP columns, adjusting temperature and mobile phase composition) may be required.

  • Mitigation and Prevention Strategies:

    • Starting Material Purity: The most critical step. Always verify the purity and isomeric identity of your starting material (Methyl 3-bromo-5-methylbenzoate) by NMR and HPLC before beginning the radical bromination.

    • Purification: If regioisomers are present, they must be removed, typically by column chromatography or recrystallization, although this can be challenging.

Section 3: Summary of Potential Impurities

The following table summarizes the key identification markers for the most common impurities.

Impurity Name Structure Molecular Weight (Monoisotopic) Key ¹H NMR Signal (CDCl₃) Expected HPLC RRT *
Methyl 3-bromo-5-methylbenzoate C₉H₉BrO₂227.98Singlet ~δ 2.4 ppm (Ar-CH₃ )< 1.0
Methyl 3-bromo-5-(dibromomethyl)benzoate C₉H₈Br₂O₂305.89Singlet ~δ 6.6 ppm (Ar-CH Br₂)> 1.0
3-bromo-5-(bromomethyl)benzoic acid C₈H₆Br₂O₂291.88Broad singlet >δ 10 ppm (COOH )Variable (pH dependent)
Succinimide C₄H₅NO₂99.03Broad singlet ~δ 8.0 ppm (NH )Very polar, elutes early

*RRT = Relative Retention Time compared to the main product peak (RRT = 1.0) on a standard C18 reversed-phase column.

Section 4: Standardized Analytical Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This method provides a robust baseline for separating the target compound from its key process-related impurities.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector and coupled to a mass spectrometer (Q-TOF or Quadrupole).[2][17]

  • Column: C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient from 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 220 nm

  • MS Parameters (ESI+):

    • Scan Range: 100-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Rationale: The gradient is designed to resolve the polar succinimide byproduct early, followed by the starting material, the main product, and finally the more non-polar dibrominated impurity. The use of MS with its ability to detect the characteristic bromine isotope pattern is invaluable for positive identification.[8]

Protocol 2: Analytical Workflow for Impurity Characterization

Analytical_Workflow cluster_workflow Impurity Characterization Workflow Sample Crude Reaction Mixture HPLC HPLC-UV/MS Analysis (Protocol 1) Sample->HPLC Detect Detect & Quantify Peaks (Main Product, Impurities) HPLC->Detect Identify Tentative ID via MS (Mass & Isotope Pattern) Detect->Identify NMR NMR Analysis (¹H, ¹³C, 2D) Identify->NMR For unknown or co-eluting peaks Confirm Confirm Structure (Regioisomers, etc.) NMR->Confirm

Caption: A systematic workflow for identifying and confirming impurities.

Section 5: Frequently Asked Questions (FAQs)

  • Q: My reaction mixture turned deep orange/brown and seems to have stalled. What happened?

    • A: This often indicates the accumulation of molecular bromine (Br₂). This can happen if the radical initiation is inefficient. The NBS reacts to form Br₂, but the radical chain reaction required to consume it is not propagating effectively. Check the age and quality of your radical initiator and ensure the reaction temperature is appropriate for its half-life.

  • Q: How do I effectively remove the succinimide byproduct after the reaction?

    • A: Succinimide is poorly soluble in many non-polar solvents used for this reaction (like CCl₄ or cyclohexane) but is soluble in water. The standard workup involves cooling the reaction mixture, filtering off the solid succinimide, and then washing the organic filtrate with water to remove any dissolved traces.

  • Q: The final product is a yellow oil, but I expected a white solid. What does the color indicate?

    • A: A yellow or tan color often points to trace amounts of bromine or other minor, highly conjugated impurities. Purification by column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (like hexane/isopropanol) can often yield a white, crystalline solid.

  • Q: What are the best storage conditions for the purified product?

    • A: this compound is a benzylic bromide and can be sensitive to light and moisture. It is also a lachrymator. Store it in a tightly sealed, amber glass vial at refrigerated temperatures (2-8 °C) under an inert atmosphere to prevent hydrolysis and degradation.

References

Technical Support Center: Monitoring "Methyl 3-bromo-5-(bromomethyl)benzoate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 3-bromo-5-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) for real-time reaction analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and interpret your results with confidence.

Understanding the Molecule and its Reactivity

This compound is a versatile bifunctional reagent.[1] Its structure contains two key reactive sites:

  • A Benzylic Bromide (-CH₂Br): This is a highly reactive electrophile, prone to nucleophilic substitution reactions (Sₙ1 or Sₙ2).[1][2] This is often the intended site of reaction.

  • A Methyl Ester (-CO₂Me): This group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[1]

  • An Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, though this is less common under the conditions used for modifying the other two functional groups.

The significant difference in polarity between the starting material and the expected products of nucleophilic substitution at the benzylic position makes TLC an ideal tool for monitoring reaction progress.

Frequently Asked Questions (FAQs)

Here are some common questions and immediate answers for quick reference.

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of this compound?

A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate. A commonly cited ratio for a related synthesis is cyclohexane/ethyl acetate (5:1) .[1][3] A general-purpose system for compounds of "normal" polarity is 10-50% ethyl acetate in hexane .[4]

Q2: How can I visualize the spots on the TLC plate?

This compound and many of its derivatives are aromatic and contain conjugated systems, making them visible under a short-wave UV lamp (254 nm) .[5][6][7] Spots will appear dark against the fluorescent green background of the TLC plate. For derivatives that may not be UV-active, a potassium permanganate (KMnO₄) stain can be effective, as it reacts with many organic functional groups.[5][8]

Q3: My spots are streaking. What's wrong?

Streaking on a TLC plate is a common issue that can be caused by several factors:[9][10][11]

  • Sample Overloading: The most frequent cause. The sample solution is too concentrated. Dilute your sample and re-spot.

  • Highly Polar Compounds: If your product is significantly more polar than the starting material, it may streak. Adding a small amount of a polar solvent like methanol to your eluent or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) can help.[11]

  • Insoluble Material: If your sample hasn't fully dissolved in the spotting solvent, it will streak from the baseline. Ensure your sample is completely soluble.

Q4: I don't see any spots on my TLC plate after developing.

This can be alarming, but there are several logical explanations:[9][10][11]

  • Sample is Too Dilute: The concentration of your compound is too low to be detected. Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[10][11]

  • Compound is Not UV-Active: While the starting material is UV-active, your product might not be. Try a chemical stain like potassium permanganate or an iodine chamber.[5][12]

  • Solvent Level in Chamber Too High: If the solvent level in the developing jar is above your spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[9][10]

  • Reaction Failure: It's possible the reaction has not proceeded, or the desired product has not formed.

In-Depth Troubleshooting Guides

Scenario 1: Starting Material and Product Spots are Too Close (Low Resolution)

Problem: You see two spots, but they are very close together, making it difficult to determine if the reaction is complete (i.e., the starting material spot has completely disappeared). An ideal Rf value for a product to be purified via column chromatography is around 0.3-0.4, with clear separation from other components.

Causality: The polarity of your mobile phase is not optimal to differentiate between the polarities of your starting material and product. The interaction of the compounds with the stationary phase (silica gel) and the mobile phase is not sufficiently different.

Solutions:

  • Adjust Solvent Polarity:

    • If Rf values are high (>0.6): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the silica. Decrease the proportion of the polar solvent (e.g., move from 30% ethyl acetate in hexane to 20%).[11]

    • If Rf values are low (<0.2): Your eluent is not polar enough. The compounds are sticking too strongly to the polar silica gel. Increase the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 30%).[11]

  • Change Solvent System: If adjusting the ratio of your current system doesn't work, you may need to change the solvents themselves to exploit different types of intermolecular interactions.[13] For example, if you are using ethyl acetate/hexane, try a system with a different solvent class, such as dichloromethane/hexane or toluene/ethyl acetate.[13]

Data-Driven Approach to Solvent Selection

Polarity of AnalyteRecommended Starting Solvent SystemRationale
Non-polar5-10% Ethyl Acetate in HexaneMinimizes interaction with the polar stationary phase.
Moderately Polar20-50% Ethyl Acetate in HexaneBalances interaction between stationary and mobile phases.
Polar5-10% Methanol in DichloromethaneA more polar mobile phase is needed to move the compound.
Scenario 2: A New, Unexpected Spot Appears During the Reaction

Problem: As the reaction progresses, a third spot appears in addition to the starting material and the expected product.

Causality: This could be an intermediate, a byproduct, or a degradation product. Given the bifunctional nature of this compound, several possibilities exist:

  • Formation of an Elimination Product: If the reaction conditions are basic, elimination at the benzylic position could occur.

  • Reaction at the Ester: Harsh conditions could lead to hydrolysis of the methyl ester to a carboxylic acid, which would be a very polar spot, likely staying at the baseline.

  • Decomposition on the TLC Plate: Some compounds are unstable on the acidic silica gel of the TLC plate.[14]

Troubleshooting Steps:

  • 2D TLC Analysis: To check for decomposition on the plate, run a 2D TLC.[14]

    • Spot the reaction mixture in one corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.

    • If all spots appear on the diagonal, they are stable. If new spots appear off the diagonal, your compound is decomposing on the silica gel.[14]

  • Neutralize the Silica Gel: If decomposition is confirmed, you can try running the TLC on a plate that has been pre-treated with a basic solution (e.g., by adding a small amount of triethylamine to the eluent, ~0.1-1%).[11]

Experimental Protocol: Standard TLC Monitoring

This protocol outlines the step-by-step methodology for monitoring a typical nucleophilic substitution reaction where this compound is the electrophile.

Materials:

  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • UV lamp (254 nm)

  • Eluent (e.g., 20% Ethyl Acetate in Hexane)

  • Reaction mixture

  • Reference solution of starting material

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a light "origin" line about 1 cm from the bottom of the plate. Mark three lanes on this line: one for the starting material (SM), one for the reaction mixture (R), and one "co-spot" lane (C).

  • Spot the Plate:

    • Dip a clean capillary tube into the reference solution of your starting material and briefly touch it to the "SM" and "C" lanes on the origin line. Keep the spots as small as possible (1-2 mm diameter).[15]

    • Using a new capillary tube, take a small aliquot of your reaction mixture and spot it on the "R" and "C" lanes.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.[10] Close the lid and allow the solvent to travel up the plate by capillary action.

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[16]

  • Visualize and Analyze:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm).[6]

    • Circle the visible spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .[16]

    • Compare the spots in the "R" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicates the reaction is progressing. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process for monitoring and troubleshooting your TLC analysis.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis & Troubleshooting prep_chamber Prepare Chamber (Solvent + Filter Paper) prep_plate Prepare Plate (Draw Origin Line) prep_chamber->prep_plate spot_plate Spot Plate (SM Co-spot Rxn) prep_plate->spot_plate develop Develop Plate in Chamber spot_plate->develop visualize Dry & Visualize (UV Lamp 254nm) develop->visualize calculate_rf Circle Spots & Calculate Rf Values visualize->calculate_rf analyze Analyze Spots: - SM consumed? - New product spot? calculate_rf->analyze decision Good Separation? analyze->decision troubleshoot Troubleshoot: - Adjust Solvent Polarity - Change Solvent System - Check for Streaking decision->troubleshoot No complete Reaction Complete or Continue Monitoring decision->complete Yes troubleshoot->prep_chamber Restart with New Conditions

Caption: TLC workflow for reaction monitoring.

References

Validation & Comparative

A Senior Application Scientist's Guide to Bifunctional Linkers: Evaluating "Methyl 3-bromo-5-(bromomethyl)benzoate" Against the Field

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, bifunctional linkers are the linchpins that dictate the success or failure of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] These linkers are not mere spacers; they are sophisticated chemical entities that control a drug's stability, solubility, pharmacokinetics, and mechanism of action.[2][3] This guide provides a comparative analysis of bifunctional linkers, with a specific focus on the potential of rigid aromatic scaffolds, as exemplified by Methyl 3-bromo-5-(bromomethyl)benzoate, versus established flexible and cleavable linker technologies.

Section 1: The Case for Rigid Scaffolds: Analysis of this compound

While not commonly employed as a ready-made linker, this compound serves as an exemplary scaffold for constructing rigid bifunctional linkers. Its structure contains three key features: a highly reactive benzyl bromide, a less reactive aryl bromide, and a methyl ester, offering orthogonal handles for synthetic elaboration.

  • Benzyl Bromide: This group is a potent electrophile, ideal for rapid reaction with nucleophiles like amines or thiols on a payload or E3 ligase ligand.[4] This would typically be the first conjugation step due to its high reactivity.

  • Aryl Bromide: This site is perfectly suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the controlled attachment of the second component of the conjugate, for instance, the protein of interest (POI) ligand in a PROTAC.

  • Methyl Ester: This group can be hydrolyzed to a carboxylic acid, providing an additional point for modification or for modulating the physicochemical properties of the final molecule.[4]

The inherent rigidity of the benzene ring can be a significant advantage, particularly in PROTAC design. By restricting conformational flexibility, such linkers can reduce the entropic penalty of forming the ternary complex (POI-PROTAC-E3 Ligase), potentially leading to more stable and productive complexes and improved degradation efficiency.[5][6]

Hypothetical Synthesis of a PROTAC Using the Benzoyl Scaffold

The dual reactivity of this compound allows for a structured synthetic approach. The workflow below illustrates how this scaffold could be used to synthesize a PROTAC, demonstrating the causality behind the experimental choices.

G cluster_0 Step 1: Payload Attachment cluster_1 Step 2: POI Ligand Attachment cluster_2 Optional Step 3: Modification A Methyl 3-bromo-5- (bromomethyl)benzoate C Intermediate 1 A->C Nucleophilic Substitution (High reactivity of benzyl bromide drives selectivity) B E3 Ligase Ligand (e.g., Pomalidomide derivative with amine) B->C E Final PROTAC C->E Suzuki Coupling (Aryl bromide reacts under Pd catalysis) D Protein of Interest (POI) Ligand (e.g., with boronic acid) D->E F Modified PROTAC E->F Ester Hydrolysis (LiOH) (Reveals carboxylic acid for PEGylation or property tuning)

Caption: Hypothetical synthesis of a PROTAC using a rigid benzoyl scaffold.

Section 2: The Established Players: A Comparative Landscape

The choice of linker is dictated by the therapeutic modality and desired mechanism of action. Below is a comparison of established linker classes.

Linkers in Antibody-Drug Conjugates (ADCs)

ADCs require a linker that is stable in systemic circulation but allows for payload release at the tumor site.[7] This has led to two primary strategies: cleavable and non-cleavable linkers.[3][8]

Linker TypeSub-TypeCleavage MechanismAdvantagesDisadvantages
Cleavable Enzyme-Sensitive (e.g., Val-Cit-PABC)Cleavage by lysosomal proteases (e.g., Cathepsin B) abundant in tumor cells.[9]High tumor specificity; potential for "bystander effect" killing adjacent tumor cells.[1]Susceptible to premature cleavage by extracellular proteases, leading to off-target toxicity.[10][11]
pH-Sensitive (e.g., Hydrazone)Hydrolysis in the acidic environment of endosomes/lysosomes (pH 5.0-6.5).[9]Simple mechanism.Can be unstable at physiological pH (7.4), leading to premature drug release.[12]
Redox-Sensitive (e.g., Disulfide)Reduction by high intracellular concentrations of glutathione (GSH).[1]Exploits differential redox potential between intracellular and extracellular environments.Potential for premature cleavage by reducing agents in the blood.[9]
Non-Cleavable Thioether (e.g., SMCC)Releases payload only after complete lysosomal degradation of the antibody.[7][13]High plasma stability; often a wider therapeutic window and higher maximum tolerated dose (MTD).[14]No bystander effect; efficacy relies on high antigen expression and efficient ADC internalization.[7]
Linkers in Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, the linker's role is to facilitate the optimal orientation of the POI and E3 ligase to form a productive ternary complex for ubiquitination.[5][15]

Linker TypeExamplesKey CharacteristicsAdvantagesDisadvantages
Flexible Alkyl chains, Polyethylene Glycol (PEG)High number of rotatable bonds.Allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[5] PEG linkers enhance solubility and reduce immunogenicity.[6][16]High flexibility can lead to an entropic penalty upon binding, reducing complex stability.[5] Can contribute to poor physicochemical properties ("beyond Rule of 5").
Rigid Alkynes, Triazoles (from "Click Chemistry"), Aromatic ScaffoldsConformational restriction.Can pre-organize the PROTAC for favorable binding, improving selectivity and potency.[5] Triazole linkers formed via click chemistry are highly stable.[6]Can be more synthetically challenging. An incorrect rigid conformation may prevent ternary complex formation altogether.

Section 3: Data-Driven Performance Comparison

The following tables summarize representative quantitative data for different linker types. It is critical to note that direct comparison is illustrative, as performance is highly dependent on the specific antibody, payload, ligands, and experimental system used.

Table 1: Comparative Stability and Potency of ADC Linkers

Linker TypeExamplePlasma Stability (Half-life)In Vitro Potency (IC50)Source
Enzyme-SensitiveVal-CitModerate to High (>100 h in human plasma)High (pM to low nM range)[9][12]
pH-SensitiveHydrazoneLow to Moderate (~36-48 h in human plasma)High (nM range)[12]
Non-CleavableSMCC (Thioether)Very High (>90% intact after 7 days)Moderate (Generally less potent in vitro than cleavable counterparts)[12][14]

Table 2: Impact of Linker Type on PROTAC Degradation Efficiency

Linker TypeExampleKey FindingImplicationSource
Flexible (PEG)ARV-825 (BET degrader)A specific PEG linker length was optimal for potent BRD4 degradation.Linker length and flexibility are critical for achieving the correct geometry for ternary complex formation.[15]
Rigid (Triazole)HPP-9 (Hedgehog pathway inhibitor)The rigid triazole-based linker provided high in vivo stability and prolonged degradation of BET bromodomains.Rigidity can enhance stability and lead to a longer duration of action.[6]
Varied Attachmentp38 MAPK degradersAltering the linker attachment point on the VHL ligand led to isoform-selective degradation (p38α vs. p38δ).Linker attachment point is a key variable for tuning selectivity.[17]

Section 4: Essential Experimental Protocols

Accurate evaluation of bifunctional linkers relies on robust, standardized experimental protocols.

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a self-validating system by comparing the test conjugate against controls to assess its stability in a biologically relevant matrix.

  • Objective: To determine the rate of payload/ligand dissociation from a conjugate in plasma.

  • Materials: Test ADC/PROTAC, control conjugate (e.g., non-cleavable version), human or mouse plasma, PBS, quenching solution (e.g., acetonitrile with internal standard for LC-MS), Protein A/G beads (for ADCs).

  • Methodology:

    • Preparation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL for ADCs) in pre-warmed (37°C) plasma. Prepare a parallel control in PBS to assess chemical stability without enzymatic degradation.

    • Incubation: Incubate samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Sample Processing (ADCs): At each time point, quench an aliquot of plasma. To measure intact ADC, capture the antibody component using Protein A/G beads. To measure free payload, precipitate plasma proteins with the quenching solution and collect the supernatant.[1]

    • Analysis:

      • ELISA: Use a sandwich ELISA to quantify the amount of intact, payload-conjugated antibody remaining at each time point.[18]

      • LC-MS: Use Liquid Chromatography-Mass Spectrometry to quantify the concentration of released free payload in the supernatant or the drug-to-antibody ratio (DAR) of the captured ADC.[18]

    • Data Calculation: Plot the percentage of intact conjugate or concentration of released payload against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Target Protein Degradation Assay (for PROTACs)

This protocol validates PROTAC activity by directly measuring the depletion of the target protein.

  • Objective: To quantify the dose- and time-dependent degradation of a target protein induced by a PROTAC.

  • Materials: Target cell line, PROTAC stock solution, cell lysis buffer, protease/phosphatase inhibitors, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), secondary antibody, Western blot equipment.

  • Methodology:

    • Cell Culture: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). For a time-course experiment, treat with a fixed concentration for various times (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

    • Cell Lysis: Wash cells with cold PBS, then add lysis buffer supplemented with inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Western Blot:

      • Normalize protein amounts for all samples and load onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with the primary antibody for the target protein overnight at 4°C.

      • Wash, then incubate with the appropriate HRP-conjugated secondary antibody.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane (if necessary) and re-probe for the loading control antibody.

    • Data Analysis: Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of protein remaining versus PROTAC concentration to determine the DC50 (concentration for 50% degradation).

Section 5: Strategic Linker Selection Workflow

The selection of a bifunctional linker is a multifactorial decision that must be tailored to the specific therapeutic goal. The following workflow provides a logical framework for this process.

References

The Strategic Advantage of Methyl 3-bromo-5-(bromomethyl)benzoate in Rigid Scaffold Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of rational drug design and advanced materials science, the architecture of a molecule is paramount. The concept of a molecular scaffold—a core structure upon which functional groups are appended—is central to tailoring the biological activity, selectivity, and pharmacokinetic properties of a compound. Among the various strategies in scaffold design, the use of rigid linkers has gained significant traction for its ability to pre-organize molecules into bioactive conformations, thereby enhancing their efficacy. This guide provides an in-depth technical analysis of Methyl 3-bromo-5-(bromomethyl)benzoate , a bifunctional building block that offers distinct advantages in the construction of rigid molecular scaffolds. We will objectively compare its performance with other commonly used rigid linkers, supported by established chemical principles and synthetic methodologies.

The Imperative for Rigidity in Molecular Design

The rigidity of a molecular scaffold plays a crucial role in minimizing the entropic penalty upon binding to a biological target.[1] Flexible linkers, while synthetically accessible, can adopt a multitude of conformations, only a fraction of which may be active. This conformational promiscuity can lead to a decrease in binding affinity and potential off-target effects. In contrast, rigid scaffolds restrict the conformational freedom of a molecule, locking it into a predefined three-dimensional arrangement that is optimal for target engagement.[2][3] This pre-organization can lead to significant improvements in:

  • Potency: By reducing the entropic cost of binding, rigidification can lead to a substantial increase in the potency of a drug candidate.

  • Selectivity: A well-designed rigid scaffold can present functional groups in a precise orientation, enhancing selectivity for the intended target over other structurally related proteins.

  • Pharmacokinetic Properties: The constrained conformation of a rigid molecule can improve metabolic stability and cell permeability.[1]

This compound: A Privileged Scaffold Component

This compound is a versatile building block that offers a unique combination of features for rigid scaffold design. Its structure incorporates a phenyl ring, which provides a planar and rigid core, along with two distinct and orthogonally reactive bromine functionalities.

Key Physicochemical and Reactive Properties:
PropertyDescriptionImplication for Scaffold Design
Rigid Aromatic Core The central benzene ring provides a well-defined and planar structure.Enforces a predictable geometry on the resulting scaffold, crucial for rational design.
Orthogonal Reactivity The aryl bromide and the benzyl bromide exhibit different reactivities. The benzyl bromide is highly susceptible to nucleophilic substitution (S(_{N})2), while the aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).Allows for sequential and controlled functionalization, enabling the precise and directional elaboration of the scaffold.
Defined Substitution Pattern The meta-substitution pattern of the functional groups on the benzene ring provides a specific and fixed angle for the appended moieties.Offers precise control over the spatial arrangement of pharmacophoric elements, critical for optimizing interactions with a biological target.

Comparative Analysis with Alternative Rigid Linkers

While this compound presents a compelling set of advantages, it is essential to compare it with other classes of rigid linkers to understand its specific utility.

Linker ClassExample StructureAdvantagesDisadvantages
Aromatic (Substituted Benzoates) This compoundHigh rigidity, predictable geometry, well-established chemistry for functionalization.[4]Can increase lipophilicity, potentially impacting solubility.
Saturated Heterocycles Piperazine/PiperidineIntroduce three-dimensionality, can improve solubility and pharmacokinetic properties.[5]May have more conformational flexibility than purely aromatic systems.
Alkynes/Triazoles PhenylacetyleneLinear and rigid geometry, can be introduced via "click chemistry" for high efficiency and modularity.Can be susceptible to metabolic degradation in some contexts.
Causality Behind Experimental Choices:

The choice of a rigid linker is dictated by the specific requirements of the target molecule.

  • For applications requiring a high degree of pre-organization and a well-defined spatial orientation of substituents, the predictable geometry of This compound is highly advantageous. The defined bond angles of the benzene ring allow for precise positioning of functional groups, which is critical for optimizing interactions within a binding pocket.

  • When improved aqueous solubility is a primary concern, piperazine or piperidine-based linkers may be preferred due to the presence of basic nitrogen atoms that can be protonated at physiological pH.[5]

  • For rapid and modular synthesis, especially in the context of creating libraries of compounds for screening, the efficiency of "click chemistry" makes alkyne-based linkers an attractive option.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of the corresponding methyl-substituted precursor, Methyl 3-bromo-5-methylbenzoate.[6]

Step 1: Synthesis of 3-bromo-5-methylbenzoic acid

This precursor can be synthesized from 1-bromo-3,5-dimethylbenzene via oxidation.[7]

  • Materials: 1-bromo-3,5-dimethylbenzene, Potassium permanganate (KMnO₄), Pyridine, Water, Hydrochloric acid, Ethyl acetate.

  • Procedure:

    • A mixture of 1-bromo-3,5-dimethylbenzene in pyridine and water is heated to 80°C.[7]

    • Potassium permanganate is added portion-wise over 45 minutes.[7]

    • The reaction is heated for an additional 1.5 hours.[7]

    • The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid.[7]

    • The aqueous solution is extracted with ethyl acetate, and the combined organic extracts are washed, dried, and concentrated to yield 3-bromo-5-methylbenzoic acid.[7]

Step 2: Esterification to Methyl 3-bromo-5-methylbenzoate

  • Materials: 3-bromo-5-methylbenzoic acid, Methanol, Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve 3-bromo-5-methylbenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, neutralize the acid, extract the product with an organic solvent, and purify by chromatography to obtain Methyl 3-bromo-5-methylbenzoate.

Step 3: Radical Bromination to this compound

This protocol is adapted from the synthesis of the isomer, Methyl 3-(bromomethyl)benzoate.[8][9]

  • Materials: Methyl 3-bromo-5-methylbenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl peroxide, Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

  • Procedure:

    • In a dry three-necked flask, dissolve Methyl 3-bromo-5-methylbenzoate in CCl₄.

    • Add a catalytic amount of AIBN or benzoyl peroxide.

    • Add NBS (approximately 1.1-1.2 equivalents) portion-wise to the solution.[8]

    • Heat the reaction mixture to reflux (70-80°C) for 5 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solid byproduct, succinimide, by filtration.

    • The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by chromatography.

Incorporation of this compound into a Scaffold

The orthogonal reactivity of the two bromo-substituents is key to its utility.

Workflow for Scaffold Elaboration:

workflow start This compound step1 Nucleophilic Substitution (e.g., with R1-NH2, R1-SH) start->step1 High reactivity of benzyl bromide intermediate1 Intermediate A (Aryl bromide intact) step1->intermediate1 step2 Cross-Coupling Reaction (e.g., Suzuki with R2-B(OH)2) intermediate1->step2 Lower reactivity of aryl bromide final_product Final Scaffold step2->final_product

Caption: Sequential functionalization workflow.

Protocol for Sequential Functionalization:

  • Nucleophilic Substitution at the Benzylic Position:

    • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).

    • Add a nucleophile (e.g., a primary amine, thiol, or alcohol) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.

    • Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up and purify the product to isolate the intermediate with the aryl bromide intact.

  • Cross-Coupling at the Aryl Position:

    • To the purified intermediate from step 1, add a suitable boronic acid or ester (for Suzuki coupling), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, perform an aqueous work-up, and purify the final product by column chromatography.

Visualizing the Logic of Scaffold Design

The following diagram illustrates the decision-making process when selecting a rigid linker for a specific application.

decision_tree start Need for Rigid Scaffold? q1 Primary Goal: Precise Geometry? start->q1 q2 Primary Goal: Improved Solubility? q1->q2 No linker1 Methyl 3-bromo-5- (bromomethyl)benzoate q1->linker1 Yes q3 Primary Goal: Modular Synthesis? q2->q3 No linker2 Piperazine/Piperidine Linker q2->linker2 Yes linker3 Alkyne/Triazole Linker q3->linker3 Yes

Caption: Decision tree for rigid linker selection.

Conclusion

This compound stands out as a highly valuable building block for the design of rigid molecular scaffolds. Its inherent rigidity, coupled with the orthogonal reactivity of its two bromine substituents, provides medicinal chemists and materials scientists with a powerful tool for the precise construction of complex molecular architectures. While other rigid linkers, such as saturated heterocycles and alkynes, offer their own unique advantages in terms of solubility and synthetic modularity, the predictable geometry and well-defined substitution pattern of this substituted benzoate make it particularly well-suited for applications where precise control over the three-dimensional arrangement of functional groups is paramount for achieving optimal performance. The strategic selection of a rigid linker is a critical decision in modern molecular design, and this compound represents a superior choice for a wide range of applications.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 3,5-Disubstituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Disubstituted Benzoic Acid Scaffold

In the landscape of modern drug discovery and materials science, the 3,5-disubstituted benzoic acid motif stands out as a "privileged scaffold." Its rigid, predictable geometry and the specific vectoral orientation of its substituents make it an ideal building block for molecules designed to interact with biological targets with high affinity and specificity. Notably, derivatives of this scaffold have been pivotal in the development of potent glucokinase activators for diabetes management, underscoring their therapeutic relevance[1].

Traditionally, accessing this substitution pattern has relied on classical electrophilic aromatic substitution (EAS) reactions on benzoic acid or its derivatives. For instance, the carboxyl group's meta-directing nature facilitates the synthesis of 3,5-dinitrobenzoic acid via nitration, which can then be reduced to 3,5-diaminobenzoic acid[2][3][4][5]. However, these methods often require harsh conditions, exhibit limited functional group tolerance, and offer little flexibility for introducing diverse substituents. Consequently, the demand for more versatile and efficient synthetic routes has driven the development of several powerful alternative strategies.

This guide provides a comparative analysis of modern, alternative reagents and methodologies for the synthesis of 3,5-disubstituted benzoic acid derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Modern Synthetic Strategies

The modern synthetic chemist's toolbox for accessing 3,5-disubstituted benzoic acids is dominated by four key strategies: Palladium-Catalyzed Cross-Coupling, Directed ortho-Metalation (DoM), Catalytic C-H Activation, and Decarboxylative Coupling. Each approach offers distinct advantages and is suited for different synthetic contexts.

Table 1: High-Level Comparison of Key Synthetic Strategies

StrategyTypical Starting MaterialKey Reagents/CatalystsGeneral YieldsKey AdvantagesLimitations
Suzuki-Miyaura Coupling 3,5-Dihalobenzoic acid or ester; 3-Halo-5-(pinacolato)borane benzoic acidPd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Boronic acid/ester70-95%Excellent functional group tolerance; commercially available building blocks; mild conditions.Requires pre-functionalized starting materials; potential for boronic acid homo-coupling.
Directed ortho-Metalation (DoM) A 3-substituted benzoic acidStrong organolithium bases (s-BuLi, n-BuLi/t-BuOK), TMEDA, Electrophiles (e.g., I₂, TMSCl)60-90%Superb regiocontrol dictated by the directing group; access to otherwise difficult substitution patterns.Requires cryogenic temperatures (-78 °C); sensitive to protic functional groups; stoichiometric use of strong base.
Catalytic C-H Activation A 3-substituted benzoic acidTransition metal catalysts (Rh, Ru, Pd), Oxidants (e.g., AgOAc, Cu(OAc)₂)50-85%High atom economy; avoids pre-functionalization of the C-H bond; novel reactivity.Can suffer from regioselectivity issues; catalyst loading and cost can be high; sometimes requires specific directing groups.
Decarboxylative Coupling A substituted benzoic acid (acting as an aryl source)Transition metal catalysts (Pd, Cu, Ag), Oxidants, Coupling partner50-80%Uses inexpensive and stable carboxylic acids as aryl sources; avoids organometallic reagents.Often requires high temperatures; CO₂ extrusion can be a limiting step; substrate scope can be limited.[6][7]

In-Depth Analysis and Methodologies

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is arguably the most versatile and widely adopted method for constructing biaryl compounds, including 3,5-disubstituted benzoic acids. The power of this method lies in its remarkable functional group tolerance and the vast commercial availability of boronic acids and aryl halides. A typical strategy involves the coupling of a 3,5-dihalobenzoic acid with two equivalents of a boronic acid or a sequential coupling of a 3-bromo-5-iodobenzoic acid with two different boronic acids to build asymmetry.

A more direct approach involves coupling a suitable aryl halide with 3-carboxyphenylboronic acid. This is particularly effective for creating 3-arylbenzoic acid derivatives.

G cluster_0 Reactant Preparation cluster_1 Reaction Conditions A 3,5-Dihalobenzoic Acid or 1-Bromo-3,5-dichlorobenzene [14] F Reaction Mixture (Heated, e.g., 80°C) [14] A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) [36] C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., DME/H₂O) E->F G Work-up (Acidification & Extraction) F->G H Purification (Recrystallization or Chromatography) G->H I Final Product: 3,5-Diarylbenzoic Acid H->I

Caption: Workflow for Suzuki-Miyaura Synthesis.

This protocol provides a concrete example of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a 50 mL round-bottomed flask, combine 1-bromo-3,5-dichlorobenzene (226 mg, 1.0 mmol), 3-carboxyphenylboronic acid (200 mg, 1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol), and tripotassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,2-dimethoxyethane (DME, 8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl. A white precipitate of the product will form.

  • Isolation: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(3,5-dichlorophenyl)benzoic acid.

Directed ortho-Metalation (DoM)

DoM is a powerful strategy for regioselective functionalization that leverages the coordinating ability of a directing group (DG) to guide a strong base to deprotonate a specific ortho C-H bond. For benzoic acids, the carboxylate group itself can act as the directing group, enabling functionalization at the C2 and C6 positions.[8] This method is exceptionally valuable for synthesizing contiguously substituted aromatic rings that are difficult to access by other means.

A fascinating aspect of DoM is the ability to control regioselectivity by tuning the base system. For an unprotected 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at -78°C leads to exclusive deprotonation at the C6 position, ortho to the carboxylate. In a remarkable reversal, using n-BuLi/t-BuOK directs the metalation to the C3 position, ortho to the methoxy group.[8][9][10] This level of control is a direct result of the different complexation and kinetic/thermodynamic properties of the base systems.

G Start Start: 3-Substituted Benzoic Acid Choice Choose Metalation Position Start->Choice Path1 Functionalize ortho to Carboxylate (C2) Choice->Path1 C2 Path2 Functionalize ortho to Substituent (C4) Choice->Path2 C4 Reagent1 Use s-BuLi/TMEDA at -78°C [1] Path1->Reagent1 Reagent2 Use n-BuLi/t-BuOK at -78°C [1] Path2->Reagent2 Quench Quench with Electrophile (e.g., I₂, Me₃SiCl, R-CHO) Reagent1->Quench Reagent2->Quench Product1 2-E-3-R-Benzoic Acid Quench->Product1 from Path 1 Product2 4-E-3-R-Benzoic Acid Quench->Product2 from Path 2

Caption: Regiocontrol in Directed ortho-Metalation.

  • Preparation: To a flame-dried, three-necked flask under an Argon atmosphere, add a solution of 3-methoxybenzoic acid (1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of s-BuLi (2.2 mmol) in cyclohexane, followed by TMEDA (2.2 mmol). Stir the mixture at -78°C for 1 hour. The deprotonation occurs at the C2 position, directed by the carboxylate.

  • Electrophilic Quench: To the resulting dianion solution, add a solution of iodine (I₂) (1.2 mmol) in anhydrous THF (5 mL) dropwise at -78°C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) to consume excess iodine, followed by 1 M HCl (15 mL) to acidify the mixture to pH ~2.

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product, 2-iodo-3-methoxybenzoic acid, is then purified by column chromatography or recrystallization.

Transition Metal-Catalyzed C-H Activation

C-H activation is an increasingly important strategy that circumvents the need for pre-functionalized starting materials like halides or organometallics, thus offering a more atom- and step-economical approach.[11] For benzoic acids, the carboxylate group can serve as an effective directing group for ortho-C-H activation. Ruthenium and rhodium catalysts have shown particular promise in this area.

For example, a ruthenium-catalyzed protocol allows for the direct ortho-allylation of benzoic acids with allyl acetates at a remarkably low temperature of 50°C.[12] This method is applicable to both electron-rich and electron-poor benzoic acids. Similarly, rhodium catalysts can mediate the annulation of benzoic acids with alkynes to form isocoumarin derivatives, demonstrating the power of C-H activation to build complex heterocyclic systems directly from simple precursors.[13]

While powerful, a key challenge in C-H activation is controlling regioselectivity, especially when multiple C-H bonds are available for activation. The outcome is often a delicate balance of steric and electronic factors of the substrate and the catalyst system.[13][14]

Table 2: Representative C-H Activation Reactions for Benzoic Acid Derivatives

Reaction TypeCatalyst SystemCoupling PartnerProduct TypeTypical YieldReference
ortho-Allylation [Ru(p-cymene)Cl₂]₂, K₃PO₄Allyl Acetatesortho-Allylbenzoic Acids60-95%[12]
Annulation [Cp*RhCl₂]₂, AgOAcInternal AlkynesIsocoumarins55-90%[13]
ortho-Arylation Pd(OAc)₂, K₂CO₃Arylboronic AcidsBiphenyl-2-carboxylic Acids50-80%[11]

Conclusion: Selecting the Optimal Reagent and Strategy

The synthesis of 3,5-disubstituted benzoic acid derivatives has evolved far beyond classical electrophilic substitution. The choice of an alternative reagent or strategy should be guided by a careful analysis of the target molecule, the availability of starting materials, and the desired scale of the reaction.

  • For versatility and functional group tolerance , Suzuki-Miyaura cross-coupling remains the gold standard, especially when diverse aryl or heteroaryl substituents are desired.

  • For unparalleled regiocontrol and access to sterically hindered products , Directed ortho-Metalation is the method of choice, provided the substrate can tolerate the strongly basic and cryogenic conditions.

  • For atom economy and novel transformations , C-H activation offers an elegant and modern approach, directly converting C-H bonds into new functionality and rapidly building molecular complexity.

By understanding the causality behind these advanced methodologies, researchers can make informed decisions, troubleshoot effectively, and ultimately accelerate the synthesis of novel molecules for drug discovery and materials science.

References

A Comparative Guide to Purity Assessment of Methyl 3-bromo-5-(bromomethyl)benzoate Derivatives by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-5-(bromomethyl)benzoate is a critical bifunctional building block in pharmaceutical synthesis, serving as a key intermediate for various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through the synthetic route, impacting the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity assessment of such non-volatile organic compounds. This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound and its derivatives. We will explore the rationale behind chromatographic parameter selection, compare alternative stationary and mobile phases, and contrast HPLC with other analytical techniques, providing field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Purity Matters

In pharmaceutical development, the adage "you are what you start with" holds profound truth. The purity of starting materials and intermediates like this compound directly influences the quality of the final API.[1] Impurities, which can arise from the synthesis process—such as unreacted starting materials, positional isomers, or by-products—can be structurally similar to the target molecule and may possess their own pharmacological or toxicological profiles.[2] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a cornerstone of drug safety and regulatory compliance. Reversed-phase HPLC (RP-HPLC) is the industry's most widely used technique for this purpose due to its high resolving power, sensitivity, and adaptability.[3][4]

Primary Purity Assessment: A Robust RP-HPLC Method

The development of a successful HPLC method begins with a deep understanding of the analyte's physicochemical properties.[5] this compound is a moderately polar, aromatic compound containing a UV-absorbing benzene ring, making it an ideal candidate for RP-HPLC with UV detection.[6]

Recommended Experimental Protocol: RP-HPLC

This protocol describes a gradient RP-HPLC method designed to separate the main analyte from potential process-related impurities and degradation products.

Instrumentation and Equipment:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating moderately polar to non-polar compounds and is an excellent starting point.[5][7]

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides a consistent pH to ensure reproducible retention times for any ionizable impurities. Formic acid is a volatile buffer suitable for LC-MS applications.
Mobile Phase B Acetonitrile A common organic modifier with a low UV cutoff and low viscosity, often providing sharp peaks.[3]
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B A gradient is essential to elute a wide range of potential impurities, from polar starting materials to more non-polar, over-brominated species, within a reasonable timeframe.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm i.d. column.
Column Temp. 30 °C Maintaining a constant column temperature ensures retention time stability.
Detection UV at 235 nm (PDA: 200-400 nm) Benzoate derivatives typically show strong absorbance in this region.[8] A PDA detector allows for peak purity assessment and identification of co-eluting impurities.

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of trace impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (1.0 mg/mL) autosampler Autosampler Injection (10 µL) prep_sample->autosampler prep_std Weigh & Dissolve Reference Std (0.1 mg/mL) prep_std->autosampler prep_mobile Prepare Mobile Phases A & B pump Gradient Pump prep_mobile->pump column C18 Column (30 °C) autosampler->column pump->autosampler detector PDA Detector (235 nm) column->detector cds Chromatography Data System (CDS) detector->cds integration Peak Integration & Identification cds->integration report Calculate % Purity & Impurity Profile integration->report

Caption: Workflow for HPLC purity analysis.

Trustworthiness: System Suitability and Validation

To ensure the reliability of results, every analytical run must be preceded by a system suitability test (SST). Key SST parameters include retention time repeatability, peak area precision, USP tailing factor (should be ≤ 2.0), and theoretical plates (a measure of column efficiency).[9] Furthermore, the entire method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.[9][10] A crucial part of validation for purity methods is performing forced degradation studies (stress testing) to prove the method is "stability-indicating," meaning it can effectively separate the analyte from its degradation products.[11]

Comparative Analysis of HPLC Methodologies

The choice of column and mobile phase is critical for optimizing chromatographic separation.[12] While a C18 column is a robust starting point, certain impurities may co-elute with the main peak or other impurities. In such cases, exploring alternative selectivities is a key strategy in method development.[7]

Stationary Phase Comparison
Stationary PhasePrinciple of SeparationAdvantages for Brominated BenzoatesDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic (van der Waals) interactions.The industry standard; provides excellent retention for moderately polar to non-polar compounds; highly robust and reproducible.[5]May show limited selectivity for structurally similar isomers.
Phenyl-Hexyl Mixed-mode: hydrophobic and π-π interactions.The phenyl group offers unique selectivity for aromatic compounds through π-π stacking interactions, which can resolve positional isomers that are difficult to separate on a C18 phase.[12]Can be less stable at extreme pH values compared to modern C18 columns.
Organic Modifier Comparison
Organic ModifierKey PropertiesImpact on Chromatography
Acetonitrile (ACN) Lower viscosity, lower UV cutoff (~190 nm), aprotic solvent.Generally provides higher separation efficiency (sharper peaks) and lower backpressure. The preferred choice for most gradient RP-HPLC methods.[3]
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm), protic solvent.Can offer different selectivity due to its ability to act as a hydrogen bond donor. It is a greener and more cost-effective alternative to ACN.[3]

Orthogonal Confirmation: Alternative Analytical Techniques

While HPLC is the primary tool for purity analysis, regulatory agencies often favor the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to provide a more complete purity profile.[13]

TechniquePrincipleApplicability & AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile and thermally stable impurities, such as residual solvents or certain isomeric by-products. Provides structural information from mass spectra.[2][14]Not suitable for non-volatile or thermally labile compounds. The target analyte may require derivatization.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.A primary analytical method that does not require a reference standard of the analyte. It provides structural confirmation and can determine the purity of the main component with high accuracy.[15]Lower sensitivity than HPLC, making it unsuitable for detecting trace impurities. Signal overlap can be an issue in complex mixtures.
Capillary Electrophoresis (CE) Separation of ions in a capillary under an electric field.High separation efficiency and low sample consumption. Can be a powerful tool for separating charged impurities or compounds that are difficult to resolve by HPLC.[15]Lower concentration sensitivity compared to HPLC-UV. Reproducibility can be more challenging.

Conclusion

For the routine purity assessment of this compound and its derivatives, a well-validated, stability-indicating reversed-phase HPLC method is the undisputed gold standard. A C18 column with an acetonitrile/water gradient provides a robust and reliable starting point for most applications. However, for challenging separations involving positional isomers, a phenyl-based stationary phase can offer invaluable alternative selectivity. For comprehensive characterization and orthogonal verification of purity, techniques such as GC-MS and qNMR serve as powerful complementary tools. The ultimate choice of analytical methodology should be guided by the specific requirements of the analysis, the nature of expected impurities, and the stage of drug development.

References

A Comparative Guide to the Synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key building blocks is paramount. Methyl 3-bromo-5-(bromomethyl)benzoate, a versatile intermediate, is crucial for the elaboration of more complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, yield analysis, and insights into the rationale behind the methodological choices.

Introduction to this compound

This compound is a bifunctional molecule featuring both an aromatic bromine atom and a benzylic bromide. This unique arrangement of reactive sites makes it a valuable precursor in the synthesis of a variety of pharmaceutical agents and other fine chemicals. The aromatic bromine allows for participation in cross-coupling reactions, while the benzylic bromide is an excellent electrophile for nucleophilic substitution. The strategic placement of these functional groups provides a robust scaffold for introducing molecular diversity.

This guide will focus on two principal synthetic pathways to obtain this compound, evaluating them based on yield, scalability, and practical considerations in a laboratory setting.

Route 1: Two-Step Synthesis from 1-bromo-3,5-dimethylbenzene

This approach is a logical and commonly employed strategy that involves the initial selective oxidation of one methyl group, followed by esterification, and finally, benzylic bromination of the remaining methyl group.

Workflow for Route 1

Route 1 Workflow A 1-bromo-3,5-dimethylbenzene B 3-bromo-5-methylbenzoic acid A->B KMnO4, Pyridine/H2O, 80°C C Methyl 3-bromo-5-methylbenzoate B->C Methanol, H2SO4 (cat.), Reflux D This compound C->D NBS, AIBN, CCl4, Reflux Route 2 Workflow A m-Toluic acid B 3-(Bromomethyl)benzoic acid A->B NBS, tert-butyl peroxybenzoate, CCl4, Reflux C Methyl 3-(bromomethyl)benzoate B->C Methanol, H2SO4 (cat.), Reflux D This compound C->D Br2, FeBr3

The Strategic Advantage of Orthogonal Reactivity: A Comparative Guide to Methyl 3-bromo-5-(bromomethyl)benzoate and Other Halogenated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount. These molecular fragments are the foundational keystones upon which complex architectures are built. Halogenated aromatic compounds, in particular, serve as exceptionally versatile intermediates, prized for their stability and predictable reactivity in a host of transformative reactions.[1][2] This guide offers a deep, comparative analysis of Methyl 3-bromo-5-(bromomethyl)benzoate, a bifunctional building block, and contrasts its synthetic utility against other halogenated alternatives. We will explore the nuanced reactivity that sets this molecule apart and provide the experimental rationale for its strategic deployment in complex synthetic campaigns.

The Unique Profile of this compound

This compound is a trifunctional synthetic intermediate, though its utility is dominated by the distinct reactivity of its two bromine-containing groups.[3] This strategic arrangement of an aryl bromide and a benzylic bromide on the same scaffold allows for a high degree of synthetic control, enabling sequential, orthogonal reactions.

Key Structural Features and Reactivity:

  • Benzylic Bromide (-CH₂Br): This group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles like amines, thiols, and azides.[4] This reactivity allows for the direct and efficient installation of a functionalized benzyl moiety onto a target molecule.

  • Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][5][6] This allows for the formation of carbon-carbon or carbon-heteroatom bonds, extending the molecular framework in a controlled manner.

  • Methyl Ester (-COOCH₃): The ester group provides a third, less reactive handle. It can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, offering a late-stage diversification point in a synthetic sequence.[4]

This inherent difference in reactivity between the benzylic and aryl bromides is the cornerstone of the molecule's utility, allowing chemists to address one site while leaving the other intact for a subsequent, different type of transformation.

Visualizing Orthogonal Reactivity

The diagram below illustrates the distinct reaction pathways available from the single building block, this compound.

G main This compound sub_sn2 Nucleophilic Substitution (SN2) main->sub_sn2 Benzylic Bromide Site sub_pd Pd-Catalyzed Cross-Coupling main->sub_pd Aryl Bromide Site sub_ester Ester Modification main->sub_ester Ester Site prod_sn2 Attachment of Nucleophiles (Amines, Thiols, Azides, etc.) sub_sn2->prod_sn2 prod_pd Formation of C-C or C-N bonds (Suzuki, Sonogashira, Buchwald) sub_pd->prod_pd prod_ester Hydrolysis (Acid) Amidation (Amine) sub_ester->prod_ester

Caption: Orthogonal reaction sites of this compound.

Comparative Analysis with Alternative Building Blocks

The effectiveness of this compound is best understood when compared to other halogenated building blocks that might be considered for similar synthetic goals.

Positional Isomers: The Impact of Substitution Patterns

The relative positioning of the functional groups has a profound impact on reactivity. Let's consider Methyl 2-(bromomethyl)benzoate and Methyl 4-(bromomethyl)benzoate as alternatives. While they also possess a benzylic bromide and a methyl ester, the absence of the second aryl bromide handle limits their utility to single-vector diversification.

More structurally analogous are isomers like Methyl 3-bromo-2-(bromomethyl)benzoate or Methyl 5-bromo-2-(bromomethyl)benzoate.[7][8] In these cases, steric hindrance caused by the ortho relationship between the bromomethyl group and either the ester or the aryl bromide can influence reaction rates. For instance, an ortho bromomethyl group might sterically hinder the approach of a bulky palladium catalyst to the aryl bromide, potentially requiring more forcing reaction conditions for a Suzuki coupling compared to the meta arrangement in our primary subject.

Dibromo Analogues: Aryl vs. Benzylic Reactivity

A common alternative for constructing complex biaryl systems is a dibrominated benzene derivative, such as Methyl 3,5-dibromobenzoate. This molecule contains two aryl bromide groups of similar reactivity.

FeatureThis compoundMethyl 3,5-dibromobenzoate
Primary Reaction Types SN2 and Pd-catalyzed cross-couplingTwo sequential Pd-catalyzed cross-couplings
Key Advantage Orthogonal reactivity allows for fundamentally different bond types (C-N vs C-C) to be formed sequentially.Allows for the stepwise introduction of two different aryl or vinyl groups.
Typical Use Case Building scaffolds with a flexible benzylic linker and a rigid biaryl core.Creating complex, fully aromatic, rigid structures.
Limitation Not suitable for building systems requiring two sequential cross-coupling reactions.Lacks a highly reactive site for simple nucleophilic substitution.
The Halogen Effect: Chloro- and Iodo- Analogues

The identity of the halogen atom is a critical variable in cross-coupling reactions. The general reactivity trend for the oxidative addition step in palladium catalysis is I > Br > Cl.

  • Aryl Iodides: An iodo-analogue would be significantly more reactive in Suzuki or Sonogashira couplings, often proceeding under milder conditions or with lower catalyst loadings. However, iodo-compounds are typically more expensive and less stable than their bromo counterparts.

  • Aryl Chlorides: Chloro-analogues are often the most cost-effective but are the least reactive. Their use in cross-coupling reactions frequently requires more specialized, highly active palladium catalysts and ligands.[9]

For the benzylic position, the same reactivity trend holds for SN2 reactions (I > Br > Cl), with the benzylic chloride being the least reactive electrophile.

Strategic Selection of Building Blocks: A Decision Framework

Choosing the correct building block is a matter of synthetic strategy. The following decision tree provides a logical framework for selecting an appropriate halogenated building block based on the desired molecular architecture.

G start What is the primary synthetic goal? q1 Do you need to form a C-C/C-N bond via cross-coupling AND a C-X bond via SN2? start->q1 q2 Do you need to perform two sequential cross-coupling reactions? q1->q2 No res1 Use this compound or its isomers. q1->res1 Yes q3 Do you need to perform only one cross-coupling reaction? q2->q3 No res2 Use a dibromo- or bromo-iodo- arene (e.g., Methyl 3,5-dibromobenzoate). q2->res2 Yes res3 Use a monobrominated arene (e.g., Methyl 3-bromobenzoate). q3->res3 Yes res4 Consider other functionalized building blocks. q3->res4 No

Caption: Decision tree for selecting a halogenated building block.

Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for the synthesis of this compound and a subsequent representative cross-coupling reaction.

Protocol 1: Synthesis of this compound

This procedure details the radical bromination of the benzylic methyl group of Methyl 3-bromo-5-methylbenzoate using N-Bromosuccinimide (NBS).

Materials:

  • Methyl 3-bromo-5-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • In a dry three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-bromo-5-methylbenzoate (1.0 eq) in CCl₄.

  • Add NBS (1.1 - 1.2 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a 250W incandescent lamp to initiate the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate eluent (e.g., 5:1). The reaction is complete when the starting material spot is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the solid succinimide and any unreacted NBS.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide Moiety

This protocol describes the palladium-catalyzed coupling of the aryl bromide position of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).[5]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[5]

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Aryl HalideCoupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10095[11]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O8092[11]
Methyl 2-amino-5-bromobenzoate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O9098[5]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃ (2.0)Dioxane/H₂O8576[12]

This table provides representative data for Suzuki couplings on various bromo-aromatic substrates to serve as a predictive guide for reactions with this compound.

Conclusion

This compound is a powerful and strategic building block in modern organic synthesis. Its key advantage lies not merely in the presence of multiple reactive sites, but in their orthogonal reactivity . The ability to selectively address the highly electrophilic benzylic bromide with nucleophiles while reserving the aryl bromide for robust palladium-catalyzed cross-coupling reactions provides a streamlined and efficient pathway to complex molecular targets. While other halogenated building blocks, such as positional isomers or dibromo analogues, have their specific applications, the unique bifunctional nature of this compound offers a superior level of synthetic flexibility. For researchers aiming to construct molecules that combine flexible linkers with rigid aromatic cores, this reagent represents an invaluable and highly logical choice.

References

The Strategic Calculus of Synthesis: A Cost-Effectiveness Guide to Methyl 3-bromo-5-(bromomethyl)benzoate in Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

In the high-stakes arena of pharmaceutical and fine chemical manufacturing, the selection of a starting material is a critical decision with far-reaching economic and operational consequences. While novelty and molecular complexity drive discovery, it is scalability, safety, and ultimately, cost-effectiveness that dictate the commercial viability of a synthetic route. This guide provides an in-depth analysis of Methyl 3-bromo-5-(bromomethyl)benzoate, a versatile yet specialized bifunctional building block, to illuminate the strategic considerations for its use in large-scale synthesis.

Introduction: The Allure and Challenge of 1,3,5-Trisubstitution

This compound is a unique reagent, offering three distinct points for chemical modification on a central benzene ring: a nucleophilic substitution-ready bromomethyl group, a cross-coupling-amenable bromo substituent, and a versatile methyl ester. This 1,3,5-trisubstitution pattern is a desirable motif in many complex molecules, including active pharmaceutical ingredients (APIs).[1][2] However, accessing this substitution pattern can be synthetically challenging compared to other isomers, a factor that inherently impacts its cost and availability.[3][4][5][6]

This guide will dissect the cost-effectiveness of employing this compound by comparing it to more readily available, structurally related alternatives. We will explore not only the upfront cost of these building blocks but also their performance in a representative synthetic transformation, providing a holistic view of their economic impact on a large-scale manufacturing process.

The Building Blocks: A Comparative Overview of Synthesis and Cost

The economic viability of a building block is intrinsically linked to its synthetic accessibility. While a detailed industrial synthesis of this compound is not publicly disclosed, a plausible manufacturing route can be inferred from standard organic chemistry principles. This would likely involve a multi-step process, contributing to its higher relative cost.

In contrast, simpler isomers such as Methyl 3-(bromomethyl)benzoate and Methyl 4-(bromomethyl)benzoate, as well as the symmetrically substituted Methyl 3,5-bis(bromomethyl)benzoate, are often prepared from more readily available starting materials and via more direct synthetic routes.[7][8][9][10][11][12][13][14][15]

Building BlockPlausible Starting MaterialEstimated Synthetic ComplexityRelative Cost per MoleCommercial Availability
This compound 3-Bromo-5-methylbenzoic acidHigh (multi-step)
Specialized suppliers[16][17]
Methyl 3-(bromomethyl)benzoateMethyl 3-methylbenzoateLow (one-step)
Widely available[7][13][15]
Methyl 4-(bromomethyl)benzoateMethyl 4-methylbenzoateLow (one-step)
Widely available[9][14]
Methyl 3,5-bis(bromomethyl)benzoateMethyl 3,5-dimethylbenzoateModerate (one-step, but potential for mixed products)
$
Readily available[10][11][12]

This table presents a qualitative comparison based on typical synthetic routes and market availability. Actual costs will vary based on supplier, purity, and scale.

The higher cost and more limited availability of this compound underscore the importance of its strategic application. It is a reagent best reserved for synthetic routes where its unique trifunctionality is essential and cannot be readily achieved through a more convergent or stepwise approach using simpler, less expensive building blocks.

In Practice: A Head-to-Head Comparison in a Model Reaction

To contextualize the impact of building block selection on process economics, we will consider a representative nucleophilic substitution reaction, a common application for these bromomethylated compounds. The following protocols are illustrative and serve as a basis for a comparative cost analysis.

Experimental Protocols

Objective: To synthesize a hypothetical tertiary amine target via nucleophilic substitution with a secondary amine.

Protocol 1: Using this compound

  • To a solution of this compound (1.0 eq) in acetonitrile, add the secondary amine (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60°C and monitor by HPLC until completion (approximately 6-8 hours).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using Methyl 3-(bromomethyl)benzoate (A Simpler Alternative)

  • To a solution of Methyl 3-(bromomethyl)benzoate (1.0 eq) in acetonitrile, add the secondary amine (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by HPLC until completion (approximately 2-3 hours).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance and Cost Analysis
ParameterThis compound RouteMethyl 3-(bromomethyl)benzoate Route
Starting Material Cost HighModerate
Reaction Time 6-8 hours2-3 hours
Reaction Temperature 60°CRoom Temperature
Typical Yield 85-90%90-95%
Purity (post-workup) GoodExcellent
Purification Column ChromatographyColumn Chromatography
Energy Consumption Higher (due to heating)Lower
Overall Process Cost Significantly HigherLower

This comparison highlights that while both routes can yield the desired type of product, the use of the simpler, less expensive building block results in a more efficient and economical process. The higher reactivity of Methyl 3-(bromomethyl)benzoate allows for milder reaction conditions and shorter reaction times, further reducing operational costs.

Beyond the Bench: Critical Factors for Large-Scale Synthesis

A comprehensive cost-effectiveness analysis extends beyond the direct costs of materials and reagents. For large-scale manufacturing, the following factors are paramount:

  • Safety and Handling: this compound, like its analogues, is a lachrymator and an irritant.[18][19][20][21] Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and established safety protocols are non-negotiable.[19][20][21] The potential for exposure and the associated mitigation strategies must be factored into the operational cost.

  • Waste Management: The synthesis and use of brominated compounds generate bromide-containing waste streams. The disposal of this waste is subject to environmental regulations and can incur significant costs. A process that minimizes the use of such reagents or allows for the recovery and recycling of byproducts is economically and environmentally advantageous.

  • Scalability and Process Robustness: Radical bromination reactions, often used in the synthesis of these building blocks, can be challenging to control on a large scale.[22][23] The potential for side reactions and the need for precise control over reaction parameters can impact the robustness and reproducibility of the process. A simpler, more forgiving synthetic route is often preferred for manufacturing.

  • Supply Chain Reliability: The reliance on a specialized building block from a limited number of suppliers introduces a potential vulnerability into the supply chain. A thorough risk assessment of the supply chain is essential before committing to a manufacturing process that depends on a niche reagent.[24][25]

Visualizing the Synthetic Strategy

The choice of building block dictates the overall synthetic strategy. The following diagram illustrates two divergent pathways to a hypothetical complex target molecule, one employing the specialized this compound and the other utilizing a more convergent approach with simpler building blocks.

G cluster_0 Route A: Specialized Building Block cluster_1 Route B: Convergent Synthesis A1 This compound A2 Sequential Functionalization A1->A2 A3 Target Molecule A2->A3 B1 Methyl 3-bromobenzoate B2 Methyl 3,5-dibromobenzoate B1->B2 B3 Selective Functionalization B2->B3 B4 Target Molecule B3->B4

Caption: Divergent vs. Convergent Synthetic Strategies.

The following flowchart provides a decision-making framework for selecting the most cost-effective building block for a given large-scale synthesis campaign.

G Start Define Target Molecule and Scale Q1 Is the 1,3,5-trisubstitution pattern essential? Start->Q1 A1 Can the target be accessed via a convergent route with simpler building blocks? Q1->A1 Yes Use_Alternative Employ simpler, more cost-effective building blocks Q1->Use_Alternative No (Simpler substitution is sufficient) Q2 Is the convergent route feasible and cost-effective? A1->Q2 Use_Specialized Consider this compound Q2->Use_Specialized No Q2->Use_Alternative Yes A2 Evaluate cost of starting materials, number of steps, overall yield, and process safety.

Caption: Decision-Making Flowchart for Building Block Selection.

Conclusion and Strategic Recommendations

This compound is a powerful but specialized tool in the synthetic chemist's arsenal. Its high cost and the complexities associated with its synthesis and handling necessitate a judicious and strategic approach to its application in large-scale manufacturing.

Recommendations:

  • Reserve for Essential Applications: The use of this compound should be reserved for instances where its unique trifunctionality is indispensable to the synthetic strategy and cannot be readily replicated through more convergent or stepwise approaches.

  • Prioritize Simpler Alternatives: For the synthesis of molecules where the full trifunctionality of this compound is not required, simpler and more economical alternatives such as Methyl 3-(bromomethyl)benzoate or Methyl 4-(bromomethyl)benzoate should be the default choice.

  • Conduct a Holistic Cost Analysis: The decision to use any building block in a large-scale process must be based on a comprehensive analysis that extends beyond the purchase price to include reaction efficiency, safety, waste disposal, and supply chain robustness.

  • Invest in Process Optimization: If the use of a specialized reagent like this compound is unavoidable, a significant investment in process research and development is warranted to optimize reaction conditions, maximize yield, and ensure a safe and scalable manufacturing process.

Ultimately, the most cost-effective synthetic route is one that balances chemical elegance with pragmatic economic and operational realities. By carefully weighing the factors outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions that pave the way for the successful and sustainable large-scale production of valuable chemical entities.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of reactive and hazardous compounds. Among these, halogenated organic molecules like Methyl 3-bromo-5-(bromomethyl)benzoate demand our utmost respect and diligence, not only in their application but critically, in their disposal. Improper disposal of such compounds can lead to significant environmental harm and regulatory violations.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of our personnel and environment.

Section 1: Hazard Profile and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. This compound is a di-brominated compound, which presents several hazards. It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[2][3] Furthermore, it may cause an allergic skin reaction.[2][3] The presence of bromine, a halogen, means this compound is subject to specific waste segregation protocols.

For the purpose of safe handling and disposal, key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 877624-40-3[4]
Molecular Formula C₉H₈Br₂O₂[4]
Appearance Solid[5]
Melting Point 41-45 °C[5]
Boiling Point 112-114 °C at 3 mmHg[5]
Hazards Harmful if swallowed, causes severe skin burns and eye damage, may cause skin sensitization.[2][3]
Storage Class 8A - Combustible corrosive hazardous materials[5]
Section 2: Pre-Disposal Procedures: Segregation and Storage

The foundation of a compliant disposal process begins at the point of waste generation. The "cradle-to-grave" management approach, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste from its creation to its final disposal.[6][7]

Step 1: Immediate Segregation All waste streams containing this compound must be segregated as Halogenated Organic Waste .[8][9] This is the most critical step. Do not mix this waste with non-halogenated organic waste.[1] Co-processing can lead to the formation of highly toxic byproducts like brominated dioxins.[1]

Step 2: Selecting the Appropriate Waste Container

  • Container Type: Use a designated, compatible container for halogenated organic liquids or solids. For liquid waste, ensure the container is designed for liquids and has a screw cap that can be tightly sealed to be vapor-tight and spill-proof.[6][10] Glass or high-density polyethylene (HDPE) containers are typically appropriate.

  • Condition: The container must be in good condition, free from cracks or leaks.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[10][11] All constituents of the waste mixture must be listed on the label, using full chemical names—not abbreviations or formulas.[10]

Step 3: Safe Storage of Waste Containers

  • Location: Store waste containers in a cool, dry, well-ventilated area, such as a designated satellite accumulation area within the laboratory.[12]

  • Closure: Containers must be kept closed at all times except when adding waste.[6][10] This is a common point of EPA violations.

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and bases.[3][12]

Section 3: Disposal Workflow

The following workflow outlines the decision-making process and procedural steps for the compliant disposal of this compound. This process ensures that all regulatory and safety checks are met before the waste leaves the laboratory.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A Waste Generated (this compound) B Is it a Halogenated Organic? A->B C YES: Segregate into 'Halogenated Organic Waste' Container B->C Contains Bromine D NO: Follow appropriate non-halogenated waste stream B->D E Select Compatible Container (e.g., Glass, HDPE) C->E F Label Container: 'Hazardous Waste' + List all contents E->F G Keep Container Closed (Except when adding waste) F->G H Store in Designated Satellite Accumulation Area G->H I Container Full or Project Complete? H->I J Arrange for Pickup by Certified Hazardous Waste Contractor I->J YES K Complete Manifest for Off-site Transport J->K L Waste Transported to a Treatment, Storage, and Disposal Facility (TSDF) K->L M Final Disposal Method: Typically High-Temperature Incineration L->M

Caption: Decision workflow for the disposal of this compound.

Section 4: Step-by-Step Disposal Protocol

This protocol assumes the waste has been properly segregated and stored as described in Section 2.

Objective: To prepare and transfer the halogenated organic waste container for final disposal by a licensed hazardous waste management company.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Properly labeled halogenated organic waste container.

  • Hazardous waste manifest forms (provided by your institution's Environmental Health & Safety department or the waste contractor).

Procedure:

  • Final Container Check: Before arranging for pickup, ensure the waste container's lid is securely fastened. Wipe down the exterior of the container to remove any external contamination.

  • Verify Labeling: Double-check that the label is complete and accurate, listing all chemical components. An incomplete label can result in the waste being rejected by the disposal facility.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste coordinator to schedule a pickup.

  • Complete the Manifest: A hazardous waste manifest is a legal document that tracks the waste from the generator to its final destination.[13] Fill out the generator portion of the manifest accurately. This typically includes information on the waste composition and quantity.

  • Transfer Custody: Hand over the waste container and the completed manifest to the authorized hazardous waste transporter. Retain a copy of the manifest for your records, as required by EPA regulations.[13]

The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][14] This method is effective in destroying the organic molecule and managing the resulting halogenated byproducts.

Section 5: Emergency Procedures for Spills

In the event of a spill during the handling or disposal process, immediate and correct action is crucial.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand or vermiculite) to contain and absorb the spill.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a designated hazardous waste container and label it appropriately.[10]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team or EHS department immediately.

    • Prevent the spill from entering drains.[15]

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship. This ensures that our pursuit of scientific advancement does not come at the cost of regulatory compliance or the well-being of our community.

References

A Senior Application Scientist's Guide to Handling Methyl 3-bromo-5-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 3-bromo-5-(bromomethyl)benzoate is a bifunctional building block frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its utility is derived from the two reactive bromine moieties, which allow for sequential and site-selective chemical modifications. However, the very reactivity that makes this compound valuable also necessitates a robust and well-understood safety protocol for its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in field-proven insights and authoritative standards. It is designed to empower researchers, scientists, and drug development professionals to work safely and effectively with this compound.

The primary hazards associated with this compound are its corrosive nature, toxicity upon inhalation, ingestion, or skin contact, and its potent lachrymatory properties, causing severe irritation and tearing of the eyes. Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a critical component of laboratory safety.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the hazards is the foundation of a sound safety protocol. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or absorbed through the skin. Furthermore, its lachrymatory nature means that even minute quantities can cause significant eye irritation.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure. All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible to maximize containment.

Personal Protective Equipment: A Multi-layered Approach

The selection of appropriate PPE is crucial for preventing contact with and exposure to this compound. The following table summarizes the required PPE, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shieldThe lachrymatory and corrosive properties of the compound necessitate robust eye and face protection. Standard safety glasses are insufficient.
Hand Protection Double gloving with a heavier, chemically resistant outer glove over a nitrile inner glove.Given that the compound is a halogenated hydrocarbon, standard nitrile gloves offer limited protection.[1][2][3] A more resistant outer glove, such as butyl rubber or Viton™, is recommended for extended handling.[4] Double gloving provides an additional layer of protection in case the outer glove is breached.
Body Protection A flame-resistant lab coat with long sleeves and a buttoned front.A lab coat provides a barrier against accidental spills and splashes. Flame-resistant material is a general laboratory best practice.
Respiratory Protection An air-purifying respirator with a combination organic vapor/acid gas (OV/AG) cartridge and a P100 particulate pre-filter.Due to the compound's toxicity upon inhalation and its solid, potentially dust-forming nature, respiratory protection is mandatory. The OV/AG cartridge will adsorb any volatile organic vapors and acidic byproducts, while the P100 pre-filter will remove fine particulates.[5][6][7][8][9]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling this compound Hazard_ID Identify Hazards: - Corrosive Solid - Toxic (Inhalation, Skin, Ingestion) - Lachrymator Start->Hazard_ID Eng_Controls Implement Engineering Controls: - Chemical Fume Hood Hazard_ID->Eng_Controls Eye_Face Eye/Face Protection: - Chemical Goggles - Face Shield Hand Hand Protection: - Double Gloving (Nitrile Inner, Butyl/Viton Outer) Body Body Protection: - Flame-Resistant Lab Coat Respiratory Respiratory Protection: - APR with OV/AG Cartridge & P100 Pre-filter Inspect Inspect PPE for Damage Eng_Controls->Inspect Eye_Face->Inspect Hand->Inspect Body->Inspect Respiratory->Inspect Inspect->Start Damaged Don Don PPE Correctly Inspect->Don No Damage Proceed Proceed with Handling Don->Proceed

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation
  • Designate a Work Area: Clearly demarcate the area within the chemical fume hood where the work will be performed.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, and place them in the fume hood.

  • Prepare for Spills: Ensure a spill kit containing a neutralizer for corrosive solids (such as sodium bicarbonate) and appropriate absorbent materials is readily accessible.[10][11][12][13][14]

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Weighing and Transfer
  • Tare the Balance: If using an analytical balance inside the fume hood, ensure it is properly tared.

  • Dispense the Solid: Carefully dispense the required amount of this compound onto weighing paper. Avoid creating dust.

  • Transfer to Reaction Vessel: Gently transfer the weighed solid into the reaction vessel.

  • Clean Up Residual Solid: Use a dedicated brush and dustpan to collect any residual solid and dispose of it as hazardous waste.

Post-Handling
  • Decontaminate Equipment: All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with an appropriate organic solvent (e.g., acetone), followed by a wash with soap and water, is recommended.[15][16][17][18] The initial solvent rinses should be collected as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of disposable gloves and any contaminated disposable PPE as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after removing all PPE.

III. Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is critical.

Spill Cleanup
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and laboratory safety personnel.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the full complement of PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully cover it with a compatible absorbent material to prevent the generation of dust.

  • Neutralize (if safe to do so): For small, manageable spills, cautiously apply a neutralizer for corrosive solids, such as sodium bicarbonate, starting from the outside of the spill and working inwards.[10][11][12][13]

  • Collect and Dispose: Once neutralized, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a soap and water solution.

  • Restock the Spill Kit: Replenish any used materials in the spill kit.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes at an emergency shower. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill Assess->Major_Spill Large or Uncontained Don_PPE Don Full PPE (including respirator) Minor_Spill->Don_PPE Evacuate Evacuate & Alert Supervisor/ Safety Personnel Major_Spill->Evacuate End End Evacuate->End Contain Contain Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize with Sodium Bicarbonate (from outside in) Contain->Neutralize Collect Collect Waste into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Restock Restock Spill Kit Decontaminate->Restock Restock->End

IV. Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated weighing paper, gloves, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including solvent rinses from equipment decontamination, must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.[19][20]

Waste Disposal

Follow your institution's hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) department for a scheduled waste pickup. Never dispose of this chemical or its waste down the drain or in the regular trash.[19][21]

V. Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand a high level of respect and a meticulous approach to safety. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to the detailed operational and disposal plans outlined in this guide, researchers can mitigate the risks and handle this compound with confidence. Remember that a proactive and informed approach to laboratory safety is not just a matter of compliance but a cornerstone of scientific excellence.

VI. References

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024, December 17). Retrieved from --INVALID-LINK--

  • Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety. Retrieved from --INVALID-LINK--

  • 3M. Respirator Selection | Respiratory Protection. Retrieved from --INVALID-LINK--

  • GVS-RPB. (2022, May 17). Which type of filter does my respirator need? Retrieved from --INVALID-LINK--

  • Cartridge Selection. Retrieved from --INVALID-LINK--

  • University of British Columbia Safety & Risk Services. (2021, October). Glove Selection Guide. Retrieved from --INVALID-LINK--

  • University of California, Berkeley Office of Environment, Health & Safety. Glove Selection Guide. Retrieved from --INVALID-LINK--

  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Retrieved from --INVALID-LINK--

  • Glove Selection Guide. (2014, August 8). Retrieved from --INVALID-LINK--

  • Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from --INVALID-LINK--

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from --INVALID-LINK--

  • Carleton University. Corrosive Chemical Spill Response. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2019, October 3). operating procedure. Retrieved from --INVALID-LINK--

  • Environmental Health & Safety. Equipment Decontamination Procedures. Retrieved from --INVALID-LINK--

  • CHEMICAL SPILL PROCEDURES. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from --INVALID-LINK--

  • University of British Columbia Safety & Risk Services. Spill Clean up Procedure. Retrieved from --INVALID-LINK--

  • ICE Cleaning. (2023, May 5). How To Clean Up A Corrosive Chemical Spill. Retrieved from --INVALID-LINK--

  • FEMA.gov. (2023, June 6). 3.1. Equipment Decontamination. Retrieved from --INVALID-LINK--

  • Maine.gov. (2009, August 1). Department of Environmental Protection Bureau of Remediation & Waste Management LUST Program Standard Operating Procedure Ch. Retrieved from --INVALID-LINK--

  • BLD Pharmatech. Methyl 3-bromo-2-(bromomethyl)benzoate Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from --INVALID-LINK--

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.